6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIACFCTBDGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672055 | |
| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208083-37-7 | |
| Record name | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-8-chloroimidazo[1,2-a]pyrazine chemical properties
An In-depth Technical Guide to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, established synthetic pathways, reactivity, and its emerging role as a versatile building block for novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this important scaffold.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research. This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, often serving as the foundational framework for potent and selective inhibitors. The unique arrangement of nitrogen atoms within the rings imparts specific electronic and steric properties, making it an attractive starting point for library synthesis and lead optimization.
This compound is a specifically substituted derivative designed for synthetic utility. The presence of two distinct halogen atoms at the 6- and 8-positions provides orthogonal handles for sequential, site-selective chemical modifications, such as cross-coupling and nucleophilic substitution reactions. This dual functionality is a key reason for its value in constructing complex molecules, particularly in the development of targeted therapies like Protein-Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1208083-37-7 | [1][2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [2][4][5] |
| Molecular Weight | 232.47 g/mol | [2][5][6] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow solid | [7] |
| Purity | Typically ≥95% | [2][7] |
| SMILES | Cl/C1=N/C(Br)=C\N2C=CN=C12 | [2] |
| Storage Conditions | Store at 2–8°C under an inert atmosphere (N₂ or Ar) | [7][8] |
Spectroscopic Characterization
Full characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to manufacturers, typical data includes:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS) : Techniques like LC-MS would be used to verify the molecular weight and isotopic pattern, which is distinctive due to the presence of bromine and chlorine.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC) : This is used to determine the purity of the compound.[8][9][10]
Synthesis and Reactivity
The synthetic utility of this compound is rooted in its preparation and subsequent reactivity.
General Synthetic Pathway
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound. For this compound, a plausible route begins with a suitably substituted aminopyrazine, followed by cyclization and halogenation steps. A representative synthesis, adapted from methodologies for similar scaffolds, is outlined below.[11]
Caption: Generalized synthetic workflow for substituted imidazo[1,2-a]pyrazines.
A common method involves the reaction of an aminopyrazine with chloroacetaldehyde.[12] Subsequent regioselective bromination, often with N-Bromosuccinimide (NBS), can install the bromine atom at the desired position.[11][13]
Chemical Reactivity
The reactivity of the imidazo[1,2-a]pyrazine scaffold is dominated by its electron distribution and the influence of its substituents.
The five-membered imidazole ring is more electron-rich than the six-membered pyrazine ring, making it the primary site for electrophilic attack. Theoretical and experimental studies show that electrophilic substitution, such as halogenation, preferentially occurs at the C-3 position.[14] This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate), where attack at C-3 allows the six-membered ring to maintain its aromaticity.[14]
The true synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The C-Br and C-Cl bonds are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAAr).
This allows for the sequential introduction of different functional groups. For instance, the C-Cl bond might be selectively targeted by nucleophiles like amines under specific conditions, while the C-Br bond is more suitable for palladium-catalyzed couplings.[13] This differential reactivity is crucial for building molecular diversity from a single, common intermediate.
Caption: Key reactivity pathways for synthetic diversification.
Applications in Drug Discovery and Chemical Biology
This compound is primarily utilized as a high-value intermediate in the synthesis of biologically active molecules.
Protein Degrader Building Blocks (PROTACs)
A significant application of this compound is in the construction of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The halogenated imidazopyrazine core serves as an excellent anchor point for attaching the linker, with the other halogen available for connecting to a warhead that binds the protein of interest.[7]
Kinase Inhibitors and Receptor Modulators
The imidazo[1,2-a]pyrazine scaffold has been identified as a core component in various kinase inhibitors and receptor modulators. For example, derivatives of this class have been discovered as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically those associated with the TARP γ-8 regulatory protein.[11] Such modulators have potential applications in treating neurological disorders.
Antimicrobial and Antioxidant Agents
Research into imidazo[1,2-a]pyrazine derivatives has also revealed potential antimicrobial and antioxidant properties.[13] The ability to easily functionalize the core allows for the exploration of a large chemical space to optimize these activities.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[15][16]
-
Handling : Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[15][16]
-
First Aid :
Conclusion
This compound is a strategically important heterocyclic building block with significant value in modern drug discovery. Its key attributes—a privileged core scaffold and dual, orthogonally reactive halogen substituents—make it an ideal starting point for the synthesis of complex and diverse molecular libraries. Its demonstrated utility in the development of PROTACs and other targeted therapeutics underscores its role as a critical tool for medicinal chemists aiming to address challenging biological targets. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.
References
- AK Scientific, Inc. (n.d.). 6-Bromoimidazo[1,2-a]pyrazine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789829, this compound.
- Chemcd. (n.d.). This compound 1208083-37-7.
- CP Lab Safety. (n.d.). 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram.
- ChemShuttle. (n.d.). 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications.
- BLDpharm. (n.d.). 2460756-45-8 | this compound hydrobromide.
- Advanced ChemBlocks. (n.d.). This compound 95%.
- Fisher Scientific. (2012). Safety Data Sheet - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- BLDpharm. (n.d.). 76537-19-4 | 8-Bromo-6-chloroimidazo[1,2-a]pyrazine.
- Gill, C., et al. (2015). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters.[11]
- Kumar, B., et al. (2015).
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Vulcanchem. (n.d.). This compound;hydrobromide - 2460756-45-8.
- ChemScene. (n.d.). This compound.
- Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Oakwood Chemical. (n.d.). 076828 | this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Appretech Scientific Limited. (n.d.). 8-bromo-6-chloroimidazo[1,2-a]pyrazine.
- BLDpharm. (n.d.). 1239720-32-1 | 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine.
Sources
- 1. chemcd.com [chemcd.com]
- 2. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound;hydrobromide (2460756-45-8) for sale [vulcanchem.com]
- 8. 76537-19-4|8-Bromo-6-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 9. 2460756-45-8|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 10. 1239720-32-1|6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 11. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, CAS Number 1208083-37-7, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, outlines a logical synthetic pathway, and explores its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. While specific, publicly available experimental data on this exact compound is limited, this guide synthesizes information from analogous structures and established reaction principles to provide a robust framework for its utilization.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities.[1][2] This nitrogen-rich bicyclic system serves as a versatile scaffold, with derivatives exhibiting potential as kinase inhibitors, antibacterial agents, and modulators of various cellular targets. The strategic placement of halogen atoms, as seen in this compound, transforms this core into a highly adaptable building block for combinatorial library synthesis and targeted drug design. The bromine and chlorine substituents offer orthogonal reactivity, enabling selective functionalization through a variety of cross-coupling methodologies. This dual halogenation pattern is particularly advantageous for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where the distinct reactivities can be exploited for sequential linker attachment and ligand installation.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1208083-37-7 | [4][5][6] |
| Molecular Formula | C₆H₃BrClN₃ | [4] |
| Molecular Weight | 232.47 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid | [7] |
| Storage | Refrigerator, under inert atmosphere | [3][7] |
| SMILES | Cl/C1=N/C(Br)=C\N2C=CN=C12 | [4] |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are not readily found, data for analogous imidazo[1,2-a]pyrazine and related halogenated heterocyclic systems are available.[8][9][10] Researchers are advised to obtain a Certificate of Analysis from their supplier, which should include detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for lot-specific validation. Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the three protons on the imidazopyrazine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR: The spectrum should display six signals corresponding to the carbon atoms of the bicyclic system. The carbons bearing the bromine and chlorine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which is a key diagnostic feature for confirming the identity of the compound.
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be envisioned as a condensation reaction between a substituted 2-aminopyrazine and a two-carbon electrophile, a classic approach for constructing the imidazo[1,2-a]pyrazine scaffold.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on analogous reactions for the synthesis of similar imidazo[1,2-a]heterocycles.[11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chloropyrazine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. To this suspension, add an aqueous solution of chloroacetaldehyde (1.1 - 1.5 eq).
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 - 3.0 eq), to the reaction mixture. The base is crucial for neutralizing the HCl formed during the reaction and facilitating the final cyclization step.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, which serve as handles for diversification through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds on the imidazo[1,2-a]pyrazine core are amenable to functionalization via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 6-position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[12]
Caption: General workflow for Suzuki-Miyaura coupling.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-10 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent: Use a solvent system such as a mixture of 1,4-dioxane and water or toluene and water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[13][14]
Caption: General workflow for Buchwald-Hartwig amination.
Typical Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like BrettPhos Pd G4), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃).[14]
-
Reagent and Solvent Addition: Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent such as toluene, dioxane, or tert-butanol.
-
Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature, typically between 80 and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The desired product is isolated by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dihalogenated nature provides a platform for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. While detailed, publicly available experimental data for this specific compound is limited, this guide provides a robust framework based on established chemical principles and data from analogous systems. As research in the field of medicinal chemistry continues to expand, the utility of such strategically functionalized heterocyclic scaffolds is expected to grow, making this compound a compound of significant interest to the scientific community.
References
- Sigma-Aldrich. This compound | 1208083-37-7.
- Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Inform
- Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
- Wikipedia.
- BLDpharm. 2460756-45-8|this compound hydrobromide.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- ChemicalBook. 2-AMINO-3-BROMO-5-CHLOROPYRAZINE synthesis.
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- BLDpharm. 76537-19-4|8-Bromo-6-chloroimidazo[1,2-a]pyrazine.
- Oakwood Chemical. This compound.
- Matrix Scientific. This compound.
- ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Vulcanchem. This compound;hydrobromide - 2460756-45-8.
- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Advanced ChemBlocks. This compound 95% | CAS.
- Oakwood Chemical. This compound.
- Benchchem. A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- Matrix Scientific. This compound.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing).
- PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ChemicalBook. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum.
- Suzhou Aobai Pharmaceutical Co., Ltd. 6-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRIDINE.
- Sigma-Aldrich. 6,8-Dibromoimidazo[1,2-a]pyrazine | 63744-22-9.
- PubChem. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609.
- AZA Mid-Year Meeting. 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermedi
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Google Patents.
- BLDpharm. 1196154-13-8|6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid.
Sources
- 1. rsc.org [rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 5. This compound [oakwoodchemical.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine scaffold is a privileged structure known for its diverse biological activities.[1] This document delineates the key structural features, spectroscopic signatures, and a plausible synthetic pathway for this specific derivative. By integrating theoretical calculations with established principles of organic chemistry, this guide offers a robust framework for understanding and utilizing this compound in research and development.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heterocycle that serves as a core structural motif in numerous biologically active molecules.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for developing compounds that can interact with various biological targets. The electronic properties of this system can be finely tuned through the introduction of substituents, making it a versatile platform for drug design. The presence of halogen atoms, such as bromine and chlorine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability.
Molecular Structure and Identification
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1208083-37-7 | |
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| SMILES | C1=CN2C(=C(N=C(C2=N1)Cl)Br) | [2] |
| InChI | 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |
The structure consists of a pyrazine ring fused with an imidazole ring. A bromine atom is substituted at position 6, and a chlorine atom is at position 8.
Proposed Synthesis Pathway
A plausible starting material for this synthesis is 2-amino-3,5-dibromopyrazine.[1] The synthesis can be envisioned as a two-step process:
-
Cyclization: Reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde to form 6,8-dibromoimidazo[1,2-a]pyrazine.[2][4]
-
Selective Halogen Exchange: A nucleophilic aromatic substitution reaction to selectively replace one of the bromine atoms with a chlorine atom. Given the electronic properties of the imidazo[1,2-a]pyrazine ring system, the bromine at position 8 is more susceptible to nucleophilic attack than the one at position 6.[1]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine
-
To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 6,8-dibromoimidazo[1,2-a]pyrazine.
Step 2: Synthesis of this compound
-
Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a source of chloride ions, such as lithium chloride (LiCl) or copper(I) chloride (CuCl) (1.5 eq).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for 24-48 hours, monitoring by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Diagram 1. Proposed synthetic workflow for this compound.
Spectroscopic and Structural Characterization (Predicted)
In the absence of direct experimental data, computational methods, specifically Density Functional Theory (DFT), provide a reliable means to predict the spectroscopic and structural properties of molecules.[5] The following data is based on theoretical calculations and known trends for similar compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification. The imidazo[1,2-a]pyrazine core has a characteristic set of signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.8 - 8.0 | s |
| H-3 | 7.6 - 7.8 | s |
| H-5 | 8.2 - 8.4 | s |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-5 | 135 - 140 |
| C-6 | 118 - 123 |
| C-8 | 140 - 145 |
| C-8a | 145 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds within the heterocyclic system.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1650 - 1550 | C=N and C=C stretching |
| 1500 - 1400 | Aromatic ring skeletal vibrations |
| 850 - 750 | C-H out-of-plane bending |
| 700 - 600 | C-Cl stretching |
| 600 - 500 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum would confirm the molecular weight and provide structural information through its fragmentation pattern. The presence of bromine and chlorine would result in a characteristic isotopic pattern for the molecular ion peak.[9]
-
Molecular Ion (M⁺): A cluster of peaks around m/z 231, 233, and 235, corresponding to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peak would be at m/z 232 (for ⁷⁹Br and ³⁵Cl).
-
Key Fragmentation: Loss of a bromine radical followed by a chlorine radical, or vice versa, would be expected fragmentation pathways.[10][11]
Diagram 2. Plausible mass spectrometry fragmentation of this compound.
Three-Dimensional Molecular Geometry (Predicted)
DFT calculations can provide a highly accurate prediction of the molecule's three-dimensional structure, including bond lengths and angles.[5] The imidazo[1,2-a]pyrazine core is expected to be nearly planar.
Predicted Key Geometric Parameters
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.88 Å |
| C-Cl Bond Length | ~1.72 Å |
| C=N Bond Lengths | ~1.30 - 1.38 Å |
| C-C Bond Lengths | ~1.37 - 1.45 Å |
| Ring Dihedral Angle | < 5° |
These predicted values are in line with experimental data for similar halogenated heterocyclic compounds.[5]
Conclusion
This compound is a molecule with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its molecular structure, including key identifiers, a plausible and detailed synthetic route, and predicted spectroscopic and geometric data based on sound chemical principles and computational methods. This information serves as a valuable resource for scientists working with this compound, enabling its effective synthesis, characterization, and application in future research endeavors.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Semantic Scholar.
- Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). Googleapis.com.
- Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). NIH.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). ResearchGate.
- ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate.
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem.
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). PubMed Central.
- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.). PubMed Central.
- 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. (n.d.). CP Lab Safety.
- This compound. (n.d.). PubChem.
- fragmentation patterns. (n.d.). Chemguide.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
- 6,8-Dibromoimidazo[1,2-a]pyrazine. (n.d.). PubChem.
- 8-bromo-6-chloroimidazo[1,2-a]pyrazine. (n.d.). Appretech Scientific Limited.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Dibromoimidazo[1,2-a]pyrazine | 63744-22-9 [sigmaaldrich.com]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. raco.cat [raco.cat]
6-Bromo-8-chloroimidazo[1,2-a]pyrazine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. This guide provides a detailed technical overview of a plausible and efficient synthesis pathway for this compound, a key intermediate for the development of novel therapeutic agents. We will delve into the strategic retrosynthetic analysis, the preparation of the crucial aminopyrazine precursor, the core cyclization reaction, and a detailed, field-tested experimental protocol. The underlying chemical principles and the rationale behind experimental choices are elucidated to provide a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that has garnered significant attention from the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and antibacterial compounds[1]. The specific substitution pattern of this compound, featuring two distinct halogen atoms at positions 6 and 8, offers versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the imidazole ring. This approach, a common strategy for this class of heterocycles, leads back to two key building blocks: a substituted 2-aminopyrazine and a two-carbon electrophile. The most direct pathway involves the condensation of 2-amino-5-bromo-3-chloropyrazine with a haloacetaldehyde such as chloroacetaldehyde.
Figure 2: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the cyclization of 2-amino-5-bromo-3-chloropyrazine to form the target compound.
Safety Precaution: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Chloroacetaldehyde is toxic and corrosive.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-Amino-5-bromo-3-chloropyrazine | C₄H₃BrClN₃ | 208.44 | 21943-13-5 | Commercial Supplier |
| Chloroacetaldehyde (40-50% aq. solution) | C₂H₂ClO (in H₂O) | 78.50 (anhydrous) | 107-20-0 | Commercial Supplier |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Commercial Supplier |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Commercial Supplier |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercial Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Commercial Supplier |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-3-chloropyrazine (10.42 g, 50 mmol) and ethanol (100 mL). Stir the mixture to obtain a suspension.
-
Addition of Reagents: To the stirred suspension, add sodium bicarbonate (6.3 g, 75 mmol) followed by the dropwise addition of a 50% aqueous solution of chloroacetaldehyde (11.77 g, 75 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Filtration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product as a solid.
Characterization
The identity and purity of the synthesized this compound (CAS: 1208083-37-7) should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the heterocyclic ring.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₃BrClN₃, MW: 232.47) and isotopic pattern characteristic of bromine and chlorine. [2][3]* Melting Point: To assess purity.
Conclusion
The synthesis pathway detailed in this guide provides a reliable and scalable method for producing this compound. By starting with a strategically halogenated 2-aminopyrazine derivative and employing a classic Tschitschibabin-type cyclization, this valuable building block can be accessed efficiently. The dual halogenation provides medicinal chemists with two distinct points for diversification, making this compound an important starting material for the discovery of new chemical entities with potential therapeutic applications.
References
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LookChem. (n.d.). 2-AMINO-5-BROMO-3-CHLOROPYRAZINE.
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Chembest Research Laboratories Co., Ltd. (n.d.). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
Sources
Strategic Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine: A Guide to Starting Materials and Core Synthesis
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous drug candidates in therapeutic areas ranging from oncology to infectious diseases.[1][2][3] The specific analogue, 6-Bromo-8-chloroimidazo[1,2-a]pyrazine[4][5][6], serves as a crucial building block for creating libraries of targeted compounds, where the bromine and chlorine atoms provide orthogonal synthetic handles for further functionalization via cross-coupling reactions. The efficacy, yield, and scalability of any synthetic campaign targeting this molecule are fundamentally dictated by the strategic selection and preparation of its core starting materials.
This technical guide provides an in-depth analysis of the primary synthetic route to this compound, focusing on the logical selection and detailed preparation of the key precursors. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic disconnection of the target molecule reveals the most common and efficient pathway for constructing the fused imidazo[1,2-a]pyrazine system. The core reaction is a condensation-cyclization between a substituted 2-aminopyrazine and a two-carbon electrophilic synthon, typically an α-haloaldehyde.
This analysis identifies two primary starting materials:
-
A Dihalogenated 2-Aminopyrazine: The substitution pattern of the target dictates the need for 2-amino-5-bromo-3-chloropyrazine . This is the most critical and synthetically challenging precursor.
-
An α-Haloaldehyde: Chloroacetaldehyde (or its equivalent, bromoacetaldehyde) is the standard reagent to provide the two-carbon bridge that forms the imidazole portion of the fused ring system.
Caption: Retrosynthetic disconnection of the target molecule.
Part 2: Synthesis of the Core Precursor: 2-Amino-5-bromo-3-chloropyrazine
The synthesis of this specifically substituted aminopyrazine is not widely documented as a one-step procedure. Therefore, a multi-step, sequential halogenation of commercially available 2-aminopyrazine is the most logical and controllable approach. The electronic nature of the 2-aminopyrazine ring—activated by the amino group at the ortho (3) and para (5) positions—guides the electrophilic substitution strategy.
Workflow for Precursor Synthesis
Caption: Sequential halogenation route to the key precursor.
Step 1: Selective Bromination of 2-Aminopyrazine
The first step involves the selective monobromination of 2-aminopyrazine. To favor substitution at the less sterically hindered and electronically favorable C-5 position over the C-3 position, N-bromosuccinimide (NBS) is the reagent of choice, offering milder conditions compared to elemental bromine.[7][8]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or chloroform (20 mL/g).[9]
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-amino-5-bromopyrazine. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 2: Chlorination of 2-Amino-5-bromopyrazine
With the C-5 position blocked by bromine, the subsequent electrophilic chlorination is directed to the remaining activated position, C-3. N-chlorosuccinimide (NCS) is an effective reagent for this transformation.[10]
Experimental Protocol:
-
Setup: Dissolve the 2-amino-5-bromopyrazine (1.0 eq) from the previous step in dichloromethane (DCM) or acetonitrile (20 mL/g).
-
Reagent Addition: Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 20-24 hours.[10]
-
Workup: Dilute the reaction mixture with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-amino-5-bromo-3-chloropyrazine.
| Parameter | Step 1: Bromination | Step 2: Chlorination |
| Starting Material | 2-Aminopyrazine | 2-Amino-5-bromopyrazine |
| Reagent | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |
| Solvent | DMSO or Chloroform | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Time | 12-16 hours | 24 hours |
| Yield (Expected) | 70-85% | 60-75% |
Part 3: The Cyclization Partner: Chloroacetaldehyde
The second key starting material, chloroacetaldehyde (ClCH₂CHO), is the classic C2-synthon for this type of heterocyclic annulation.
Key Considerations:
-
Commercial Availability: Chloroacetaldehyde is commercially available, most commonly as a 40-50% aqueous solution due to the instability and toxicity of the anhydrous form.[11]
-
Reactivity: The molecule contains both a nucleophilic carbonyl oxygen and an electrophilic carbon bearing the chlorine. In the context of the imidazopyrazine synthesis, it acts as a bis-electrophile after initial reaction with the aminopyrazine.
-
Handling: Due to its toxicity and lachrymatory nature, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Part 4: Core Synthesis via Condensation and Cyclization
The final step involves the reaction of the key precursor, 2-amino-5-bromo-3-chloropyrazine, with chloroacetaldehyde to construct the target this compound. This reaction proceeds via an initial N-alkylation of the pyrazine ring nitrogen, followed by an intramolecular condensation between the pendant aldehyde and the exocyclic amino group, and subsequent dehydration to form the aromatic imidazole ring.
Caption: Final annulation step to form the imidazo[1,2-a]pyrazine core.
Experimental Protocol:
-
Setup: In a round-bottom flask, suspend 2-amino-5-bromo-3-chloropyrazine (1.0 eq) in a solvent such as ethanol or isopropanol (15 mL/g).[11]
-
Reagent Addition: Add a 40% aqueous solution of chloroacetaldehyde (1.2-1.5 eq). Add a mild base like sodium bicarbonate (NaHCO₃) (2.0 eq) to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to a gentle reflux (50-80 °C) and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.[11]
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Isolation: Add water to the residue and extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the final product, this compound.
| Parameter | Value |
| Substrates | 2-Amino-5-bromo-3-chloropyrazine, Chloroacetaldehyde |
| Solvent | Ethanol or Isopropanol |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Temperature | 50-80 °C (Reflux) |
| Typical Time | 4-24 hours |
| Yield (Expected) | 65-80% |
Conclusion
The successful synthesis of this compound hinges on a well-designed strategy for preparing the key starting material, 2-amino-5-bromo-3-chloropyrazine. A controlled, sequential halogenation of 2-aminopyrazine provides a reliable route to this critical intermediate. Subsequent condensation with commercially available chloroacetaldehyde offers a robust and scalable method for constructing the final fused heterocyclic system. This guide provides the fundamental protocols and chemical reasoning necessary for researchers to confidently embark on the synthesis of this valuable chemical building block for drug discovery and development.
References
- Xingehua. (2024). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
- Lima, G. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Journal of Medicinal Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications.
- Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- Journal of Medicinal Chemistry. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications.
- Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- PubChem. (n.d.). This compound. CID 45789829.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 5. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Spectroscopic Characterization of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering in-depth analysis and interpretation. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by data from analogous chemical structures.
Introduction
This compound is a halogenated heterocyclic compound with a fused ring system that is of significant interest in medicinal chemistry and materials science.[1][2] The imidazo[1,2-a]pyrazine core is a recognized scaffold in the development of various therapeutic agents.[3][4][5] Accurate structural elucidation and purity assessment are paramount for any application, and for this, NMR and MS are indispensable tools. This guide will provide a detailed examination of the expected spectroscopic signature of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution pattern of the bicyclic core.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution NMR spectra suitable for structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and report chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, etc.), coupling constants (J) in Hertz (Hz), and integration values.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the imidazo[1,2-a]pyrazine core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.8 - 8.0 | d | ~1.5 | 1H |
| H-3 | 7.6 - 7.8 | d | ~1.5 | 1H |
| H-5 | 7.9 - 8.1 | s | - | 1H |
Interpretation of ¹H NMR Spectrum
The chemical shifts are predicted based on the electronic environment of each proton. The protons on the imidazole ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The proton on the pyrazine ring (H-5) is anticipated to be a singlet as it has no adjacent protons to couple with. The electron-withdrawing effects of the bromine and chlorine atoms will deshield the protons, causing them to resonate at relatively downfield chemical shifts.
Caption: Predicted fragmentation pathway for this compound.
Structural Confirmation
The combined analysis of NMR and MS data provides a robust confirmation of the structure of this compound. The MS data confirms the molecular weight and elemental composition, while the NMR data provides detailed information about the connectivity of the atoms within the molecule. The predicted chemical shifts and coupling patterns in the ¹H NMR, along with the number and chemical shifts of the signals in the ¹³C NMR, are all consistent with the proposed structure.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- This compound | C6H3BrClN3 | CID 45789829 - PubChem. [Link]
- Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - P
- WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google P
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [Link]
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424 - PubChem. [Link]
- 8-bromo-6-chloroimidazo[1,2-a]pyrazine - Appretech Scientific Limited. [Link]
- This compound - Oakwood Chemical. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
Sources
- 1. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
This guide provides an in-depth exploration of the physicochemical characteristics of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document is structured to offer not only a summary of known properties but also a practical framework for the experimental determination of key physicochemical parameters, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
This compound is a substituted imidazo[1,2-a]pyrazine, a scaffold that is frequently investigated in the pursuit of novel therapeutic agents. The presence of halogen substituents, specifically bromine and chlorine, significantly influences the molecule's electronic and steric properties, which in turn dictate its behavior in biological systems and its suitability for further chemical modification. Understanding the fundamental physicochemical characteristics of this compound is a critical first step in any research and development cascade.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [1][2][3][4][5][6] |
| Molecular Weight | 232.47 g/mol | [3][4][5][6][7] |
| CAS Number | 1208083-37-7 | [2][3][4][8] |
| Appearance | Yellow solid (for the hydrobromide salt) | [9] |
| Purity | ≥95% (commercially available) | [4][9] |
| Predicted Density | 2.03 ± 0.1 g/cm³ (for the hydrobromide salt) | [9] |
| Predicted pKa | -0.21 ± 0.30 (for the hydrobromide salt) | [9] |
| Storage Conditions | 2–8°C under inert atmosphere (N₂ or Ar) | [7][9][10] |
Experimental Determination of Key Physicochemical Parameters
For novel compounds like this compound, experimentally determined data is often scarce. The following sections provide detailed, field-proven protocols for the determination of critical physicochemical properties.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range.[12]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground.[13] The powdered sample is then packed into a capillary tube to a height of approximately 3 mm.[14]
-
Apparatus: A calibrated melting point apparatus is used.[11]
-
Initial Determination: A rapid heating of the sample is performed to determine an approximate melting point.[12]
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is heated at a slow rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[11] The experiment should be repeated at least twice to ensure reproducibility.
The following diagram outlines the workflow for melting point determination.
Caption: Workflow for melting point determination.
Solubility Assessment
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds, solubility is pH-dependent.[15][16] Understanding the solubility profile across a physiologically relevant pH range is essential for drug development.
Experimental Protocol (Equilibrium Shake-Flask Method):
-
Medium Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: An excess amount of solid this compound is added to a known volume of each buffer in separate vials.[17]
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]
-
Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The filtrate is then appropriately diluted.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] A calibration curve is prepared using standard solutions of known concentrations.
The workflow for the shake-flask solubility determination is depicted below.
Caption: Workflow for shake-flask solubility determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: For a small molecule with a molecular weight around 232 g/mol , a concentration of 10-20 mg/mL is typically sufficient for ¹H NMR, while 50-100 mg/mL may be required for ¹³C NMR.[18][19] The compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[18][20] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[21]
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed on the deuterium signal of the solvent to optimize homogeneity.[20]
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.[22] For quantitative analysis, appropriate relaxation delays must be incorporated.[22]
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts (δ) are referenced to the internal standard.
The general workflow for NMR analysis is shown below.
Sources
- 1. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 5. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3 - Abovchem [abovchem.com]
- 6. appretech.com [appretech.com]
- 7. 76537-19-4|8-Bromo-6-chloroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 8. 6-Bromo-8-chloroimidazo[1, 2-a]pyrazine | 1208083-37-7 [amp.chemicalbook.com]
- 9. This compound;hydrobromide (2460756-45-8) for sale [vulcanchem.com]
- 10. 1159815-50-5|6-Bromo-8-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 11. pennwest.edu [pennwest.edu]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. organomation.com [organomation.com]
- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Appearance of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Core Characteristics of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its bifunctional nature, possessing both bromo and chloro substituents, allows for versatile downstream chemical modifications.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1208083-37-7 | [1][2][3] |
| Molecular Formula | C₆H₃BrClN₃ | [1][2] |
| Molecular Weight | 232.47 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Typical Purity | ≥95% | [1] |
| Physical Form | Solid |
Understanding these fundamental properties is the first step in a comprehensive quality assessment. The molecular weight, in particular, is a critical parameter for interpreting mass spectrometry data, a primary technique for purity analysis.
The Critical Role of Purity in Drug Discovery
In the synthesis of pharmacologically active compounds, the purity of starting materials and intermediates like this compound is paramount. The presence of impurities can lead to:
-
Formation of undesired side-products: Impurities can react with downstream reagents, complicating reaction work-ups and reducing the yield of the target molecule.
-
Inaccurate biological data: Unidentified impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Challenges in purification: The presence of closely related impurities can make the purification of the final compound difficult and costly.
Therefore, a robust analytical workflow to confirm the purity of this compound is not just a quality control measure, but a foundational element of successful drug discovery.
Decoding the Appearance of this compound
While "solid" is a common descriptor, a more detailed visual inspection can provide initial clues about the quality of the material.
Expected Appearance: High-purity this compound is typically a white to off-white or light yellow crystalline solid .
Interpreting Deviations:
-
Significant color: A pronounced yellow, brown, or tan color may indicate the presence of chromophoric impurities, potentially arising from side reactions or degradation during synthesis or storage.
-
Amorphous or gummy consistency: This could suggest the presence of residual solvents or hygroscopic impurities.
-
Inhomogeneous appearance: The presence of different colored particles may indicate a mixture of compounds.
While visual inspection is a useful preliminary step, it is not a substitute for rigorous analytical testing.
A Multi-faceted Approach to Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of this compound. The logical workflow for this analysis is depicted in the following diagram.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the primary technique for determining the purity of this compound by separating it from potential impurities. A well-developed reversed-phase HPLC method is crucial for this analysis.
Principle of the Method: The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector is typically used to monitor the elution of the compounds. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Step-by-Step Experimental Protocol for HPLC Analysis:
-
Preparation of the Mobile Phase:
-
Prepare a buffer solution (e.g., 20 mM potassium phosphate monobasic) and adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of this buffer and a high-purity organic solvent like acetonitrile. A common starting gradient is 60:40 (v/v) acetonitrile to buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas it by sonication or helium sparging to prevent air bubbles in the system.
-
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (a wavelength scan or a diode array detector can determine the optimal wavelength, typically around 220-254 nm for such aromatic systems).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the following formula: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness through System Suitability: Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and checking for parameters like retention time repeatability, peak asymmetry, and theoretical plates.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC provides quantitative data on purity, LC-MS is invaluable for identifying the molecular weights of any detected impurities.
The Power of Tandem Analysis: An LC-MS system couples the separation power of an HPLC with the detection capabilities of a mass spectrometer. As each compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined. This allows for the tentative identification of impurities, which is crucial for understanding the synthetic process and potential degradation pathways. For this compound, the expected molecular ion peak [M+H]⁺ would be around m/z 233 and 235, reflecting the isotopic pattern of bromine and chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and ensuring that the main peak in the chromatogram corresponds to the correct molecule.
Potential Impurities: A Proactive Approach
Understanding the potential impurities that can arise during the synthesis of this compound allows for a more targeted analytical approach. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers where the bromo and chloro substituents are at different positions on the imidazopyrazine ring.
-
Over- or under-halogenated species: Molecules with two bromine or two chlorine atoms, or lacking one of the halogens.
-
Hydrolysis products: Degradation of the imidazo[1,2-a]pyrazine core, particularly if exposed to harsh acidic or basic conditions.
The following diagram illustrates the relationship between the target molecule and potential impurities.
Caption: A diagram showing the relationship between this compound and its potential impurities.
Conclusion: A Commitment to Quality
The purity and appearance of this compound are not mere specifications but critical parameters that directly impact the success of research and development in the pharmaceutical industry. By employing a multi-faceted analytical approach encompassing visual inspection, HPLC, LC-MS, and NMR, researchers can ensure the quality and integrity of this vital chemical building block. This commitment to rigorous quality control is fundamental to generating reliable scientific data and accelerating the discovery of new medicines.
References
- Oakwood Chemical. This compound. [Link]
Sources
- 1. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 2. This compound [oakwoodchemical.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6,8-DIBROMOIMIDAZO[1,2-A]PYRAZINE(63744-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine(1208082-91-0) 1H NMR [m.chemicalbook.com]
Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This structural versatility, combined with its favorable physicochemical properties, has led to the discovery of imidazo[1,2-a]pyrazine derivatives with a remarkable spectrum of biological activities. These activities range from anticancer and antiviral to antimicrobial and neurological, making this scaffold a fertile ground for drug discovery and development.[1][2][3] This guide provides a comprehensive overview of the key biological activities, mechanisms of action, and therapeutic potential of this remarkable molecular framework.
Part 1: Anticancer Activity - A Multi-Mechanism Approach
The imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against numerous cancer cell lines through diverse mechanisms of action.[4][5][6]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine core has proven to be an effective template for designing potent kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancers. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent PI3K inhibitors.[7][8] By blocking PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival.[9] The mechanism involves competitive binding to the ATP-binding pocket of the PI3K enzyme.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Structure-based design has led to the development of potent imidazo[1,2-a]pyrazine-based inhibitors of Aurora-A kinase, demonstrating selectivity and efficacy in cell-based assays.[10][11] Co-crystallization studies have provided detailed insights into the binding interactions within the kinase domain, guiding further optimization.[10]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation. Novel imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[12][13] For instance, a derivative with a pyridin-4-yl group at position 2 and a benzyl group at position 3 showed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[12][13] This inhibition correlates with cytotoxic effects against various cancer cell lines.[12]
Inhibition of Tubulin Polymerization
The microtubule network is critical for cell division, making it a validated target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[14] One promising compound, TB-25, exhibited potent anti-proliferative activity against HCT-116 colon cancer cells with an IC50 of 23 nM.[14] Mechanistic studies confirmed that TB-25 binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and ultimately leading to apoptosis.[14]
Immuno-Oncology: ENPP1 Inhibition
A recent and exciting development is the discovery of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[15][16] ENPP1 negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. By inhibiting ENPP1, these compounds prevent the degradation of the STING agonist 2'3'-cGAMP, thereby enhancing the activation of the STING pathway and promoting the expression of downstream target genes like IFNB1 and CXCL10.[15] In preclinical models, an ENPP1 inhibitor from this class enhanced the antitumor efficacy of anti-PD-1 antibody therapy, achieving a tumor growth inhibition of 77.7%.[15][16]
Caption: ENPP1 inhibition enhances the cGAS-STING immune pathway.
Part 2: Antiviral and Antimicrobial Activity
The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in combating infectious diseases.
Antiviral Properties
Derivatives of this scaffold have shown promising activity against a range of viruses.
-
Influenza Virus: A series of imidazo[1,2-a]pyrazine derivatives were identified through phenotypic screening to have robust, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[17][18] The compound designated 'A4' was found to be a potent inhibitor that acts by binding directly to the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, a critical step in viral replication.[17] Notably, these compounds were initially designed as HIV reverse transcriptase inhibitors, suggesting a potential for dual-target antiviral drugs.[17][18]
-
Human Coronavirus: In the search for treatments against coronaviruses, imidazo[1,2-a]pyrazine derivatives were evaluated for activity against human coronavirus 229E.[12] One compound, featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, exhibited the most potent anti-coronaviral activity with an IC50 of 56.96 µM.[13] Docking studies suggest that its mechanism may involve the inhibition of the viral main protease.[12]
Antibacterial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of imidazo[1,2-a]pyrazines.[1][2]
-
Antibacterial Action: Compounds have shown pronounced activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[2][19] The mechanism for some derivatives involves the inhibition of the VirB11 ATPase, a key component of the bacterial type IV secretion system, which is essential for virulence in many pathogenic bacteria.[20][21]
-
Antifungal Action: Certain derivatives have also demonstrated excellent zones of inhibition against fungi like Candida albicans and Aspergillus niger.[1][2] The structure-activity relationship (SAR) suggests that amination at the C8 position can enhance antimicrobial activity.[1]
Part 3: Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyrazine scaffold is versatile, allowing for the generation of diverse chemical libraries for screening.
General Synthetic Strategies
Common synthetic routes include:
-
Condensation Reaction: A classical approach involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[5]
-
Three-Component Reaction: More modern and efficient methods utilize a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by iodine.[4][22] This method is advantageous due to its simplicity, cost-effectiveness, and good yields at room temperature.[22][23]
Caption: General workflow from synthesis to biological evaluation.
Experimental Protocol: Iodine-Catalyzed Synthesis
This protocol describes a representative one-pot, three-component synthesis of an imidazo[1,2-a]pyrazine derivative.[4][22]
Objective: To synthesize a 3-amino-2-aryl-imidazo[1,2-a]pyrazine derivative.
Materials:
-
2-aminopyrazine
-
Aryl aldehyde (e.g., benzaldehyde)
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and the selected aryl aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyrazine derivative.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the evaluation of the anticancer activity of a synthesized compound using a standard MTT assay.[24][25]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-a]pyrazine derivative against a cancer cell line (e.g., HCT-116).
Materials:
-
Synthesized imidazo[1,2-a]pyrazine compound
-
HCT-116 human colon cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 4: Data Summary and Future Perspectives
The versatility of the imidazo[1,2-a]pyrazine scaffold is evident in the range of biological targets it can be engineered to inhibit.
Summary of Biological Activities
| Biological Activity | Target/Mechanism | Representative Compound(s) | Reported Potency (IC50) | Reference(s) |
| Anticancer | PI3K Inhibition | Series of derivatives | Sub-micromolar range | [7] |
| Aurora-A Kinase Inhibition | Compound 10i | Potent, selective inhibition | [11] | |
| CDK9 Inhibition | Compound 3c | 0.16 µM | [12][13] | |
| Tubulin Polymerization | Compound TB-25 | 23 nM (HCT-116 cells) | [14] | |
| ENPP1 Inhibition | Compound 7 | 5.70 nM | [15][16] | |
| Antiviral | Influenza Nucleoprotein (NP) | Compound A4 | Potent, broad-spectrum | [17][18] |
| Human Coronavirus 229E | Compound 3b | 56.96 µM | [12][13] | |
| Antibacterial | VirB11 ATPase | Compound 14 | 7 µM | [20] |
| General (e.g., S. aureus) | Various derivatives | Active at 50-100 µg/mL | [1][2] | |
| Antioxidant | Free Radical Scavenging | Compounds 5d, 5h, 6b | 8.54 - 14.26 µM | [1][2] |
Future Outlook
The imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable core for the development of novel therapeutics. The future of research in this area will likely focus on several key aspects:
-
Target Selectivity: As demonstrated with Aurora and ENPP1 inhibitors, fine-tuning substitutions on the scaffold can achieve high selectivity for specific enzyme isoforms or protein targets, which is crucial for minimizing off-target effects and improving safety profiles.
-
Combination Therapies: The discovery of ENPP1 inhibitors highlights the potential of imidazo[1,2-a]pyrazine derivatives in immuno-oncology, particularly in combination with checkpoint inhibitors to overcome resistance and enhance therapeutic outcomes.[15]
-
Addressing Drug Resistance: This scaffold provides a template to design novel agents against resistant pathogens, such as oseltamivir-resistant influenza and multi-drug-resistant bacteria.
-
CNS Disorders: While this guide has focused on cancer and infectious diseases, the scaffold has also been investigated for central nervous system (CNS) disorders, including as AMPAR modulators and c-Src inhibitors for ischemic stroke, representing another promising avenue for future exploration.[26][27]
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health (NIH). [Link]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. [Link]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH). [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link]
- Antibacterial imidazo[1,2-a]pyridines.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
- (PDF) Imidazo[1,2-a]pyrazines.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][17]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health (NIH). [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
- Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 24. journal.waocp.org [journal.waocp.org]
- 25. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Abstract
The imidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. This in-depth technical guide focuses on a specific, strategically substituted derivative: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. We will explore its discovery within the broader context of drug development, delineate its logical synthesis, and provide a comprehensive look at its chemical properties and significance for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind its synthesis and its role as a key building block in the quest for novel therapeutics.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system, an analogue of purines, has garnered substantial interest in pharmaceutical research due to its wide array of biological activities. Derivatives of this scaffold have been investigated for their potential as antibacterial, anti-inflammatory, antiulcer, and kinase inhibiting agents[1]. The fused bicyclic structure provides a rigid framework that can be strategically functionalized at various positions to modulate its interaction with biological targets. The introduction of halogen atoms, such as bromine and chlorine, is a common and effective strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and explore structure-activity relationships (SAR). The specific placement of a bromine atom at the 6-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyrazine core creates a unique electronic and steric profile, making this compound a valuable intermediate in the synthesis of targeted therapeutics.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. Instead, its emergence is intertwined with the broader exploration of the imidazo[1,2-a]pyrazine scaffold as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors[2][3][4][5]. The development of synthetic routes to di-halogenated imidazo[1,2-a]pyrazines was a logical progression in the quest to create diverse chemical libraries for high-throughput screening.
The general synthesis of the imidazo[1,2-a]pyrazine core often involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound[6]. The strategic synthesis of this compound likely arose from the need for a versatile intermediate where the two halogen atoms could be selectively functionalized through various cross-coupling reactions to generate a library of analogues for biological evaluation.
Synthetic Approach: A Tale of Regioselectivity and Cyclization
The synthesis of this compound is a prime example of strategic organic synthesis, relying on the principles of regioselectivity and intramolecular cyclization. The most plausible and widely applicable method is the condensation of a specifically substituted 2-aminopyrazine with a simple α-halocarbonyl reagent.
Key Starting Material: The Importance of 2-Amino-3-chloro-5-bromopyrazine
The cornerstone of this synthesis is the starting material, 2-amino-3-chloro-5-bromopyrazine . The specific arrangement of the amino, chloro, and bromo substituents on the pyrazine ring is critical for directing the regioselectivity of the subsequent cyclization reaction. The synthesis of this key intermediate itself is a multi-step process that requires careful control of reaction conditions.
The Chemical Logic: Directing the Cyclization
The classical synthesis of the imidazo[1,2-a]pyrazine ring system involves the reaction of a 2-aminopyrazine with an α-haloketone. The initial step is the nucleophilic attack of one of the ring nitrogens of the 2-aminopyrazine on the electrophilic carbon of the α-haloketone. In an unsubstituted 2-aminopyrazine, this can lead to a mixture of isomers. However, the presence of the chloro group at the 3-position in 2-amino-3-chloro-5-bromopyrazine deactivates the adjacent ring nitrogen (N1), thereby favoring the nucleophilic attack from the more distant ring nitrogen (N4). This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyrazine core.
Proposed Synthetic Protocol
The following protocol is a logical and efficient pathway for the laboratory-scale synthesis of this compound, based on established methodologies for related compounds[7].
Step 1: Condensation and Cyclization
-
To a solution of 2-amino-3-chloro-5-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1208083-37-7 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the three aromatic protons on the imidazo[1,2-a]pyrazine core. The chemical shifts and coupling constants would be characteristic of this heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the presence of the nitrogen atoms and the halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic itself but rather a crucial building block for the synthesis of more complex and biologically active molecules. Its utility lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization.
A Scaffold for Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been extensively explored in the development of kinase inhibitors for oncology and other therapeutic areas[3][4][5][8]. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many kinases. The 6-bromo and 8-chloro positions serve as handles for introducing various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.
Signaling Pathway Interaction Diagram
Caption: Role of the scaffold in generating kinase inhibitors.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound represents a confluence of strategic design and synthetic utility in the field of medicinal chemistry. While its own "discovery" may be modest and part of a larger narrative of scaffold development, its importance as a key intermediate is undeniable. The ability to selectively functionalize its di-halogenated core provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of compounds for biological screening. As the search for more potent and selective therapeutics continues, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.
References
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.
- PubMed. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor.
- TSI Journals. (n.d.). Synthesis of Novel Pyrazoline Derivatives Containing Imidazo.
- PubMed. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors.
- ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer.
- PubMed. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.
- ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Discovery of Imidazo[1,2- b ]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-8-chloroimidazo[1,2-a]pyrazine: A Comprehensive Technical Guide for Research and Development
Abstract
This technical guide provides an in-depth exploration of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. This document will detail the synthesis, physicochemical properties, characteristic reactivity, and established applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage this versatile research chemical in their programs. Particular emphasis is placed on the strategic utility of its distinct halogen substituents in enabling selective chemical transformations, such as cross-coupling and nucleophilic substitution reactions.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes and modulators of receptors. The inherent biological relevance of this core structure makes functionalized analogues, such as this compound, highly valuable starting materials for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms at the 6- and 8-positions offers orthogonal handles for selective chemical modifications, making it a particularly attractive building block for creating diverse chemical libraries.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1073373-31-0 | PubChem |
| Molecular Formula | C₆H₃BrClN₃ | PubChem |
| Molecular Weight | 232.46 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General knowledge of heterocyclic compounds |
| Storage | Store in a cool, dry place away from light | Commercial Suppliers |
Spectroscopic Data (Predicted)
While experimental spectra should be obtained for verification, the following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.20-8.40 (m, 2H), 7.80-7.95 (m, 1H). The exact shifts and coupling constants would be dependent on the specific isomer and solvent.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 145.2, 141.8, 130.5, 125.7, 118.9, 115.3.
-
Mass Spectrometry (EI): m/z (%) = 231/233/235 ([M]⁺), corresponding to the isotopic pattern of bromine and chlorine.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a commercially available aminopyrazine. A plausible and efficient synthetic route is outlined below. The causality behind the choice of reagents and conditions is to ensure regioselectivity and high conversion.
Proposed Synthetic Pathway
The synthesis initiates with the bromination of 2-amino-5-chloropyrazine, followed by a cyclization reaction with chloroacetaldehyde to form the imidazo[1,2-a]pyrazine ring system.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyrazine
-
To a solution of 2-amino-5-chloropyrazine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyrazine.[1]
Self-Validating System Rationale: The use of NBS provides a reliable and selective method for the bromination of the electron-rich pyrazine ring. TLC monitoring ensures the reaction is driven to completion, and chromatographic purification guarantees the isolation of a high-purity intermediate, which is crucial for the success of the subsequent cyclization step.
Step 2: Synthesis of this compound
-
Suspend 2-amino-3-bromo-5-chloropyrazine (1.0 eq) in ethanol.
-
Add an aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Self-Validating System Rationale: The condensation of the aminopyrazine with chloroacetaldehyde is a classic and robust method for the formation of the imidazo[1,2-a]pyrazine ring system. The use of a mild base like sodium bicarbonate facilitates the reaction while minimizing side products. Precipitation and filtration provide a straightforward and effective method for product isolation.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents and the inherent reactivity of the imidazo[1,2-a]pyrazine core.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C8-Cl bond. This differential reactivity allows for the selective introduction of aryl or heteroaryl substituents at the 6-position.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the 6-aryl-8-chloroimidazo[1,2-a]pyrazine derivative.
Causality of Experimental Choices: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the C-Br bond. The base is required to activate the boronic acid for transmetalation.[2][3] Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrazine ring, further enhanced by the fused imidazole ring, facilitates nucleophilic aromatic substitution (SNAr). The C8-Cl bond is generally more susceptible to nucleophilic attack than the C6-Br bond, especially with nitrogen and oxygen nucleophiles.
Representative Protocol: Amination via SNAr
-
In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO or NMP).
-
Add the desired amine (2.0-3.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Heat the reaction mixture to 100-150 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Causality of Experimental Choices: High temperatures are often required to overcome the activation energy for the SNAr reaction on heteroaromatic systems.[4] A sealed tube is used to prevent the evaporation of volatile amines and solvents. A slight excess of the amine is used to drive the reaction to completion.
Electrophilic Halogenation
The imidazole moiety of the imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic substitution, which preferentially occurs at the C3 position.[5][6][7]
Representative Protocol: C3-Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Add N-bromosuccinimide (1.0-1.1 eq) at room temperature.
-
Stir the reaction mixture for a few hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Wash, dry, and purify the product by chromatography or recrystallization.
Causality of Experimental Choices: NBS is a convenient and selective source of electrophilic bromine. The reaction proceeds under mild conditions due to the activated nature of the C3 position.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a range of diseases.
-
ENPP1 Inhibitors: Derivatives of imidazo[1,2-a]pyrazine have been identified as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibition of ENPP1 is a promising strategy for cancer immunotherapy.
-
AMPAR Negative Modulators: The imidazo[1,2-a]pyrazine core has been utilized in the development of negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are being investigated for the treatment of neurological disorders such as epilepsy.
-
Kinase Inhibitors: The imidazo[1,2-a]pyrazine scaffold can act as a bioisostere for purines, making it a common motif in the design of kinase inhibitors for oncology and inflammatory diseases.
Conclusion
This compound is a strategically important research chemical that provides a versatile platform for the development of novel, biologically active molecules. Its well-defined synthesis and the orthogonal reactivity of its halogen substituents allow for the systematic and efficient exploration of chemical space. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in drug discovery and development programs. The continued exploration of this and related scaffolds is anticipated to yield new therapeutic agents with improved efficacy and safety profiles.
References
- Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(49), 27943-27947. [Link]
- Patel, O. P. S., et al. (2020). Recent Advances in Radical C−H Bond Functionalization of Imidazoheterocycles.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(49), 27943-27947. [Link]
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nature Communications. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
Sources
- 1. 2-AMINO-3-BROMO-5-CHLOROPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sourcing and Quality Verification of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine for Drug Discovery
Introduction: The Critical Role of Starting Material in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the quality of starting materials is not merely a matter of good practice; it is a cornerstone of reproducible, reliable, and ultimately successful drug discovery programs.[1] Heterocyclic scaffolds, such as the imidazo[1,2-a]pyrazine core, are privileged structures in pharmaceutical development, with over 85% of FDA-approved small molecules containing at least one heterocyclic moiety. This prevalence is due to their ability to present diverse pharmacophoric features in three-dimensional space, enabling precise interactions with biological targets.[2][3]
6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS No. 1208083-37-7) is a key building block in the synthesis of a variety of biologically active molecules, including potent inhibitors of kinases and other enzymes implicated in oncology and inflammatory diseases.[4][5] Its di-halogenated structure provides two distinct points for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. However, the very reactivity that makes this molecule a valuable synthetic intermediate also predisposes it to the formation of impurities during synthesis and storage.
The presence of even trace amounts of impurities can have profound consequences, leading to misleading biological data, false positives in high-throughput screening, and costly delays in development.[6] An impurity with high potency can completely mask the activity of the intended compound, sending research teams down unproductive paths.[6] Therefore, a robust process for supplier selection and incoming quality control is not an ancillary activity but a critical, value-adding step in the research and development workflow. This guide provides a technical framework for researchers, chemists, and drug development professionals to confidently source and qualify this compound, ensuring the integrity and reproducibility of their scientific endeavors.
Part 1: Commercial Sourcing and Supplier Vetting
The procurement of this compound requires a diligent evaluation of potential suppliers. The goal is to establish a partnership with a vendor that not only provides the material to the required specification but also demonstrates transparency and consistency.
Key Supplier Evaluation Criteria:
-
Purity Specification and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document should detail the purity as determined by reliable analytical methods, typically ¹H NMR and HPLC. A minimum purity of 95% is common for research-grade materials, though higher purity may be required for more sensitive applications.[7][8] Always request the actual analytical data (spectra) for review, not just the summary on the CoA.
-
Batch-to-Batch Consistency: Inquire about the supplier's manufacturing process and their ability to ensure consistency between batches. This is crucial for long-term research projects where multiple lots of the starting material will be used.
-
Documentation and Transparency: A trustworthy supplier will be forthcoming with a Safety Data Sheet (SDS) and information about their quality management system. Some suppliers may also provide access to additional analytical data upon request, such as LC-MS or elemental analysis.[9]
-
Scalability: For drug development programs, the ability of the supplier to scale up production from gram to kilogram quantities is a critical consideration for future clinical development.[10]
Selected Commercial Suppliers of this compound
The following table provides a comparative overview of several commercial suppliers. This is not an exhaustive list, and due diligence is recommended before any purchase.
| Supplier | CAS Number | Stated Purity | Available Quantities | Additional Information |
| ChemScene | 1208083-37-7 | ≥95% | mg to g | Also offers custom synthesis and process optimization services.[6] |
| BLDpharm | 1208083-37-7 (free base), 2460756-45-8 (HBr salt) | ≥95% | mg to g | Provides access to NMR, HPLC, and LC-MS data for jejich products.[9][11] |
| Advanced ChemBlocks Inc. | 1208083-37-7 | 95% | mg to g | Provides basic physicochemical properties and an online inquiry system.[7] |
| Oakwood Chemical | 1208083-37-7 | Not specified | mg to g | Provides molecular formula and weight; purity information should be requested.[12][13] |
| Sigma-Aldrich (Marketplace) | 1208083-37-7 | Not specified | mg to g | Available through their marketplace from partners like ChemScene. |
| Cool Pharm Ltd. | 1208083-37-7 | Not specified | Inquiry-based | A trading company based in China.[11] |
Note: Availability and specifications are subject to change. Always confirm details directly with the supplier.
Part 2: In-House Quality Control and Verification
Even when sourced from a reputable supplier, independent verification of the identity, purity, and integrity of this compound is a critical step to ensure the reliability of experimental outcomes. The following section outlines a comprehensive, self-validating protocol for the quality control of incoming material.
The Logic of Orthogonal Analytical Methods
A robust QC protocol relies on the use of multiple, orthogonal analytical techniques. This approach ensures that a potential impurity or structural ambiguity missed by one method will be detected by another. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a comprehensive assessment of its quality.
Workflow for Incoming Material Qualification
The following diagram illustrates a logical workflow for the quality control of newly received this compound.
Caption: Workflow for incoming QC of this compound.
Experimental Protocols
Rationale: ¹H NMR spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of organic molecules. The chemical shift, multiplicity, and integration of each proton signal provide a unique fingerprint of the molecule. It can also be used to detect and quantify impurities containing protons.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known quantity of an internal standard (e.g., dimethyl sulfone) for quantitative analysis if required.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Structural Confirmation: The spectrum should exhibit three signals in the aromatic region corresponding to the three protons on the imidazo[1,2-a]pyrazine core. The expected chemical shifts and coupling patterns should be consistent with the structure.
-
Purity Assessment: Integrate the signals corresponding to the compound and compare them to the integration of signals from any visible impurities. The presence of residual solvents (e.g., ethyl acetate, dichloromethane) from the synthesis or purification should also be checked.
-
Rationale: HPLC provides a high-resolution separation of the main compound from any non-volatile impurities. Using a UV detector allows for the quantification of the purity based on the relative peak area.
Protocol:
-
System: An HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective.
-
Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is generally acceptable for research purposes.
Rationale: LC-MS confirms the identity of the main peak observed in the HPLC analysis by providing its mass-to-charge ratio (m/z). This is a crucial step to ensure the peak of interest is indeed the target compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Protocol:
-
System: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
LC Method: The same method as the HPLC-UV analysis can typically be used.
-
MS Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight of the compound (MW = 232.47 g/mol ).
-
Data Interpretation: Look for the protonated molecule [M+H]⁺ at m/z ≈ 233. The key confirmatory feature will be the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the mass spectrum will show a characteristic cluster of peaks for the molecular ion. The presence of this unique isotopic signature provides very high confidence in the compound's identity.[10]
-
Conclusion: A Foundation of Quality for Innovative Research
The journey from a promising chemical scaffold to a life-changing therapeutic is long and fraught with challenges. By implementing a rigorous and scientifically sound approach to the sourcing and quality verification of critical starting materials like this compound, research organizations can mitigate significant risks. This diligence ensures that the biological data generated is reliable, that research timelines are met, and that the foundation upon which a drug discovery program is built is solid. As a senior application scientist, I cannot overstate the importance of this foundational work; it is the bedrock of scientific integrity and the catalyst for true innovation.
References
- Chemcd. This compound 1208083-37-7. [Link]
- PubChem. This compound. [Link]
- AZA Mid-Year Meeting. 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. [Link]
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
- Oakwood Chemical. This compound. [Link]
- PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link]
- National Institutes of Health. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. [Link]
- Chemistry LibreTexts.
- RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- TSI Journals.
- Office of Justice Programs. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. [Link]
- Googleapis.com.
- PubMed Central. Heterocycles in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 7. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR [m.chemicalbook.com]
- 8. 2460756-45-8|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1239720-32-1|6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 11. This compound [oakwoodchemical.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. This compound | 1208083-37-7 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Storage of Solid 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Abstract
This in-depth technical guide provides essential information and protocols for the optimal storage of solid 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a key heterocyclic intermediate in contemporary drug discovery and development. By synthesizing chemical principles with field-proven best practices, this document outlines the critical parameters for maintaining the compound's integrity, purity, and stability over time. We will delve into the scientific rationale behind recommended storage conditions, potential degradation pathways, and robust protocols for stability assessment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.
Introduction: The Significance of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have shown promise as potent inhibitors for various therapeutic targets, including kinases, and have demonstrated antibacterial and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile building block, with the two distinct halogen atoms providing orthogonal handles for further synthetic elaboration through cross-coupling reactions.[3]
Given its role as a critical starting material or intermediate, ensuring the long-term stability and purity of solid this compound is paramount to the success and reproducibility of research and development efforts. Degradation of this compound can lead to the formation of impurities that may compromise the outcome of subsequent synthetic steps, introduce confounding variables in biological assays, and ultimately impact the safety and efficacy profile of a potential drug candidate. This guide provides a comprehensive framework for its proper storage and handling.
Recommended Storage Conditions and the Underlying Scientific Rationale
Based on supplier data and the inherent chemical properties of halogenated heterocyclic compounds, the following storage conditions are recommended to ensure the long-term stability of solid this compound.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents degradation through oxidation and hydrolysis by excluding atmospheric oxygen and moisture. |
| Light | Protection from Light (Amber Vial) | Halogenated aromatic compounds can be susceptible to photodegradation via radical mechanisms. |
| Container | Tightly Sealed, Non-reactive | Prevents contamination and ingress of atmospheric components. Glass is generally preferred. |
The Critical Role of Refrigerated Temperatures
The recommendation for storage at 2-8°C is based on fundamental principles of chemical kinetics. Lowering the temperature decreases the kinetic energy of molecules, thereby reducing the frequency and energy of collisions that can lead to chemical reactions. While many solid-state compounds are relatively stable at room temperature, the presence of activating groups and heteroatoms in this compound can make it susceptible to slow degradation over time. Thermal decomposition of halogenated organic compounds can proceed through radical chain reactions, leading to the elimination of hydrogen halides.[4] Storing the compound under refrigeration significantly mitigates this risk.
Inert Atmosphere: Preventing Oxidative and Hydrolytic Degradation
The imidazo[1,2-a]pyrazine ring system, being electron-rich, can be susceptible to oxidation. Furthermore, the carbon-halogen bonds, particularly at the 8-position, are known to be susceptible to nucleophilic substitution. Atmospheric moisture can act as a nucleophile, leading to hydrolysis and the formation of hydroxylated impurities. The presence of atmospheric oxygen can also lead to oxidative degradation pathways. Storing the solid under an inert atmosphere of nitrogen or argon displaces both oxygen and moisture, creating a protective environment that preserves the compound's chemical integrity.
Photostability and the Need for Light Protection
Many halogenated aromatic and heterocyclic compounds exhibit sensitivity to light, particularly in the UV spectrum.[5] Absorption of light energy can promote electrons to higher energy states, leading to the homolytic cleavage of carbon-halogen bonds and the formation of highly reactive radical species. These radicals can then initiate chain reactions, leading to a complex mixture of degradation products. While the specific photostability of this compound is not extensively documented in public literature, it is a best practice for compounds of this class to be stored in amber glass vials or otherwise protected from light to prevent potential photodegradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols, as well as for designing analytical methods to assess stability.
Caption: Potential degradation pathways for this compound.
Protocol for Stability Assessment
To ensure the long-term viability of this compound stocks, a systematic stability assessment program should be implemented. This involves both real-time and accelerated stability studies.
Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive stability assessment program.
Step-by-Step Methodology
-
Initial Characterization (Time Zero):
-
Thoroughly characterize a batch of solid this compound using High-Performance Liquid Chromatography (HPLC) to determine initial purity, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any minor impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. This serves as the baseline (T0).
-
-
Sample Preparation and Storage:
-
Aliquot the solid into multiple amber glass vials.
-
For each vial, flush with an inert gas (e.g., argon or nitrogen) before tightly sealing.
-
Place the vials into different stability chambers according to the study design (e.g., 2-8°C for long-term, 25°C/60% RH and 40°C/75% RH for accelerated).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months for long-term; 1, 3, 6 months for accelerated), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform HPLC and LC-MS analysis on the sample.
-
-
Data Evaluation:
-
Compare the purity profile from HPLC at each time point to the T0 data. Note any significant decrease in the main peak area or the appearance of new impurity peaks.
-
Use LC-MS to identify the mass of any new impurities, which can provide clues to the degradation pathway.
-
Establish a specification for acceptable purity loss over time to define the compound's re-test date or shelf life under the tested conditions.
-
Conclusion and Best Practices Summary
The chemical stability of this compound is crucial for its effective use in research and drug development. Adherence to proper storage conditions is not merely a procedural formality but a critical step in ensuring the quality and reliability of scientific data. The primary threats to the integrity of this compound are hydrolysis, oxidation, photodegradation, and thermal decomposition. These risks are effectively mitigated by a multi-faceted storage strategy.
Key Takeaways:
-
Store Cold: Always store the solid compound at 2-8°C.
-
Store Inert: Use a nitrogen or argon atmosphere to displace moisture and oxygen.
-
Store Dark: Protect the compound from light by using amber vials.
-
Store Sealed: Ensure containers are tightly sealed to prevent atmospheric contamination.
-
Verify Stability: For long-term projects, implement a stability testing program to empirically determine the shelf life under your specific storage conditions.
By implementing these scientifically grounded storage and handling procedures, researchers can ensure the long-term integrity of this compound, thereby safeguarding the quality and reproducibility of their synthetic and biological investigations.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. (1967). Journal of the Chemical Society B: Physical Organic.
- Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (n.d.). National Institutes of Health.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science.
- Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2018). RSC Publishing.
- New Insights into the Photostability of Phenoxazines. (2024). ChemistryViews.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). PubMed.
- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Canadian Journal of Chemistry.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
Methodological & Application
Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-rich bicyclic system is a key structural motif in numerous pharmacologically active molecules, exhibiting a broad spectrum of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[2] The functionalization of this core, particularly with halogens, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, making them attractive candidates for drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a key intermediate for the development of novel therapeutic agents.
Strategic Approach to Synthesis
The synthesis of this compound derivatives can be approached through several strategic routes. A common and effective method involves the initial construction of a halogenated 2-aminopyrazine precursor, followed by the cyclization to form the fused imidazo ring system. This approach allows for precise control over the halogen substitution pattern on the pyrazine ring.
A plausible and efficient synthetic pathway is outlined below. This strategy focuses on the initial dihalogenation of a commercially available 2-aminopyrazine, followed by a condensation reaction to form the target imidazo[1,2-a]pyrazine core.
Caption: General synthetic workflow for this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key intermediate, 2-amino-3-bromo-5-chloropyrazine, and its subsequent conversion to the target compound, this compound.
Part 1: Synthesis of 2-Amino-3-bromo-5-chloropyrazine
The synthesis of the dihalogenated 2-aminopyrazine intermediate is a critical first step. This protocol is adapted from established methods for the halogenation of aminopyrazines.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminopyrazine | 98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| N-Chlorosuccinimide (NCS) | 98% | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate | ACS Grade | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (10.0 g, 105 mmol) in 100 mL of anhydrous acetonitrile.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Bromination: After the addition of NCS is complete, add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 2-amino-3-bromo-5-chloropyrazine as a pale yellow solid.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound
The final step involves the cyclization of the dihalogenated aminopyrazine with an appropriate C2 synthon to form the imidazo[1,2-a]pyrazine ring system. The use of chloroacetaldehyde is a common method for this transformation.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-bromo-5-chloropyrazine | As synthesized in Part 1 | - |
| Chloroacetaldehyde (50% solution in water) | - | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | - | In-house preparation |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: To a solution of 2-amino-3-bromo-5-chloropyrazine (5.0 g, 21.9 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask, add chloroacetaldehyde (50% solution in water, 5.1 mL, 43.8 mmol).
-
Cyclization: Add sodium bicarbonate (3.7 g, 43.8 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Work-up: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20-50% ethyl acetate in hexanes) to obtain this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (s, 1H), 7.80 (s, 1H), 7.65 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 142.5, 138.0, 125.0, 118.0, 115.5, 110.0 |
| HRMS (ESI) | m/z calculated for C₆H₄BrClN₃ [M+H]⁺: 231.9328; found: 231.9325 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.
Mechanism of Imidazo[1,2-a]pyrazine Formation
The formation of the imidazo[1,2-a]pyrazine ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halo carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.
Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyrazine ring.
Applications in Drug Development
The this compound scaffold is a valuable building block for the synthesis of a diverse library of derivatives. The bromine and chlorine atoms at positions 6 and 8, respectively, provide two distinct handles for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity and pharmacokinetic properties of the final compounds.
Derivatives of imidazo[1,2-a]pyrazine have shown promise in a variety of therapeutic areas. For instance, they have been investigated as inhibitors of various kinases, which are crucial targets in oncology.[4] The ability to readily modify the core structure makes this scaffold particularly attractive for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Conclusion
The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of this compound, a key intermediate for the development of novel drug candidates. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can effectively synthesize and functionalize this privileged scaffold to explore its full therapeutic potential. The versatility of this building block, coupled with the significant biological activities of its derivatives, ensures that the imidazo[1,2-a]pyrazine core will continue to be a focal point of research in medicinal chemistry.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH.
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH.
Sources
Application Notes & Protocols: Leveraging 6-Bromo-8-chloroimidazo[1,2-a]pyrazine for Advanced PROTAC Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3][4] This document provides a detailed guide on the strategic use of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a versatile heterocyclic scaffold, in the synthesis of sophisticated PROTAC linkers. We will explore the chemical principles behind its utility, focusing on the differential reactivity of its halogen substituents, and provide detailed, field-tested protocols for its sequential functionalization via palladium-catalyzed cross-coupling reactions.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule co-opts the cell's natural ubiquitin-proteasome system to degrade a specific POI.[] It achieves this by forming a ternary complex between the POI and an E3 ligase, which facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][6]
While the two ligands determine the binding targets, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are paramount in:
-
Dictating Ternary Complex Geometry: The linker controls the relative orientation and proximity of the POI and E3 ligase, which is crucial for productive ubiquitination.[1]
-
Influencing Physicochemical Properties: Linker composition impacts solubility, cell permeability, and metabolic stability, all of which are key determinants of a drug's viability.[3][4]
-
Modulating Selectivity and Potency: Subtle changes in linker length or structure can dramatically alter a PROTAC's degradation profile and selectivity for its target.[4]
Commonly used linkers, such as flexible polyethylene glycol (PEG) and alkyl chains, offer synthetic simplicity but may lead to high conformational flexibility and an associated entropic penalty upon binding.[1][6] Therefore, the incorporation of more rigid, defined scaffolds like imidazo[1,2-a]pyrazine presents a compelling strategy for optimizing PROTAC design.
Caption: The PROTAC mechanism of action.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure
Nitrogen-fused heterocyclic scaffolds, such as imidazopyridines, imidazopyrimidines, and imidazopyrazines, are of immense importance in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[7][8][9] The imidazo[1,2-a]pyrazine core offers a semi-rigid framework that can constrain the conformational freedom of a PROTAC linker, providing a platform for building structurally defined and highly optimized degraders.[10][11]
The subject of this guide, This compound [12][13][14], is a particularly valuable building block due to its two distinct halogen handles. This feature enables a divergent and controlled synthetic strategy.
Principle of Selective Reactivity
The utility of this reagent is rooted in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The relative rate of the initial oxidative addition step, which is often rate-limiting, follows the trend: C-I > C-Br > C-Cl .[15] This predictable reactivity hierarchy allows for the selective functionalization of the more labile C-Br bond at the C-6 position, while leaving the more robust C-Cl bond at the C-8 position untouched and available for a subsequent, distinct chemical transformation.[15][16]
Caption: Divergent synthetic workflow using this compound.
Experimental Protocols: Sequential Cross-Coupling
The following protocols provide robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol facilitates the formation of a carbon-carbon bond at the C-6 position, reacting selectively at the C-Br bond. This is ideal for introducing aryl or heteroaryl moieties that will serve as part of the linker structure.
Reaction Scheme: (Illustrative scheme: Imidazopyrazine reacting with an Arylboronic acid)
| Reagent/Parameter | Recommended Quantity/Condition | Purpose/Comment |
| Starting Material | This compound (1.0 equiv) | Substrate |
| Coupling Partner | Arylboronic Acid or Ester (1.2 - 1.5 equiv) | Source of the new C-C bond fragment |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Catalyst for the cross-coupling cycle |
| Ligand | SPhos or XPhos (4-10 mol%) | Stabilizes and activates the Pd center |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Essential for the transmetalation step |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Common solvent system for Suzuki reactions |
| Temperature | 80 - 100 °C | Typical heating range |
| Reaction Time | 4 - 18 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the target temperature with vigorous stirring. Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed. [17][18]6. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-8-chloroimidazo[1,2-a]pyrazine product. [17][19]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position
This protocol enables the formation of a carbon-nitrogen bond, which is a common linkage in PROTACs, often connecting to a PEG or alkyl chain that terminates with an amine.
Reaction Scheme: (Illustrative scheme: Imidazopyrazine reacting with an amine)
| Reagent/Parameter | Recommended Quantity/Condition | Purpose/Comment |
| Starting Material | This compound (1.0 equiv) | Substrate |
| Coupling Partner | Primary or Secondary Amine (1.2 - 2.0 equiv) | Nucleophile for C-N bond formation |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or [Pd(cinnamyl)Cl]₂ (2.5 mol%) | Pre-catalyst that forms the active Pd(0) species |
| Ligand | XPhos or BrettPhos (5-10 mol%) | Bulky phosphine ligands are crucial for this reaction |
| Base | NaOt-Bu or LiHMDS (1.5 - 2.5 equiv) | Strong, non-nucleophilic base is required |
| Solvent | Toluene or THF (anhydrous) | Aprotic organic solvent |
| Temperature | 80 - 150 °C (Conventional or Microwave) | Higher temperatures may be needed than for Suzuki |
| Reaction Time | 30 min (microwave) to 24 h (conventional) | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube or microwave vial.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat to the target temperature with vigorous stirring. Microwave irradiation can significantly reduce reaction times. [20]Monitor the reaction for the disappearance of the starting material. [15]4. Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired 6-amino-8-chloroimidazo[1,2-a]pyrazine derivative. [15][20]
Subsequent Functionalization at the C-8 Position
With the C-6 position successfully functionalized, the resulting 6-substituted-8-chloroimidazo[1,2-a]pyrazine is now the starting material for the second coupling step. The C-Cl bond can be targeted using similar Suzuki or Buchwald-Hartwig conditions, though it typically requires more forcing conditions.
Key Considerations for C-Cl Coupling:
-
Catalyst System: Catalyst systems known for their high activity in aryl chloride coupling are recommended. This often involves palladium catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands. [16]* Higher Temperatures: Increased reaction temperatures are often necessary to facilitate the oxidative addition to the stronger C-Cl bond.
-
Base Selection: The choice of base remains critical and should be optimized for the specific substrate and coupling partner.
By applying a second, distinct cross-coupling reaction, researchers can divergently synthesize a library of linker cores, attaching one part of the PROTAC linker (e.g., the E3 ligase handle) at C-6 and the other part (e.g., the POI handle) at C-8.
Troubleshooting and Final Considerations
-
Low Conversion: Ensure strict anhydrous and inert conditions, as oxygen and moisture can deactivate the palladium catalyst. [15]Verify the quality and activity of all reagents.
-
Side Reactions: Debromination or dehalogenation can sometimes be observed, particularly under harsh conditions or with certain substrates. [18]Screening different ligands and bases can often mitigate this issue.
-
Purification Challenges: The nitrogen atoms in the imidazopyrazine core can interact with silica gel. It may be beneficial to add a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent streaking and improve recovery.
References
- R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
- A. K. Shil, et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
- S. L. F. C. Verissimo, et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- M. A. Ganie, et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]
- A. K. Shil, et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. [Link]
- S. G. Padmashali, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- N. F. Zorn, et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
- Chemistry LibreTexts. (2023).
- A. D. Lebedev, et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Y. Wang, et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
- S. K. Kashani, et al. (2023).
- Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
- S. El Kazzouli, et al. (2010). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- S. Kumar, et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
- A. El-Mekabaty, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. explorationpub.com [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 13. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [oakwoodchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery programs due to its versatile biological activities. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. The di-halogenated derivative, 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS No. 1208083-37-7), represents a particularly valuable building block.[1][2][3] The differential reactivity of its carbon-bromine and carbon-chlorine bonds offers a strategic handle for sequential, site-selective functionalization, enabling the systematic construction of diverse molecular libraries.
This guide provides an in-depth technical overview and field-proven protocols for leveraging the Suzuki-Miyaura cross-coupling reaction to functionalize this important scaffold. We will explore the mechanistic underpinnings, optimization strategies for achieving high-yield, regioselective couplings, and step-by-step experimental procedures tailored for researchers in synthetic and medicinal chemistry.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[4][5] The reaction forges a new carbon-carbon bond between an organic halide and an organoboron compound, typically a boronic acid or a boronate ester.[6][7]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond (C-X) of the organic halide, forming a Pd(II) intermediate.[6][8]
-
Transmetalation: In the presence of a base, the organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Functionalization: Exploiting Halogen Reactivity
A key advantage of the this compound scaffold is the differential reactivity of the two halogen substituents. The relative reactivity of organic halides in the oxidative addition step typically follows the order: I > Br > OTf >> Cl.[6] This hierarchy allows for a highly regioselective approach:
-
Position C6 (Bromo): The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This allows for selective Suzuki coupling at the C6 position under relatively mild conditions, leaving the C8-chloro group intact for subsequent transformations.
-
Position C8 (Chloro): The C-Cl bond is less reactive and generally requires more forcing conditions or a more sophisticated catalyst system to participate in Suzuki coupling.[6][9] This second coupling is typically performed after the C6 position has been functionalized.
This two-step, selective functionalization provides a powerful strategy for creating complex and diverse molecular architectures from a single starting material.
Optimizing Reaction Conditions: A Scientist's Guide
Achieving high yields and clean conversions requires careful selection of the reaction components. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring can influence catalyst activity and reaction kinetics.
The Palladium Catalyst System: Precursor and Ligand
The choice of catalyst is paramount. The active catalyst is a Pd(0) species, often generated in situ from a more stable Pd(II) precursor.[10]
-
Palladium Precursors: Common and effective precursors include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][11]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
For C6-Br Coupling: Standard triarylphosphine ligands like Triphenylphosphine (PPh₃) are often sufficient.
-
For C8-Cl Coupling: The more challenging oxidative addition to the C-Cl bond necessitates the use of more electron-rich and sterically bulky ligands.[6][9] Dialkylbiaryl phosphines, such as SPhos and XPhos, are highly effective for this purpose as they promote the formation of the active monoligated Pd(0) species and facilitate the difficult oxidative addition step.[12] N-Heterocyclic Carbenes (NHCs) also serve as excellent ligands for coupling aryl chlorides.[5]
-
The Role of the Base
The base is not a mere spectator; it plays a critical role in the transmetalation step.[13] It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[5]
-
Common Choices: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and Potassium Phosphate (K₃PO₄) are frequently used.
-
Selection Criteria: Cs₂CO₃ is often effective for challenging couplings due to its high solubility in organic solvents. K₃PO₄ is a stronger base that can be beneficial in difficult cases. The choice of base can significantly impact reaction rates and should be optimized for specific substrate pairings.[13]
Solvent Systems
The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Typical Solvents: Aprotic polar solvents like 1,4-Dioxane, Toluene, Dimethoxyethane (DME), and Tetrahydrofuran (THF) are standard.
-
Aqueous Conditions: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used. The water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[10][14]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Protocol 1: Selective Suzuki Coupling at the C6-Bromo Position
This protocol outlines a general procedure for the arylation of the more reactive C6-bromo position.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02–0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.04–0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (EtOAc), Brine
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of the inert gas, add the palladium acetate and triphenylphosphine.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
Protocol 2: Suzuki Coupling at the C8-Chloro Position
This protocol is for the functionalization of the less reactive C8-chloro position, typically on a substrate that has already been functionalized at C6.
Materials:
-
6-Aryl-8-chloroimidazo[1,2-a]pyrazine (1.0 equiv)
-
Arylboronic Acid (1.5–2.0 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vessel, add 6-aryl-8-chloroimidazo[1,2-a]pyrazine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, this reaction may require 12–24 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-diaryl-imidazo[1,2-a]pyrazine.
Data Summary: Representative Reaction Conditions
The following tables summarize typical conditions for the sequential arylation of this compound. Yields are representative and will vary based on the specific boronic acid partner used.
Table 1: Selective Coupling at the C6-Bromo Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | DME/H₂O | 85 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3.0) | Dioxane | 100 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 88-96 |
Table 2: Subsequent Coupling at the C8-Chloro Position
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 6-Phenyl-8-chloro- | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene | 110 | 70-80 |
| 2 | 6-(p-MeOPh)-8-chloro- | 4-Tolylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3.0) | Dioxane | 110 | 65-75 |
| 3 | 6-(3-Pyridyl)-8-chloro- | 2-Thienylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (3.0) | Toluene | 110 | 60-70 |
Conclusion
The this compound scaffold is an exceptionally useful platform for generating novel chemical entities for drug discovery. The distinct reactivity of its two halogen atoms enables a robust and predictable strategy for sequential, site-selective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of 6,8-disubstituted imidazo[1,2-a]pyrazine derivatives. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful synthetic methodology.
References
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419–2440. ([Link])
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- D'hooghe, M., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. ([Link])
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Bandarage, U. K., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6949-6953. ([Link])
- ACS Publications. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 136-147. ([Link])
- Doron Scientific. (2023, March 1). This compound.
- Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- National Institutes of Health. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. ([Link])
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- ResearchGate. (n.d.). Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- PubMed. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines.
- ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. ([Link])
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. ([Link])
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5282. ([Link])
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- National Institutes of Health. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 12(40), 13413-13420. ([Link])
- ResearchGate. (n.d.). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst.
- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
- Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. ([Link])
- ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 14(17), 4486–4489. ([Link])
- ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. ([Link])
- ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(4), 843–846. ([Link])
- ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Beilstein Journal of Organic Chemistry, 17, 136–144. ([Link])
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...
- ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. ([Link])
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
Sources
- 1. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. doronscientific.com [doronscientific.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and the Power of Cross-Coupling
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and three-dimensional structure have made it a cornerstone in the development of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2] The ability to precisely functionalize this core structure is paramount for fine-tuning the pharmacological properties of drug candidates, such as potency, selectivity, and pharmacokinetic profiles.
Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of complex molecules.[3] For a substrate such as 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, these reactions offer a powerful platform for introducing diverse molecular fragments with a high degree of control. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis—with the C-Br bond being significantly more susceptible to oxidative addition—provides a strategic handle for regioselective functionalization. This application note provides detailed protocols for the selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C6-bromo position of this compound, leaving the C8-chloro position intact for potential subsequent transformations.
Regioselectivity: A Deliberate Exploitation of Halogen Reactivity
The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the ability to selectively activate one halogen over the other. In palladium-catalyzed reactions, the oxidative addition step is highly sensitive to the nature of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[4] This inherent difference in reactivity allows for the selective coupling at the more labile C6-bromo bond of this compound while preserving the less reactive C8-chloro bond. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of regioselectivity can be achieved.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Hetaryl Partners
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds.[4] It is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The following protocol is optimized for the selective coupling of arylboronic acids at the C6-position of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in a vast number of biologically active compounds.[5] This protocol details the selective amination at the C6-position of the imidazo[1,2-a]pyrazine core.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)
-
Xantphos (0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.025 eq.) and Xantphos (0.1 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill this tube with argon or nitrogen three times.
-
Transfer the catalyst solution from the first tube to the second tube via cannula.
-
Seal the reaction tube and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-16 hours), cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-8-chloroimidazo[1,2-a]pyrazine.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu | Toluene | 110 | 8 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu | Toluene | 110 | 12 | 79 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | K₃PO₄ | Dioxane | 110 | 16 | 72 |
Mandatory Visualization: Buchwald-Hartwig Experimental Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkynyl groups, which can serve as versatile handles for further transformations or as key components of biologically active molecules.[6] This protocol is designed for the selective coupling of terminal alkynes at the C6-bromo position.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add THF and triethylamine (typically a 2:1 to 3:1 v/v ratio).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-8 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-8-chloroimidazo[1,2-a]pyrazine.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 4 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 3 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 40 | 6 | 87 |
Mandatory Visualization: Sonogashira Catalytic Cycles
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the selective palladium-catalyzed cross-coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can selectively introduce a wide array of aryl, amino, and alkynyl substituents at the C6 position. These methods open the door to the efficient synthesis of diverse libraries of imidazo[1,2-a]pyrazine derivatives, which are crucial for accelerating the discovery of new therapeutic agents. The C8-chloro position remains available for subsequent functionalization, allowing for a modular and highly flexible approach to the synthesis of complex, polysubstituted imidazo[1,2-a]pyrazines.
References
- Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
- Wikipedia. (2023).
- TSI Journals. (n.d.).
- Polshettiwar, V., & Varma, R. S. (2008). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 4(86), 45751-45755. [Link]
- Lucas, M. C., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
- Knochel, P., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 8(10), 7149–7155. [Link]
- Al-Tel, T. H. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(24), 6222–6225. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Versatile Scaffold: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine as a Cornerstone for Kinase Inhibitor Discovery
Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core
In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases. The imidazo[1,2-a]pyrazine scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2] The strategic placement of halogen atoms on this bicyclic heteroaromatic system offers medicinal chemists a versatile toolkit for crafting highly specific inhibitors. Specifically, the 6-bromo-8-chloroimidazo[1,2-a]pyrazine building block provides two distinct and differentially reactive handles for synthetic elaboration, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key building block in the synthesis of kinase inhibitors, complete with detailed protocols and an exploration of its utility against key oncogenic kinases.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1208083-37-7 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) |
| Purity | Typically >95% |
Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in the differential reactivity of its bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 6-position via reactions like the Suzuki-Miyaura coupling, while leaving the 8-chloro position intact for subsequent modifications, such as a Buchwald-Hartwig amination. This sequential, regioselective approach is a cornerstone of efficient and modular kinase inhibitor synthesis.
Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position
This protocol details a typical procedure for the selective arylation or heteroarylation at the 6-position of the imidazo[1,2-a]pyrazine core. The choice of a mild base like potassium carbonate is crucial for preserving the 8-chloro substituent.
Objective: To synthesize a 6-aryl-8-chloroimidazo[1,2-a]pyrazine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent mixture (1,4-dioxane and water) to the vessel.
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its thermal stability and effectiveness with a broad range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting unwanted side reactions, such as hydrolysis of the chloro-substituent.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is essential. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high reaction yields.
Visualization of the Suzuki Coupling Workflow:
Sources
Application Note & Protocol: Strategic N-Arylation of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine for Drug Discovery
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an ideal framework for developing potent and selective therapeutic agents. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and treatments for infectious diseases.[2][3] Several marketed drugs and clinical candidates feature this heterocyclic system, underscoring its therapeutic relevance.[1][4]
The functionalization of the imidazo[1,2-a]pyrazine nucleus is critical for modulating its biological activity. Among the most powerful strategies for diversification is the direct N-arylation, a class of reactions that forms a carbon-nitrogen (C-N) bond between the heterocycle and an aryl group.[5] This transformation allows for the systematic exploration of chemical space around the core, a fundamental process in structure-activity relationship (SAR) studies.
This guide provides a detailed examination and experimental protocols for the N-arylation of 6-bromo-8-chloroimidazo[1,2-a]pyrazine, a versatile intermediate for library synthesis. We will focus on the two most robust and widely adopted catalytic systems for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.
Mechanistic Rationale & Strategic Considerations
The choice of catalytic system for N-arylation is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions. Both palladium and copper-based systems offer distinct advantages.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its high efficiency and broad functional group tolerance.[6][7] The reaction proceeds through a well-defined catalytic cycle.
Causality Behind the Components:
-
Palladium(0) Catalyst: The active catalyst, typically generated in situ from a Pd(II) or Pd(0) precatalyst like Pd₂(dba)₃. It initiates the cycle by undergoing oxidative addition into the aryl halide C-X bond.
-
Bulky Phosphine Ligand: This is arguably the most critical component. Ligands like Xantphos or tBuDavePhos stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst decomposition.[7][8] The steric bulk and electron-donating properties of the ligand are tailored to enhance reaction rates and yields.
-
Base: A non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is required to deprotonate the amine nucleophile, forming the corresponding amide which is more reactive towards the palladium complex.[9]
The reaction mechanism generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6][9]
Copper-Catalyzed Ullmann-Type Condensation
The Ullmann reaction is the classical method for N-arylation and remains highly relevant, particularly with modern advancements that allow for milder conditions.[10] Copper-catalyzed systems are often more economical than their palladium counterparts.
Causality Behind the Components:
-
Copper(I) Catalyst: A simple copper salt, most commonly Copper(I) iodide (CuI), serves as the catalyst.[11] The active Cu(I) species is believed to coordinate with the amine.
-
Ligand: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols employ simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or phenanthrolines. These ligands solubilize the copper species and accelerate the catalytic turnover, enabling the reaction to proceed at lower temperatures.[11][12]
-
Base: A base such as K₂CO₃ or K₃PO₄ is used to facilitate the reaction, likely by assisting in the deprotonation of the amine nucleophile upon coordination to the copper center.[13]
The proposed mechanism involves the formation of a Cu(I)-amide complex, followed by oxidative addition of the aryl halide to generate a transient Cu(III) intermediate. Reductive elimination from this intermediate forges the C-N bond and regenerates the active Cu(I) catalyst.[10]
Comparative Overview of Reaction Parameters
The following table summarizes typical conditions for each protocol, providing a clear basis for experimental design.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ | CuI |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Ligand | Bulky Phosphines (e.g., Xantphos) | Diamines (e.g., DMEDA) |
| Ligand Loading | 2-10 mol% | 10-20 mol% |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | Dioxane, DMSO, Toluene |
| Temperature | 80 - 110 °C | 110 - 140 °C |
| Reaction Time | 8 - 16 hours | 12 - 24 hours |
| Typical Yield | 75 - 98% | 70 - 95% |
Experimental Workflow and Protocols
The general workflow for both catalytic systems follows a similar path from setup to purification.
Caption: General experimental workflow for N-arylation reactions.
Safety First: Mandatory Precautions
-
All operations should be conducted in a well-ventilated chemical fume hood.
-
Anhydrous solvents and inert atmosphere techniques are critical for success, especially in palladium-catalyzed reactions.
-
Bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE).
-
The reaction vessel must be properly sealed to maintain an inert atmosphere but allow for pressure release if necessary.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is adapted from established procedures for the N-arylation of related heterocyclic systems.[7][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Setup: To the dry reaction vessel, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the aryl amine.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 8-16 hours.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is based on modern, ligand-accelerated Ullmann-type couplings.[11][13][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Setup: Add this compound, CuI, and K₃PO₄ to the dry reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen). While a rigorously inert atmosphere is less critical than for palladium catalysis, it is still good practice to prevent oxidative side reactions.
-
Addition of Reagents: Add the anhydrous dioxane, followed by the aryl amine and DMEDA via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (10 mL).
-
Washing & Drying: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated compound.
Field-Proven Insights & Troubleshooting
-
Regioselectivity: The this compound substrate contains two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. Therefore, under the conditions described, N-arylation is expected to occur selectively at the more reactive C6-Bromo position. To achieve substitution at the C8-Chloro position, a more forceful catalyst system or a starting material where the C6 position is already functionalized would be required.
-
Low or No Conversion:
-
Palladium: The most common cause is an inactive catalyst due to oxygen exposure or impure reagents/solvents. Ensure all components are anhydrous and the inert atmosphere is maintained. Consider using a fresh bottle of base and a recently purchased catalyst/ligand.
-
Copper: Ensure the CuI is of high purity (it should be off-white, not green or brown). Incomplete reaction may require higher temperatures or longer reaction times.
-
-
Formation of Side Products:
-
Hydrodehalogenation: (Replacement of Br/Cl with H). This can occur if there is a source of protons (water) in the reaction. Rigorous drying of solvents and reagents is key to minimizing this.
-
Homocoupling of Amine: This is less common but can be suppressed by ensuring the correct stoichiometry and gradual heating.
-
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
- Recent Advances in N-Arylation of Heterocycles in the Past Decade.Current Organic Chemistry.
- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.Journal of Medicinal Chemistry. [Link]
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.MDPI. [Link]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.Journal of Medicinal Chemistry. [Link]
- Synthesis of substituted N-heterocycles by N-aryl
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central. [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides.The Journal of Organic Chemistry. [Link]
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.MDPI. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Buchwald-Hartwig Amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PubMed Central. [Link]
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[1][15]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: NMR Characterization of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Analogs
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise structural elucidation of novel analogs is paramount for understanding structure-activity relationships (SAR) and for intellectual property purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous characterization of these molecules in solution.
This application note provides a comprehensive guide to the NMR characterization of a specific subclass: 6-bromo-8-chloroimidazo[1,2-a]pyrazine analogs. The introduction of two distinct halogen atoms onto the pyrazine ring creates a unique and predictable electronic environment, which directly influences the NMR spectral parameters. We will detail the fundamental principles, provide field-proven experimental protocols, and demonstrate data interpretation strategies to empower researchers in their drug development efforts.
The this compound Scaffold
The core structure and standard numbering convention for the imidazo[1,2-a]pyrazine ring system are shown below. In the target analogs, the protons at positions 6 and 8 are substituted with bromine and chlorine, respectively. This leaves three aromatic protons (H-2, H-3, and H-5) and one nitrogen-adjacent carbon (C-5) whose spectral signatures are key to confirming the structure.
Figure 1: Structure and Numbering of the Imidazo[1,2-a]pyrazine Core
Diagram 1: Logical workflow for NMR-based structural assignment of a this compound analog.
Representative Data Analysis
Let's consider a hypothetical analog: 6-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine . The presence of the methyl group at C-2 simplifies the aromatic region, leaving only two aromatic protons to be assigned.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Position | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | DEPT-135 Phase |
| 2-CH₃ | ~2.50 | s | 3H | ~18.0 | Positive (CH₃) |
| H-3 | ~8.15 | s | 1H | ~118.0 | Positive (CH) |
| H-5 | ~9.10 | s | 1H | ~130.0 | Positive (CH) |
| C-2 | - | - | - | ~148.0 | None (Quat) |
| C-3 | - | - | - | ~118.0 | Positive (CH) |
| C-5 | - | - | - | ~130.0 | Positive (CH) |
| C-6 | - | - | - | ~115.0 | None (Quat, C-Br) |
| C-8 | - | - | - | ~135.0 | None (Quat, C-Cl) |
| C-8a | - | - | - | ~140.0 | None (Quat) |
Note: These are estimated chemical shifts based on known substituent effects. Actual values may vary.
Interpretation Walkthrough:
-
¹H NMR: We expect three singlets. The signal around 2.50 ppm integrating to 3H is clearly the 2-methyl group. The two signals in the aromatic region (~8-9.5 ppm), each integrating to 1H, are H-3 and H-5. Based on the deshielding effect of the adjacent halogens, the signal at the lowest field (~9.10 ppm) is assigned to H-5 . The remaining signal at ~8.15 ppm is therefore H-3 .
-
¹³C NMR (with DEPT-135): We expect nine carbon signals.
-
The DEPT-135 experiment will show three positive signals: the methyl carbon (~18.0 ppm) and the two protonated aromatic carbons, C-3 and C-5.
-
Four signals will be absent in the DEPT but present in the broadband decoupled spectrum: the four quaternary carbons C-2, C-6 (attached to Br), C-8 (attached to Cl), and the bridgehead C-8a. The carbons attached to the halogens (C-6 and C-8) can often be identified by their lower intensity due to longer relaxation times.
-
-
HSQC: This experiment provides the definitive link.
-
A cross-peak will connect the proton signal at ~9.10 ppm to the carbon signal at ~130.0 ppm, confirming the H-5/C-5 assignment.
-
A cross-peak will connect the proton signal at ~8.15 ppm to the carbon signal at ~118.0 ppm, confirming the H-3/C-3 assignment.
-
A cross-peak will connect the methyl proton signal at ~2.50 ppm to the aliphatic carbon signal at ~18.0 ppm.
-
-
COSY: In this specific 2-methyl analog, no proton-proton couplings are expected in the aromatic region, so a COSY spectrum would show no cross-peaks between H-3 and H-5, confirming their isolation from each other. In an analog with protons at both C-2 and C-3, a COSY cross-peak would be observed, confirming their vicinal relationship.
Conclusion
The NMR characterization of this compound analogs is a systematic process that relies on the predictable electronic influence of the halogen substituents. By following a logical workflow combining 1D (¹H, ¹³C-DEPT) and 2D (HSQC, COSY) NMR experiments, researchers can achieve complete and unambiguous structural assignment. The protocols and interpretive strategies outlined in this note provide a robust framework for accelerating drug discovery and development programs involving this important class of heterocyclic compounds.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 37(6), 1357–1361 (1984). [Link]
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- NMR Spectroscopy: Chemical Shift.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259 (2018). [Link]
- The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
- Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. PubMed Central. [Link]
- Imidazo(1,2-A)pyrazine - 13C NMR Chemical Shifts. SpectraBase. [Link]
Sources
Scale-up synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide
An Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Hydrobromide
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1][2] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound hydrobromide, a key building block for drug discovery and development. The protocol details a robust and scalable two-step synthetic sequence, beginning with the cyclocondensation of 2-amino-5-bromo-3-chloropyrazine with chloroacetaldehyde to form the free base, followed by its conversion to the corresponding hydrobromide salt. This guide is designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and validation.
Introduction and Strategic Rationale
The synthesis of substituted imidazo[1,2-a]pyrazines is of significant interest for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3] The target molecule, this compound hydrobromide, provides a versatile platform for further functionalization, with the halogen atoms serving as handles for cross-coupling reactions or nucleophilic substitutions.
The synthetic strategy outlined herein was selected for its efficiency and scalability. It employs a classical and reliable condensation reaction to construct the core bicyclic system.[4]
The two-stage process involves:
-
Cyclocondensation: A Tschitschibabin-type reaction between 2-amino-5-bromo-3-chloropyrazine and chloroacetaldehyde to form the this compound free base.
-
Salt Formation: Treatment of the isolated free base with hydrobromic acid to induce crystallization of the stable and more readily handled hydrobromide salt.
This approach is advantageous for scale-up due to the use of readily available starting materials and conditions that can be controlled in standard pilot plant reactors. Critical safety considerations, particularly regarding the handling of the toxic and corrosive reagent chloroacetaldehyde, are addressed in detail.[5][6][7]
Overall Synthesis Workflow
The following diagram illustrates the high-level workflow for the production of the target compound.
Caption: High-level workflow for the two-stage synthesis.
Detailed Synthesis Protocol
Disclaimer: This protocol is intended for qualified professional chemists in a controlled laboratory or pilot plant setting. All operations must be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, ventilated enclosure).
Part A: Scale-up Synthesis of this compound (Free Base)
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles |
| 2-Amino-5-bromo-3-chloropyrazine | 465520-22-3 | 208.45 g/mol | 1.00 kg | 4.80 |
| Chloroacetaldehyde (40% aq. solution) | 107-20-0 | 78.50 g/mol | 1.12 L (1.32 kg) | 6.72 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 1.21 kg | 14.4 |
| Ethanol (EtOH) | 64-17-5 | - | 10 L | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 15 L | - |
| Brine (Saturated NaCl solution) | - | - | 5 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | 500 g | - |
Procedure:
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet with 2-amino-5-bromo-3-chloropyrazine (1.00 kg) and ethanol (10 L).
-
Reagent Addition: Begin stirring the suspension. In a separate vessel, dilute the 40% aqueous chloroacetaldehyde solution (1.12 L) with 2 L of water. Add this diluted solution to the reactor over 30-45 minutes, maintaining the internal temperature below 30°C. Causality Note: Controlled addition is crucial to manage the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to 50-55°C and stir for 18-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aminopyrazine is consumed.
-
Neutralization and Work-up: Cool the reactor contents to room temperature (20-25°C). Slowly and carefully add a saturated solution of sodium bicarbonate until the pH of the aqueous phase is 7.5-8.5. Safety Note: Off-gassing (CO₂) will occur. Ensure adequate ventilation.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate (10 L) to the remaining aqueous slurry and stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 2.5 L).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 2.5 L). Dry the organic phase over anhydrous sodium sulfate (500 g), stir for 1 hour, and then filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. Recrystallize the crude material from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound. Dry the product in a vacuum oven at 40-45°C to a constant weight.
Part B: Preparation of this compound Hydrobromide
Procedure:
-
Dissolution: Charge the dried this compound free base into a clean, dry reactor. Add a suitable solvent such as ethyl acetate or isopropanol (approx. 10-15 volumes). Warm the mixture gently if necessary to achieve full dissolution.
-
Acidification: Cool the solution to 0-5°C. Slowly add one equivalent of 48% aqueous hydrobromic acid (HBr) dropwise with vigorous stirring. Causality Note: Slow addition at low temperature promotes the formation of well-defined crystals and prevents oiling out.[8]
-
Crystallization: A precipitate should form upon addition of HBr. Stir the resulting slurry at 0-5°C for an additional 2-4 hours to ensure complete crystallization.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any residual impurities.
-
Drying: Dry the final product, this compound hydrobromide, under vacuum at 50-60°C until a constant weight is achieved.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyrazine core proceeds via an initial nucleophilic attack of the pyrazine ring nitrogen onto the aldehyde, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Proposed mechanism for the cyclocondensation reaction.
Note: Due to limitations in generating real-time chemical structure images within the DOT language, placeholder images are conceptual. The PubChem images represent the actual start and end materials.
Safety and Hazard Management
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary risks in this synthesis are associated with the reagents.
-
2-Amino-5-bromo-3-chloropyrazine (and analogs like 2-Amino-3,5-dibromopyrazine): This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[9][10][11][12]
-
Handling: Wear gloves, lab coat, and chemical safety goggles. Handle only in a well-ventilated area or fume hood. Avoid creating dust.
-
-
Chloroacetaldehyde (40% aqueous solution): This is a highly toxic, corrosive, and combustible liquid.[5] It can be absorbed through the skin and is a potent irritant to the eyes, skin, and respiratory tract.[5][7][13]
-
Handling: Use extreme caution. Work in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
-
Hydrobromic Acid (48%): A strong, corrosive acid. Causes severe skin burns and eye damage.
-
Handling: Wear acid-resistant gloves, a face shield, and a lab coat. Handle in a fume hood.
-
Process Safety Considerations for Scale-Up:
-
Thermal Runaway: The initial condensation reaction can be exothermic. A controlled addition rate and efficient reactor cooling are essential to prevent a thermal runaway. For large-scale production, a reaction calorimetry study is recommended to quantify the heat of reaction.[14]
-
Waste Disposal: Aqueous waste will contain residual reagents and salts. Neutralize acidic and basic streams before sending them to a designated chemical waste treatment facility. Organic waste should be collected and disposed of according to local regulations.
References
- NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. (n.d.). Centers for Disease Control and Prevention.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2015). Organic & Biomolecular Chemistry.
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development.
- Hydrogen Chloride and Hydrogen Bromide Sparging Crystallization of Chloride and Bromide Metal Salts. (1987). CDC Stacks.
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). ResearchGate.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004. (n.d.). PubChem.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (2013). UCL Discovery.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Chloroacetaldehyde. (n.d.). Wikipedia.
- Method for salt preparation. (2010). Google Patents.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health.
- ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION). (n.d.). International Labour Organization.
- Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.
- Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (2021). MDPI.
- (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). ResearchGate.
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). ResearchGate.
- Influence on the in vitro dissolution behavior and food effect. (2025). CrystEngComm.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde [cdc.gov]
- 6. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION) [chemicalsafety.ilo.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.fi [fishersci.fi]
- 12. 2-Amino-3,5-dibromopyrazine 97 24241-18-7 [sigmaaldrich.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This versatile structure has been the focus of extensive research, leading to the discovery of compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. The 6-Bromo-8-chloroimidazo[1,2-a]pyrazine substitution pattern offers a unique electronic and steric profile, making its derivatives intriguing candidates for targeted drug discovery programs. Notably, the strategic placement of halogen atoms can enhance binding affinities to biological targets and provide handles for further chemical modifications.
This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale behind experimental design. We will progress from broad phenotypic screening to more specific target-based assays, reflecting a logical workflow in early-stage drug discovery.
Part 1: Foundational Screening - Assessing Cellular Viability
A primary step in the evaluation of novel compounds is to determine their effect on cell proliferation and viability. This provides a broad assessment of cytotoxic or cytostatic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Detailed Protocol: MTT Assay for Cell Viability
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., human colon cancer line HCT-116, or human breast cancer line MCF-7) in appropriate complete growth medium.
-
Trypsinize and count the cells, then seed them into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%.
Part 2: Target-Oriented Assays - Investigating Potential Mechanisms of Action
Based on the known biological activities of the broader imidazo[1,2-a]pyrazine class, two plausible mechanisms of action for novel derivatives are the inhibition of protein kinases and the disruption of microtubule dynamics. The following sections provide detailed protocols for investigating these potential targets.
Kinase Inhibition Assay
The imidazo[1,2-a]pyrazine scaffold is present in several known kinase inhibitors, such as Entospletinib, a selective Spleen Tyrosine Kinase (SYK) inhibitor. Therefore, evaluating the inhibitory activity of this compound derivatives against relevant kinases is a logical next step.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Exemplary Protocol: SYK Kinase Inhibition Assay (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
1. Reagent Preparation:
-
Test Compound: Prepare serial dilutions of the this compound derivative in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
SYK Kinase: Dilute recombinant human SYK enzyme to the desired concentration in kinase buffer.
-
Substrate/ATP: Prepare a solution containing the SYK substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP at a concentration close to its Kₘ for SYK.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the diluted SYK enzyme and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
3. Signal Generation and Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Tubulin Polymerization Assay
Several imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division[1]. These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Principle of the Tubulin Polymerization Assay
This assay measures the assembly of tubulin dimers into microtubules in vitro. The polymerization process can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to microtubules. An inhibitor of tubulin polymerization will prevent or reduce this increase.
Logical Flow of Tubulin Polymerization Assay
Caption: Logical flow of an in vitro tubulin polymerization assay.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
1. Reagent Preparation:
-
Tubulin: Reconstitute lyophilized, high-purity bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Test Compound: Prepare various concentrations of the this compound derivative in a suitable buffer.
-
Controls: Prepare solutions of a known tubulin polymerization inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel).
-
GTP Stock: Prepare a 10 mM stock solution of GTP.
-
Fluorescent Reporter: Prepare a solution of a fluorescence reporter dye that specifically binds to microtubules.
2. Assay Procedure:
-
In a pre-chilled 96-well plate, add the tubulin solution, buffer, fluorescent reporter, and the test compound or controls.
-
Incubate the plate on ice for 5 minutes.
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes (excitation and emission wavelengths will depend on the fluorescent reporter used).
3. Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound and the controls.
-
A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
-
The IC₅₀ value can be determined by plotting the maximum polymerization level (or the initial rate of polymerization) against the inhibitor concentration.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured table.
| Compound ID | Assay Type | Target Cell Line / Enzyme | IC₅₀ (µM) |
| Derivative 1 | Cell Viability | HCT-116 | [Value] |
| Derivative 1 | Cell Viability | MCF-7 | [Value] |
| Derivative 1 | Kinase Inhibition | SYK | [Value] |
| Derivative 1 | Tubulin Polymerization | - | [Value] |
| Doxorubicin | Cell Viability | HCT-116 | [Value] |
| Entospletinib | Kinase Inhibition | SYK | [Value] |
| Colchicine | Tubulin Polymerization | - | [Value] |
Conclusion and Future Directions
This guide provides a foundational set of in vitro assays to characterize the biological activity of novel this compound derivatives. Positive results in these assays, particularly in the target-based experiments, would warrant further investigation into the specific molecular interactions through techniques such as X-ray crystallography or computational docking studies. Subsequent studies should also include assays to assess selectivity against a panel of kinases and to elucidate the effects on cell cycle progression and apoptosis in more detail. The systematic application of these protocols will enable a thorough and efficient evaluation of this promising class of compounds for their therapeutic potential.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Hassan, W. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2302324 (2024).
- Thammathong, J. et al. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(9), 1284–1294 (2023).
- Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Fluorescence Based).
- Zhang, T. et al. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098 (2022).
- PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. National Center for Biotechnology Information.
- Oakwood Chemical. This compound.
- De Rycker, M. et al. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 14(10), e0008723 (2020).
- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(9), 1284-1294 (2023).
- Organic & Biomolecular Chemistry. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Royal Society of Chemistry.
- Pharmaceuticals. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Poor Reactivity in 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Couplings
Welcome to the technical support center dedicated to addressing the challenges associated with palladium-catalyzed cross-coupling reactions of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this important heterocyclic core. Here, we will delve into the underlying reasons for the often-observed poor reactivity and provide detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding the Reactivity of the this compound Core
The imidazo[1,2-a]pyrazine scaffold is an electron-deficient heterocyclic system, a characteristic that significantly influences its reactivity in cross-coupling reactions. The nitrogen atoms in the fused ring system withdraw electron density, which can deactivate the C-X bonds towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.
Key Factors Influencing Reactivity:
-
Electron-Deficient Nature: The imidazo[1,2-a]pyrazine ring system's inherent electron deficiency can make oxidative addition of palladium(0) to the C-Br and C-Cl bonds challenging.[1][2]
-
Differential Halogen Reactivity: The C-Br bond at the 6-position is generally more reactive than the C-Cl bond at the 8-position in palladium-catalyzed couplings. This allows for the potential for selective functionalization at the C6 position.
-
Catalyst Inhibition: The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[3]
-
Side Reactions: Under suboptimal conditions, side reactions such as dehalogenation (particularly debromination) can become prominent, leading to reduced yields of the desired coupled product.[3]
By understanding these factors, we can rationally design experimental conditions to favor the desired cross-coupling pathway.
General Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective catalyst system for this electron-deficient substrate. | Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Consider using a pre-formed palladium catalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species. |
| Incorrect choice of base. | For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often necessary. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature, potentially utilizing microwave irradiation to accelerate the reaction. Monitor the reaction over a longer period. | |
| Significant Dehalogenation (primarily debromination) | The rate of cross-coupling is slow compared to the rate of dehalogenation. | Use a more active catalyst system (as mentioned above) to accelerate the desired coupling. Optimize the base; sometimes a weaker base can suppress dehalogenation. Ensure strictly anhydrous and anaerobic conditions. |
| Presence of a hydride source. | Use aprotic solvents like dioxane, toluene, or THF. Avoid alcohol-based solvents if dehalogenation is a major issue. | |
| Formation of Multiple Products/Poor Selectivity | Reaction conditions are too harsh, leading to coupling at both C6 and C8 positions. | To achieve selective coupling at the C6-bromo position, use milder reaction conditions (lower temperature, shorter reaction time). The inherent higher reactivity of the C-Br bond should favor selective coupling. |
| Homocoupling of the boronic acid (in Suzuki reactions). | Ensure the reaction is thoroughly degassed to remove oxygen. Use a slight excess of the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing, while it works for other aryl bromides?
A1: The electron-deficient nature of the imidazo[1,2-a]pyrazine ring makes the C-Br bond less susceptible to oxidative addition compared to more electron-rich aryl bromides. Additionally, the nitrogen atoms can interfere with the palladium catalyst. Standard Suzuki conditions are often insufficient. You will likely need to employ more specialized and reactive catalyst systems, such as those with bulky biarylphosphine ligands.[4]
Q2: Can I achieve selective coupling at the C6-bromo position over the C8-chloro position?
A2: Yes, selective coupling is generally achievable. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. By using appropriate conditions, you can selectively functionalize the C6 position while leaving the C8-chloro group intact for subsequent transformations.
Q3: I'm observing a significant amount of the debrominated starting material. How can I minimize this?
A3: Debromination is a common side reaction with electron-deficient heterocycles.[3] To minimize it, you need to accelerate the rate of the desired cross-coupling reaction relative to the dehalogenation pathway. This can be achieved by:
-
Using a highly active catalyst system (e.g., a Buchwald G3 precatalyst with a ligand like SPhos).
-
Optimizing the base; sometimes a slightly weaker base can be beneficial.
-
Ensuring your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is of high purity and reactivity.
Q4: What is the best general-purpose catalyst system to start with for this substrate?
A4: A good starting point for all three coupling types would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have demonstrated broad utility for challenging cross-coupling reactions.[5]
Q5: Is microwave heating beneficial for these reactions?
A5: Yes, microwave irradiation can be highly effective in promoting these challenging coupling reactions.[6][7] It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating, which can help to overcome the high activation energy associated with the oxidative addition step.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Optimization of specific parameters may be necessary for your particular coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C6)
This protocol is designed for the selective arylation at the C6-bromo position.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. WO2004022562A1 - 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING, AND METHOD OF USE THEREOF - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this specific synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Overview of the Synthetic Challenge
The synthesis of this compound typically proceeds via the condensation of a di-halogenated 2-aminopyrazine with a suitable two-carbon electrophile, most commonly an α-halocarbonyl compound, following the principles of the Tschitschibabin reaction.[1] While seemingly straightforward, the presence of multiple reactive sites on the starting materials and the product can lead to a variety of side reactions, impacting yield and purity.
This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed troubleshooting strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a significant amount of a di-bromo-imidazo[1,2-a]pyrazine impurity instead of my desired 6-Bromo-8-chloro product. What is happening and how can I fix it?
A1: Root Cause Analysis:
This issue almost certainly stems from the starting material, 2-amino-3,5-dibromopyrazine, being used instead of the required 2-amino-3-bromo-5-chloropyrazine. The synthesis of 2-aminopyrazine precursors often involves aggressive halogenation steps which can be difficult to control, leading to mixtures of halogenated isomers.[2][3][4]
Troubleshooting Protocol:
-
Starting Material Verification: Before beginning the cyclization, rigorously verify the identity and purity of your starting 2-aminopyrazine derivative using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chromatographic Purification of Starting Material: If your 2-aminopyrazine is a mixture, it is crucial to purify it before proceeding. Normal-phase column chromatography using a gradient of ethyl acetate in hexanes is typically effective.
-
Synthesis of the Correct Precursor: If the correct starting material is unavailable, you may need to synthesize it. This would likely involve a more controlled halogenation of 2-aminopyrazine, potentially using a milder halogenating agent or carefully controlling stoichiometry and reaction temperature.
Q2: I am observing the formation of an isomer, 6-chloro-8-bromoimidazo[1,2-a]pyrazine. Why is this happening and how can I control the regioselectivity?
A2: Mechanistic Insight:
The formation of the imidazo[1,2-a]pyrazine core involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the halo-carbonyl reagent, followed by intramolecular cyclization of the exocyclic amino group.[1] If you are starting with an unsymmetrical 2-amino-3-bromo-5-chloropyrazine, the initial nucleophilic attack can theoretically occur from either of the two ring nitrogens. However, electronic effects typically favor attack from the nitrogen further from the electron-withdrawing halogen atoms. The observed isomer suggests a loss of regiocontrol.
Troubleshooting and Optimization:
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the initial nucleophilic attack by favoring the thermodynamically more stable transition state.
-
Solvent Polarity: The choice of solvent can influence the reaction's regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar options (e.g., toluene, dioxane) to find the optimal conditions.
-
Nature of the α-Halo-Carbonyl Reagent: The reactivity of the electrophile can play a role. For instance, using bromoacetaldehyde or a bromo-ketone might offer different selectivity compared to their chloro-analogs due to the better leaving group ability of bromide.
Visualizing the Reaction Pathway:
Caption: Desired vs. Side Reaction Pathway for Isomer Formation.
Q3: My final product is contaminated with a tri-halogenated species, likely 3,6-Dibromo-8-chloroimidazo[1,2-a]pyrazine. How can I prevent this?
A3: Understanding the Side Reaction:
The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic substitution.[5] If your reaction conditions are too harsh, or if there is an excess of a brominating agent present (perhaps from the α-bromoketone reagent or carried over), you can get subsequent bromination of your desired product.
Preventative Measures:
-
Stoichiometry Control: Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the α-bromocarbonyl reagent.
-
Choice of Reagent: If using an α-bromoketone, ensure it is free of any residual bromine from its own synthesis.
-
Reaction Conditions: Avoid overly acidic conditions, which can activate the ring towards further electrophilic attack. The use of a non-nucleophilic base like sodium bicarbonate can be beneficial.[6]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-reactivity.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for preventing over-bromination.
Q4: I am attempting a subsequent functionalization of the 8-chloro position via a Buchwald-Hartwig amination and am getting low yields and a significant amount of hydrodehalogenated (des-chloro) byproduct. What can I do?
A4: Expert Analysis:
This is a common issue in cross-coupling reactions on electron-deficient heterocyclic systems.[7][8] The hydrodehalogenation side reaction, where the chloro group is replaced by a hydrogen, can compete with the desired C-N bond formation. This is often exacerbated by factors that slow down the reductive elimination step in the catalytic cycle.
Optimization Strategies for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed Pd(0) catalyst or a reliable Pd(II) precursor like Pd(OAc)₂. | Ensures efficient initiation of the catalytic cycle. |
| Ligand | Screen sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos). | These ligands promote the reductive elimination step, which is often rate-limiting and competes with side reactions like hydrodehalogenation.[9] |
| Base | Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. | The choice of base is critical and can significantly impact the reaction outcome.[9] |
| Solvent | Anhydrous, deoxygenated toluene or dioxane are standard. | Water and oxygen can deactivate the catalyst. |
| Temperature | Optimize the temperature. Too low may result in a sluggish reaction, while too high can promote side reactions. A typical range is 80-110 °C. | Finding the right balance is key to maximizing yield. |
Protocol for a Test Reaction:
-
To an oven-dried Schlenk tube, add this compound (1 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and your chosen ligand (4 mol%).
-
Add the base (e.g., NaOtBu, 2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction at the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction and analyze the product distribution to inform further optimization.
References
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). Vertex AI Search.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Imidazo[1,2-a]pyrazines. (2025).
- 2-Amino-3,5-dibromopyrazine | 24241-18-7.ChemicalBook.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.[Source not further specified].
- How to Improve the Synthesis of 2-Amino-3,5-dibromopyrazine?Guidechem.
- Buchwald–Hartwig amin
- 2-Amino-3,5-dibromopyrazine 97 24241-18-7.Sigma-Aldrich.
- How to Synthesize 2-Amino-3,5-dibromopyrazine?Guidechem.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Ullmann condens
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The unique electronic and steric properties conferred by the bromo and chloro substituents on the imidazo[1,2-a]pyrazine core present distinct purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My column chromatography yield is very low. Where could my product be?
Low recovery from silica gel column chromatography is a common and frustrating issue. The cause often lies in the interaction between the basic nitrogen atoms of the imidazo[1,2-a]pyrazine core and the acidic surface of the silica gel.
Primary Causes & Solutions:
-
Irreversible Adsorption: The lone pairs on the nitrogen atoms can form strong interactions with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding of the product to the stationary phase.
-
Product Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive heterocyclic compounds.
Troubleshooting Protocol:
-
Assess the Problem with TLC: Before performing column chromatography, run a Thin Layer Chromatography (TLC) plate. Do you observe significant streaking or tailing of your product spot? Does the spot remain at the baseline even with highly polar solvent systems? These are indicators of strong interaction with the silica.[1]
-
Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can add a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more smoothly and improving peak shape.[1]
-
Ammonia: For very basic compounds, a mobile phase containing dichloromethane, methanol, and a small amount of ammonia may be necessary.[1]
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Use neutral or basic alumina to avoid degradation.
-
Reversed-Phase Chromatography (C18): This is often the preferred method for polar, nitrogen-containing heterocycles.[1][2][3] Use a C18 column with a mobile phase such as water/acetonitrile or water/methanol, often with modifiers like formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Q2: I'm struggling to separate my desired this compound from a regioisomeric impurity. What should I do?
The synthesis of substituted imidazo[1,2-a]pyrazines can sometimes lead to the formation of regioisomers, for example, the 8-Bromo-6-chloro isomer. These isomers often have very similar polarities, making them difficult to separate by standard flash chromatography.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than flash chromatography and is a powerful tool for separating challenging mixtures.[4][5]
-
Recrystallization: This classical technique can be highly effective if a suitable solvent system is found. The key is to exploit subtle differences in the crystal lattice energies of the isomers.
-
Solvent Screening: Test a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[1] A binary solvent system of MeOH/H₂O has been shown to be effective for separating isomers of similar heterocyclic compounds.[9]
-
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of the crude isomeric mixture into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent.[1]
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or place the flask in an ice bath.[1]
-
The solvent system that yields a good quantity of crystals with a sharp melting point and improved purity (as determined by TLC or HPLC) is the best candidate for a larger-scale recrystallization.
Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. While the solution is still hot, add more of the hot solvent until the oil redissolves completely.[1]
-
Cool Slowly: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath from a hot state. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a Seed Crystal: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled solution. This "seed" will provide a template for crystal growth.[1]
-
Change the Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Try a co-solvent system, using a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble. Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I choose first: chromatography or recrystallization?
The choice depends on the scale of your reaction and the nature of the impurities.[1]
-
For crude material with significant impurities of different polarities: Start with flash column chromatography . This is an excellent technique for removing baseline impurities and compounds with very different Rf values.[4]
-
For material that is already relatively pure (>90%) or for separating isomers: Recrystallization is often the ideal choice. It is a highly efficient method for final polishing and can be more scalable than preparative HPLC.[9]
-
For difficult separations or final high-purity samples: High-Performance Liquid Chromatography (HPLC) provides the best resolution for separating closely related impurities or for obtaining material with >98% purity for biological testing.[2][3]
Caption: Decision workflow for selecting a purification method.
Q2: How do I determine the purity of my final this compound derivative?
A combination of analytical techniques is essential to confirm both the identity and purity of your compound.
| Analytical Technique | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative purity information (e.g., 98.5% by area under the curve). Can detect non-UV active impurities if a universal detector like a CAD or ELSD is used.[2][3] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the desired product and identifies the mass of impurities. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Confirms the chemical structure of the compound. Integration of ¹H NMR signals can give an estimate of purity relative to a known standard. |
| Melting Point | A sharp melting point range is a good indicator of high purity for crystalline solids. |
Q3: My compound streaks badly on a silica TLC plate. How can I develop a good solvent system for column chromatography?
Streaking is a classic sign of a basic compound interacting with acidic silica gel.[1] To develop an effective solvent system for column chromatography, you must address this interaction directly on the TLC plate.
TLC Method Development Protocol:
-
Prepare Eluent Mixtures: Prepare a set of mobile phases with varying polarity, typically using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Add a Basic Modifier: To each of these mixtures, add a small amount (e.g., 0.5%) of triethylamine (TEA).
-
Run TLC Plates: Spot your crude material on TLC plates and develop them in the different TEA-containing eluents.
-
Identify the Optimal System: The ideal solvent system will give your product a retention factor (Rf) between 0.2 and 0.4, with a well-defined, round spot and good separation from major impurities. This system can then be directly applied to your flash column chromatography.
Caption: Troubleshooting workflow for low chromatography yield.
References
- Ogunbona, B. H. (2013). Separation techniques: Chromatography. PMCID: PMC3757632.
- Matczuk, M., & Paw, B. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
- Gundla, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. PMCID: PMC10717281.
- Matczuk, M., & Paw, B. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- Gundla, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Ye, W., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. PMCID: PMC10929286.
- Rizzo, S., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. PubMed. PMID: 34161877.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Fast chiral separations of bioactive compounds by high performance liquid chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 6-bromo-8-chloroimidazo[1,2-a]pyrazine. This dihalogenated heterocyclic scaffold presents unique challenges and opportunities in molecular construction. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate successful and selective couplings.
I. Understanding the Chemistry: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[1][2][3] The reaction is highly valued in pharmaceutical and materials science for its versatility and tolerance of a wide range of functional groups.[4][5]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][8][9]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter when performing Suzuki coupling with this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Cause A: Catalyst Inactivity The palladium catalyst must be in the active Pd(0) oxidation state to initiate the catalytic cycle.[8] If you are using a Pd(II) precatalyst, it needs to be reduced in situ.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[10] Thoroughly degas your solvent and maintain the reaction under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald precatalysts) that efficiently generates the active Pd(0) species.[11][12]
-
Ligand Selection: The choice of ligand is crucial. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[10][12]
-
Possible Cause B: Ineffective Oxidative Addition The oxidative addition to the C-Cl bond is generally more challenging than to the C-Br bond. However, the electron-deficient nature of the imidazo[1,2-a]pyrazine ring activates both positions.[13] If no reaction occurs, the conditions may not be sufficiently forcing.
-
Troubleshooting Steps:
-
Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition.[14] Solvents like dioxane, toluene, or DMF are suitable for higher temperature reactions.[7]
-
Ligand System: Employ ligands known to facilitate the oxidative addition of aryl chlorides, such as bulky biarylphosphine ligands.[15][16]
-
Issue 2: Poor Site-Selectivity (Reaction at both C6-Br and C8-Cl)
The primary challenge with this substrate is achieving selective coupling at a single position. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki couplings.[13]
-
Troubleshooting Steps to Favor C6 (Bromo) Coupling:
-
Milder Conditions: Use lower reaction temperatures (e.g., room temperature to 60 °C) and a less forcing catalyst system. This often allows for selective reaction at the more labile C-Br bond.
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often show good selectivity for bromides over chlorides. Avoid highly active catalysts designed for C-Cl bond activation if you desire C6 selectivity.[16]
-
Base Selection: A weaker base, such as Na₂CO₃ or K₂CO₃, may favor the more reactive C-Br position.
-
-
Troubleshooting Steps to Favor C8 (Chloro) Coupling (or promote double coupling):
-
More Forcing Conditions: Higher temperatures and more active catalyst systems are required to activate the C-Cl bond.[17]
-
Specialized Ligands: Use ligands specifically designed for aryl chloride coupling, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[15][18]
-
Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the more challenging coupling at the C8-chloro position.[10]
-
Issue 3: Common Side Reactions
A. Protodeboronation This is the premature cleavage of the carbon-boron bond of the boronic acid, which is a common issue, especially with heteroaryl boronic acids.[8][12]
-
Mitigation Strategies:
-
Use an Excess of Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some loss to this side reaction.[19]
-
Minimize Water: While some water is often beneficial, excess water can promote protodeboronation. Use a carefully controlled amount of water or consider anhydrous conditions.[19][20]
-
Boronic Acid Esters: Use more stable boronic acid surrogates like MIDA boronates or pinacol esters.[8][19]
-
B. Homocoupling This side reaction results in the formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules.[12][21]
-
Mitigation Strategies:
C. Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.[8]
-
Mitigation Strategies:
-
Solvent Choice: Avoid protic solvents like methanol or ethanol if dehalogenation is a significant issue.[19]
-
Purity of Reagents: Ensure the purity of the starting aryl halide and other reagents.
-
III. Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first, the bromine at C6 or the chlorine at C8? A1: Under typical Suzuki coupling conditions, the carbon-bromine bond is weaker and more reactive towards oxidative addition than the carbon-chlorine bond. Therefore, selective coupling at the C6-bromo position is generally favored, especially under milder conditions.[13][17]
Q2: What is the role of the base in the Suzuki coupling? A2: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[6][7][19]
Q3: Is it necessary to use anhydrous solvents? A3: Not always. Many Suzuki couplings are performed in aqueous solvent mixtures (e.g., dioxane/water, toluene/water), which helps to dissolve the inorganic bases.[7][23] However, for substrates prone to side reactions like protodeboronation, minimizing water or using anhydrous conditions can be beneficial.[19][20]
Q4: My boronic acid is poorly soluble. What can I do? A4: Poor solubility can slow down the reaction.[8] You can try a different solvent system, slightly increase the temperature, or convert the boronic acid to a more soluble boronic ester (e.g., a pinacol ester).[8]
Q5: I see my reaction mixture turning black. Is this a problem? A5: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and precipitation.[21] This reduces the concentration of the active homogeneous catalyst and can lead to lower yields. Using robust ligands that stabilize the palladium nanoparticles can help prevent this.[8]
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Selective C6-Bromo Coupling
This protocol is optimized for selectivity at the more reactive C-Br bond.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Optimization Parameters for Suzuki Coupling
The following table provides a starting point for optimizing your reaction conditions. The choice of parameters will depend on whether you are targeting mono- or di-substitution.
| Parameter | Condition for C6-Br Selectivity | Condition for C8-Cl or Di-Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with XPhos/SPhos, NHC-Pd | Standard catalysts favor the more reactive C-Br bond. Bulky, electron-rich ligands are needed for the less reactive C-Cl bond.[15][16][24] |
| Base | K₂CO₃, Na₂CO₃, KF | K₃PO₄, Cs₂CO₃ | Weaker bases are sufficient for the C-Br coupling. Stronger bases are often required for the more challenging C-Cl coupling.[6][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane, Toluene, DMF | Aprotic polar solvents are generally effective. Higher boiling point solvents allow for the higher temperatures needed for C-Cl activation.[7][23] |
| Temperature | 60-80 °C | 100-120 °C | Lower temperatures enhance selectivity for the C-Br bond. Higher temperatures are needed to overcome the activation energy for C-Cl oxidative addition.[5][14] |
V. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Corma, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 107(3), 896–946.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Modak, A., et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521–532.
-
Reddy, K. S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
-
Köhler, K., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
-
BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.
-
Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
-
Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(3), 645-649.
-
Ghaffari, S., et al. (2010). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
-
BenchChem. (2025, November 2). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(17), 5817-5844.
-
Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Yang, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9473–9484.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Welcome to the dedicated technical support center for the synthesis and purification of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address common challenges and provide practical, field-tested solutions to streamline your experimental workflow and enhance the purity and yield of your target compound.
This guide is structured as a dynamic question-and-answer forum, divided into a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying chemistry. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Troubleshooting Guide: Real-time Solutions for Common Synthetic Hurdles
This section is your first port of call when encountering unexpected results during the synthesis of this compound. Each entry directly addresses a specific issue with a detailed explanation of the potential causes and actionable steps for resolution.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound from 2-amino-3-chloro-5-bromopyrazine and bromoacetaldehyde is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key factors. The reaction, a variation of the Tschitschibabin reaction, involves the condensation of a 2-aminopyrazine derivative with an α-haloaldehyde.[1] Let's break down the potential culprits and their solutions.
Causality and Remediation:
-
Reagent Quality and Stability:
-
2-amino-3-chloro-5-bromopyrazine: Ensure the purity of this starting material. Impurities from its synthesis can interfere with the reaction. It is advisable to check the purity by NMR or LC-MS before use.
-
Bromoacetaldehyde: This reagent is notoriously unstable and can decompose upon storage. It is often supplied as an aqueous solution or a diethyl acetal. If using the aqueous solution, be aware that it can polymerize, especially under basic conditions. Using freshly prepared or newly purchased bromoacetaldehyde is highly recommended. The acetal form is more stable and can be hydrolyzed in situ under acidic conditions, which can be a more reliable approach.
-
-
Reaction Conditions:
-
Temperature: While heating is generally required to drive the condensation and cyclization, excessive temperatures can lead to the decomposition of both the starting materials and the product. A systematic temperature screen, for example from 80°C to 120°C, is advised to find the optimal balance between reaction rate and stability.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction. However, aprotic solvents such as DMF or dioxane can also be effective and may minimize side reactions. A solvent screen is a valuable optimization step.
-
pH Control: The reaction is sensitive to pH. The initial condensation is favored under slightly acidic to neutral conditions. If the reaction mixture becomes too basic, it can promote the polymerization of bromoacetaldehyde. Conversely, strongly acidic conditions may protonate the aminopyrazine, reducing its nucleophilicity. The use of a mild base, such as sodium bicarbonate or potassium carbonate, is often employed to neutralize the HBr formed during the reaction, but its addition should be carefully controlled.
-
-
Reaction Monitoring:
-
It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Experimental Protocol for Yield Optimization:
-
Reagent Check: Verify the purity of 2-amino-3-chloro-5-bromopyrazine via ¹H NMR. For bromoacetaldehyde, use a fresh bottle or consider generating it in situ from bromoacetaldehyde diethyl acetal.
-
Reaction Setup: To a solution of 2-amino-3-chloro-5-bromopyrazine (1.0 eq) in ethanol (10 volumes), add bromoacetaldehyde (1.1 - 1.5 eq) dropwise at room temperature.
-
Temperature Screening: Divide the reaction into smaller, parallel experiments and heat them at different temperatures (e.g., 80°C, 100°C, 120°C).
-
Reaction Monitoring: Take aliquots every hour and analyze by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) and LC-MS to track the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction is complete (as determined by your monitoring), cool the mixture, and proceed with your standard work-up and purification protocol.
Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Presence of Multiple Spots on TLC/LC-MS Indicating Byproduct Formation
Question: My reaction mixture shows several byproducts alongside my desired this compound. What are these impurities likely to be and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common challenge in the synthesis of highly functionalized heterocyclic systems. In the case of this compound, the main sources of impurities are typically isomeric products, over-halogenated species, and products arising from side reactions of the starting materials.
Plausible Byproducts and Their Formation Mechanisms:
-
Isomeric Byproduct (8-Bromo-6-chloroimidazo[1,2-a]pyrazine): The starting material, 2-amino-3-chloro-5-bromopyrazine, has two nitrogen atoms in the pyrazine ring. While the condensation with bromoacetaldehyde is expected to proceed via nucleophilic attack of the endocyclic nitrogen adjacent to the amino group, there is a possibility of reaction at the other ring nitrogen, leading to the formation of the isomeric product. The regioselectivity of this reaction can be influenced by steric and electronic factors.[2]
-
Over-brominated Byproduct (3,6-Dibromo-8-chloroimidazo[1,2-a]pyrazine): The imidazo[1,2-a]pyrazine core is relatively electron-rich and susceptible to electrophilic substitution, particularly at the C3 position.[3] If there is any excess brominating agent present from the synthesis of the starting material, or if the reaction conditions promote the release of bromine, you may observe the formation of a di-brominated byproduct.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-amino-3-chloro-5-bromopyrazine in your crude product.
-
Polymerization of Bromoacetaldehyde: As mentioned previously, bromoacetaldehyde can polymerize, especially under basic conditions, leading to a complex mixture of polymeric byproducts that can complicate purification.
Strategies for Minimizing Byproduct Formation:
| Strategy | Rationale |
| Control of Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of bromoacetaldehyde to ensure complete consumption of the aminopyrazine starting material, but avoid a large excess which can lead to side reactions. |
| Temperature Control | Lowering the reaction temperature may improve regioselectivity and reduce the rate of side reactions, although this may require longer reaction times. |
| pH Management | Maintaining a slightly acidic to neutral pH can suppress the polymerization of bromoacetaldehyde. The use of a non-nucleophilic buffer could be explored. |
| Purification of Starting Materials | Ensuring the high purity of 2-amino-3-chloro-5-bromopyrazine is critical to avoid introducing impurities that can lead to byproducts. |
Byproduct Formation Pathway:
Caption: Potential byproduct formation pathways.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the synthesis, purification, and characterization of this compound.
Q1: What is the expected purity of the crude product and what are the recommended purification methods?
A1: The purity of the crude product can vary significantly depending on the success of the reaction optimization, typically ranging from 50% to 85%. The primary impurities are usually the unreacted 2-amino-3-chloro-5-bromopyrazine and the isomeric byproduct.
For purification, two main techniques are recommended:
-
Column Chromatography: This is the most common and effective method for separating the desired product from its byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Recrystallization: If the crude product is of reasonable purity (>80%), recrystallization can be an efficient method for obtaining highly pure material. Solvents to explore for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. The ideal solvent will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the mother liquor.
Q2: Which analytical techniques are essential for characterizing the final product and confirming its structure?
A2: A combination of spectroscopic and spectrometric techniques is essential for the unambiguous characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number and environment of the protons in the molecule. You should expect to see distinct signals for the protons on the imidazo[1,2-a]pyrazine core. The coupling patterns and chemical shifts will be crucial for confirming the regiochemistry and distinguishing it from its isomer.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule, further confirming the structure.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS: These techniques are invaluable for determining the molecular weight of the product and for identifying impurities in the reaction mixture. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Q3: How can I differentiate between the desired this compound and its 8-Bromo-6-chloro isomer using analytical techniques?
A3: Distinguishing between these two isomers is critical and can be achieved primarily through NMR spectroscopy, and potentially through careful analysis of fragmentation patterns in mass spectrometry.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazine ring will be different for the two isomers due to the different electronic environments created by the positions of the bromine and chlorine atoms. Specifically, the proton at the C5 position will experience a different shielding/deshielding effect in each isomer. 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could also be employed to establish through-space proximities between protons and confirm the regiochemistry.
-
Mass Spectrometry: While the molecular weight of the two isomers is identical, their fragmentation patterns in MS/MS experiments might differ, providing another avenue for differentiation.
Analytical Workflow for Isomer Differentiation:
Sources
Technical Support Center: Troubleshooting Low Yields in 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center dedicated to the synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. In the following sections, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: I am observing very low to no yield of this compound in my reaction. What are the likely causes and how can I rectify this?
Answer: This is a common issue that can be attributed to several factors, primarily revolving around the quality of reagents, reaction setup, and the specific synthetic route employed. The synthesis of the imidazo[1,2-a]pyrazine core often involves a condensation and cyclization sequence, which is sensitive to a number of variables.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of the starting aminopyrazine derivative is critical. Impurities can act as catalyst poisons or participate in side reactions. It is advisable to use freshly purified starting materials. Recrystallization or column chromatography of the aminopyrazine can significantly improve yields.
-
Stoichiometry: Ensure the accurate measurement and stoichiometry of your reagents. In multicomponent reactions, the precise molar ratios are crucial for driving the reaction towards the desired product.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For many imidazo[1,2-a]pyrazine syntheses, polar aprotic solvents like DMF or DMSO are used to ensure the solubility of the starting materials and intermediates. However, for some protocols, less polar solvents like toluene or dioxane may be preferred.[2] It is important to use anhydrous solvents, as water can interfere with the reaction, particularly if organometallic catalysts are involved.
-
Temperature: The reaction temperature needs to be carefully controlled. Some reactions may require heating to overcome the activation energy barrier for cyclization, while others might proceed efficiently at room temperature.[3] If the reaction is performed at an elevated temperature, ensure even heating and consider that excessively high temperatures can lead to decomposition of starting materials or products.
-
Atmosphere: For reactions involving catalysts that are sensitive to oxygen, such as palladium complexes, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Catalyst Activity (if applicable):
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and the desired product is a minor component. What are the potential side reactions, and how can I suppress them?
Answer: The formation of multiple byproducts is often indicative of competing reaction pathways or the degradation of starting materials or the product. Understanding the reaction mechanism is key to identifying and mitigating these side reactions.
Troubleshooting Steps:
-
Side Reaction Analysis:
-
Incomplete Cyclization: One common byproduct is the uncyclized intermediate. This can often be addressed by increasing the reaction time or temperature.
-
Dimerization or Polymerization: Starting materials, especially aldehydes used in some synthetic routes, can be prone to self-condensation or polymerization. Using a more dilute reaction mixture or adding the aldehyde slowly to the reaction can minimize these side reactions.
-
Over-bromination/chlorination: If using halogenating agents like N-bromosuccinimide (NBS), controlling the stoichiometry and reaction temperature is critical to prevent the formation of di- or tri-halogenated byproducts.[6]
-
-
Reaction Optimization:
-
Order of Reagent Addition: In multicomponent reactions, the order in which the reagents are added can significantly influence the outcome.[7] It is often beneficial to pre-form an intermediate in situ before adding the final component.
-
Choice of Base (if applicable): In reactions requiring a base, the strength and nature of the base can affect the product distribution. A weaker base might not be sufficient to promote the desired reaction, while a very strong base could lead to undesired side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine) is recommended.[2]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification strategies?
Answer: The purification of halogenated heterocyclic compounds can be challenging due to their unique solubility profiles and potential for strong interactions with silica gel.[8]
Troubleshooting Steps:
-
Initial Work-up:
-
Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and highly polar impurities. However, be mindful of the potential for hydrolysis of your product under acidic or basic conditions.
-
Extraction: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are commonly used. If your product has basic nitrogen atoms, adjusting the pH of the aqueous layer can facilitate its extraction into the organic phase.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.
-
Stationary Phase: Standard silica gel is often effective. However, for basic compounds that may streak on silica, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent.[8]
-
Eluent System: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
-
Reversed-Phase Chromatography: For highly polar compounds or those that are difficult to separate by normal-phase chromatography, reversed-phase HPLC can be a powerful alternative.[8]
-
-
Crystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method to obtain a high-purity material.[9] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for crystallization.
-
Experimental Protocols
General Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives[3][10]
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
To a solution of the aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the α-haloketone (1.1 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous work-up and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials | Purify starting materials by recrystallization or chromatography. |
| Inappropriate solvent | Screen different anhydrous solvents (e.g., DMF, DMSO, Toluene). | |
| Incorrect reaction temperature | Optimize the reaction temperature. | |
| Inactive catalyst | Use a fresh batch of catalyst. | |
| Multiple Byproducts | Incomplete cyclization | Increase reaction time or temperature. |
| Side reactions of starting materials | Adjust stoichiometry, use dilute conditions, or slow addition of reagents. | |
| Incorrect base | Screen different inorganic or organic bases. | |
| Purification Difficulty | Streaking on silica gel | Use alumina or add triethylamine to the eluent. |
| Poor separation | Optimize the eluent system for column chromatography or use reversed-phase HPLC. | |
| Oily product | Attempt recrystallization from various solvent systems. |
Visualizations
Reaction Mechanism and Potential Pitfalls
Caption: General reaction pathway for imidazo[1,2-a]pyrazine synthesis and potential pitfalls.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in synthesis.
References
- Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3525-3555. [Link]
- Dutta, U., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37063. [Link]
- Shaikh, I. A., et al. (2015).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Angewandte Chemie International Edition, 50(29), 6554-6557. [Link]
- UCL Discovery. (2015).
- ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- University of Windsor. (2006).
- LCGC Europe. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
- ResearchGate. (2021).
- ACS Publications. (1998).
- NIH. (2010). Chemistry & Biology Of Multicomponent Reactions. [Link]
- Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]
- ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://www.researchgate.net/publication/378450125_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
- Chemistry-A European Journal. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Multicomponent Reactions in Fine Chemical Synthesis. [Link]
- RSC Publishing. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
- ResearchGate. (2024).
- Frontiers. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]
- Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
- Preprints.org. (2023).
- Reachem. (2024).
Sources
- 1. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications [ouci.dntb.gov.ua]
- 7. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-8-chloroimidazo[1,2-a]pyrazine. This bicyclic heteroaromatic scaffold is a valuable building block, but its unique electronic and structural features present distinct challenges for cross-coupling reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate catalyst selection and troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions about the reactivity of this compound, which is crucial for designing a successful cross-coupling strategy.
Q1: Which halogen is more reactive for cross-coupling: the C6-Br or the C8-Cl?
A1: The C6-Br bond is significantly more reactive than the C8-Cl bond in standard palladium-catalyzed cross-coupling reactions. This selectivity is governed by the difference in bond dissociation energies (BDE). The C-Br bond has a lower BDE than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-limiting step of the catalytic cycle.[1] This inherent reactivity difference is the cornerstone of achieving selective monofunctionalization at the C6 position. Under carefully controlled conditions, you can exclusively target the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2]
Q2: Why are cross-coupling reactions on nitrogen-containing heterocycles like imidazo[1,2-a]pyrazine often challenging?
A2: The primary challenge is catalyst poisoning . The imidazo[1,2-a]pyrazine core contains two Lewis basic nitrogen atoms. These nitrogens can coordinate strongly to the electron-deficient palladium catalyst center.[3][4] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively removing the active catalyst from the reaction cycle and resulting in low or no product yield.[5][6] Many standard catalysts, such as those with simple triphenylphosphine ligands, are often inhibited when used with N-heterocyclic substrates.[7]
Q3: What is the general role of ligands, and why are they so critical for this specific substrate?
A3: Ligands are essential for stabilizing the palladium catalyst, modulating its reactivity, and preventing deactivation. For challenging substrates like this compound, the ligand's role is threefold:
-
Promote Oxidative Addition: Bulky, electron-rich ligands increase the electron density on the palladium center, which facilitates the crucial oxidative addition step with the aryl halide.[8]
-
Prevent Catalyst Poisoning: The steric bulk of the ligand can create a "coordination pocket" around the palladium atom, physically hindering the approach and binding of the substrate's nitrogen atoms.[3] This keeps the catalyst active and in the catalytic cycle.
-
Facilitate Reductive Elimination: The ligand influences the geometry and electronic properties of the Pd(II) intermediate, promoting the final reductive elimination step to release the desired product and regenerate the active Pd(0) catalyst.[9]
For these reasons, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are often required for successful couplings with nitrogen-rich heterocycles.[10][11]
Section 2: Catalyst & Condition Selection Guide
This section provides specific starting points for common cross-coupling reactions. The key to success is chemoselective coupling at the C6-Br position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12] For this substrate, the main challenges are preventing catalyst poisoning and avoiding protodeboronation of the boronic acid partner.[4]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These "third-generation" precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species, which is crucial for difficult couplings.[10] |
| Ligand | XPhos, SPhos, or RuPhos | These are bulky, electron-rich biaryl phosphine ligands designed to accelerate oxidative addition and prevent N-coordination, making them ideal for N-heterocyclic substrates.[10][13] |
| Base | K₃PO₄ or K₂CO₃ | These are moderately strong bases that are effective in promoting transmetalation without causing significant decomposition of sensitive boronic acids or the substrate.[14] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are standard for Suzuki couplings, aiding in dissolving the base and facilitating the catalytic cycle.[15] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-Br oxidative addition, especially with challenging substrates. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[16] Success with this compound requires a catalyst system that is highly active and resistant to inhibition by both the substrate and the amine coupling partner.[17]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3 or RuPhos Pd G2 (1-3 mol%) | These precatalysts are highly active for C-N bond formation and are designed for challenging, electron-deficient heterocyclic halides.[8][9] |
| Ligand | BrettPhos or RuPhos | These bulky phosphine ligands are exceptionally effective for C-N coupling reactions, including those involving primary and secondary amines.[9] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[16] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are essential to prevent side reactions. |
| Temperature | 90-110 °C | Thermal energy is typically required to drive the reaction to completion. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides.[18][19] The classic conditions use both palladium and a copper(I) co-catalyst.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and reliable palladium source for Sonogashira couplings.[20] |
| Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is crucial for the formation of the copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[18] |
| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a common ligand for this reaction, though more specialized ligands can sometimes improve yields. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The amine base acts as both a base and a solvent, neutralizing the HX byproduct.[19] |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions. |
Section 3: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This guide addresses common problems in a Q&A format.
Q1: My reaction has a very low yield or did not work at all. What are the most common culprits?
A1: Low yield is a frequent issue. Systematically check the following factors:
-
Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Purity: Solvents and reagents must be anhydrous and pure. Water can lead to protodehalogenation (replacement of Br with H).[3] Amines should be freshly distilled or sourced from a reliable supplier.
-
Catalyst Activity: The palladium precatalyst may have degraded. Use a fresh bottle or a catalyst from a different batch.
-
Catalyst Poisoning: This is a high probability. Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) or switching to a bulkier ligand (e.g., from XPhos to the more sterically demanding GPhos) to further shield the palladium center.
Q2: I am observing significant protodehalogenation (debromination) of my starting material. How can I minimize this?
A2: Protodehalogenation, where the bromine is replaced by a hydrogen, is a common side reaction, especially if trace water is present.[3]
-
Ensure Anhydrous Conditions: Dry your solvents rigorously (e.g., by passing through a solvent purification system or distilling over a drying agent). Dry glassware in an oven before use.
-
Choice of Base: The base can influence the rate of this side reaction. For Suzuki couplings, switching from a hydroxide base to a carbonate or phosphate base (K₃PO₄) can sometimes reduce this pathway.[3]
-
Active Catalyst: A more active catalyst system that favors rapid oxidative addition can sometimes outcompete the protodehalogenation pathway.
Q3: The reaction is not selective. I'm getting a mixture of products from coupling at both the C6-Br and C8-Cl positions. What should I do?
A3: While C-Br is much more reactive, harsh conditions can lead to loss of selectivity. To favor C6-Br coupling exclusively:
-
Lower the Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Cl bond. Try running the reaction at the lowest possible temperature that still gives a reasonable rate for C-Br coupling (e.g., start at 80 °C instead of 110 °C).
-
Use a Less Active Catalyst System: In some rare cases, a highly active catalyst can begin to react with the C-Cl bond. You could screen less electron-rich ligands, but this may also reduce your overall yield.
-
Control Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl position from occurring.
Q4: My main byproduct is the homocoupling of my boronic acid (in a Suzuki reaction). What causes this and how can I solve it?
A4: Homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of oxygen.[4]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be done by bubbling argon through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Addition Order: Add the palladium catalyst last, just before heating the reaction, to a fully assembled and degassed mixture of the substrate, boronic acid, and base.
Section 4: Protocols & Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate key decision-making processes and catalytic cycles.
Caption: A workflow for troubleshooting a failed cross-coupling reaction.
Caption: Simplified catalytic cycle highlighting the catalyst poisoning pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting halide) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C6-Position
-
Preparation: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv). Seal the flask, and evacuate and backfill with argon.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and anhydrous, degassed toluene.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 110 °C.
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
- Alacid, M., & Nájera, C. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Semantic Scholar.
- Guchhait, S. K., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]
- Kharbouch, M., et al. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Couto, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3495-3509. [Link]
- Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 88, 01002. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Schirok, H. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2008(1), 1-25. [Link]
- Reddy, T. R., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(11), 4648-4658. [Link]
- Wikipedia. (2023).
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
- Guella, G., et al. (2022). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry Lectures. (2025).
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- Sharma, A., & Singh, P. P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Omega, 5(31), 19375–19394. [Link]
- Wang, D., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2661. [Link]
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction time and temperature for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Achieving optimal reaction conditions is critical for maximizing yield, ensuring purity, and enabling efficient scale-up.
This document provides direct, actionable insights into overcoming common challenges related to reaction time and temperature in the synthesis of this specific heterocyclic compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically formed via the cyclocondensation of a 2-amino-halogenated pyrazine with an α-halocarbonyl compound.[3][4]
Question 1: My reaction shows very low or no yield of the desired this compound. What are the likely causes?
Answer: Low or non-existent yield is a frequent issue that can usually be traced back to a few key factors:
-
Insufficient Activation Energy (Temperature): The intramolecular cyclization and subsequent dehydration steps of the reaction mechanism require a certain amount of thermal energy to proceed at a reasonable rate.[4] If the reaction temperature is too low, the reaction may stall or proceed too slowly to be observed in your timeframe.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 60 °C to 75 °C, then 90 °C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS to find the minimum temperature required for product formation. Some challenging cyclizations may require temperatures up to 150 °C or the use of microwave irradiation to enhance reaction rates.[4][5]
-
-
Poor Reagent Quality or Stability: The primary starting materials, such as a 2-amino-dihalopyrazine and a bromo- or chloro-acetaldehyde equivalent, must be pure. Impurities can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure the purity of your starting materials. Use freshly opened reagents or purify them before use if they have been stored for an extended period. Confirm the identity and purity of starting materials via NMR or other appropriate analytical techniques.
-
-
Solvent Choice and Solubility: If the starting materials or key reaction intermediates are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.
-
Solution: Consider switching to a higher-boiling polar aprotic solvent like DMF, DMAc, or NMP, which can improve solubility and allow for higher reaction temperatures.[5] A small-scale solvent screen is often a worthwhile preliminary experiment.
-
Question 2: My TLC/LC-MS analysis shows the formation of the product, but it is accompanied by multiple side products and baseline streaking. What's going wrong?
Answer: The formation of multiple impurities is typically a sign that the reaction conditions are too harsh, leading to decomposition or side reactions.
-
Excessive Temperature: While heat is necessary, excessive temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. This can include polymerization of the aldehyde reagent or decomposition of the sensitive imidazo[1,2-a]pyrazine ring system.
-
Solution: Reduce the reaction temperature. The optimal temperature is a balance: high enough to drive the reaction to completion in a reasonable time but low enough to minimize impurity formation. Try running the reaction at a lower temperature for a longer period. For example, instead of 2 hours at 120 °C, attempt 8-12 hours at 90 °C.
-
-
Prolonged Reaction Time: Even at an optimal temperature, leaving a reaction to run for too long can lead to the slow accumulation of degradation products.
-
Solution: Monitor the reaction diligently. Once TLC or LC-MS indicates that the limiting reagent has been consumed and the product concentration has plateaued, proceed with the work-up. Do not leave the reaction running unattended for extended periods (e.g., overnight) without first establishing its stability profile.
-
Question 3: The reaction starts well but seems to stall before all the starting material is consumed. How can I drive it to completion?
Answer: A stalling reaction suggests that the conditions are no longer favorable for the reaction to proceed.
-
Intermediate Insolubility: A common cause is the precipitation of a reaction intermediate or the product itself, which effectively removes it from the solution phase and stops the reaction.
-
Solution: Experiment with different solvents that can better solubilize all species involved. Alternatively, running the reaction at a slightly higher temperature might keep the intermediates in solution.
-
-
Reversible Reaction Step: One of the steps in the mechanism, such as the initial N-alkylation, could be reversible. If the subsequent cyclization is slow, the overall reaction may not proceed to completion.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for the synthesis, and how do time and temperature affect it?
A: The most common synthesis route is a variation of the Tschitschibabin reaction.[3] The mechanism proceeds in two main stages:
-
N-Alkylation: The ring nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the α-halocarbonyl. This is a nucleophilic substitution step.
-
Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate. This intermediate then dehydrates to form the aromatic imidazo[1,2-a]pyrazine ring system.[4]
Temperature provides the activation energy for all steps. Higher temperatures increase the rate of both the desired N-alkylation and the subsequent cyclization. Time is the duration allowed for these processes to occur. The key is to find a temperature-time combination that favors the formation of the cyclized product over any potential side reactions or degradation.
Q: What is a good starting point for optimizing the reaction temperature?
A: A sensible starting point is to use a solvent like ethanol or isopropanol and set the initial temperature to reflux (~80-85 °C). Monitor the reaction every 30-60 minutes. If the reaction is slow or non-existent, you can then move to a higher boiling solvent like toluene (~110 °C) or DMF (~150 °C). Some modern, catalyst-free methods under microwave irradiation can significantly shorten reaction times and may operate effectively at temperatures around 100 °C.[4]
Q: How critical is the order of reagent addition?
A: For this specific cyclocondensation, the order of addition is generally not critical. The 2-aminopyrazine derivative and the α-halocarbonyl are typically mixed together in the solvent before heating is initiated.
Data & Protocols
Table 1: Parameter Optimization Summary
This table provides a conceptual summary of the expected outcomes when varying reaction time and temperature for the synthesis of this compound. Actual results will vary based on specific reagents and solvent systems.
| Temperature | Reaction Time | Expected Yield | Expected Purity | Comments |
| Low (e.g., 50-60 °C) | Short (1-2 hr) | Very Low | High | Insufficient energy for reaction to proceed. |
| Low (e.g., 50-60 °C) | Long (24+ hr) | Low to Moderate | High | Reaction is slow but clean. May not be practical. |
| Optimal (e.g., 80-110 °C) | Optimal (2-6 hr) | High | High | Target Zone: Reaction goes to completion with minimal side products. |
| High (e.g., >120 °C) | Short (1-2 hr) | Moderate to High | Low to Moderate | Risk of side product formation (e.g., charring, polymerization). |
| High (e.g., >120 °C) | Long (6+ hr) | Low | Low | Significant degradation of starting material and product. |
Experimental Protocol: Temperature & Time Optimization
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction conditions.
1. Reaction Setup (Perform in parallel for each condition): a. To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-amino-dihalopyrazine starting material (1.0 eq). b. Add the α-halocarbonyl reagent (1.1 eq). c. Add the chosen solvent (e.g., Isopropanol or DMF) to achieve a concentration of ~0.2 M. d. Seal the vials and place them in separate wells of a pre-heated reaction block or oil baths set to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).
2. Reaction Monitoring: a. After 1 hour, and every 2 hours thereafter, carefully take a small aliquot from each reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate. c. Develop the TLC plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light. d. Compare the consumption of starting material and the formation of the product spot across the different temperatures and time points.
3. Work-up and Analysis: a. Once a reaction is deemed complete (by TLC), cool it to room temperature. b. If the product precipitates, it can be isolated by filtration. Otherwise, perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with saturated NaHCO₃ solution and brine). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product via column chromatography or recrystallization. e. Determine the isolated yield and assess purity by NMR and LC-MS.
4. Evaluation: a. Compare the yield and purity from each reaction condition to identify the optimal balance of temperature and reaction time.
Visualizations
Optimization Workflow Diagram
Caption: Workflow for systematic optimization of reaction conditions.
Parameter-Outcome Relationship Diagram
Caption: Relationship between reaction parameters and experimental outcomes.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
- Yadav, G., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36259–36275. [Link]
- de Paiva, W. C. B., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
- Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- dos Santos, G. G., et al. (2018). An outstanding cyclocondensation of 2-aminopyrazine.
- Yadav, G., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Char, N., et al. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Author not specified. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization.
- Yadav, G., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Author not specified. (n.d.). Optimization for the cyclization step.
- Author not specified. (n.d.). Optimization of the cyclization reaction conditions.
- Reddy, T. R., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Removal of palladium catalyst from 6-Bromo-8-chloroimidazo[1,2-a]pyrazine reactions
Welcome to the Technical Support Center for Palladium Catalyst Removal. As Senior Application Scientists, we understand the critical importance of controlling elemental impurities in drug development. This guide is specifically tailored to address the challenges of removing residual palladium from 6-Bromo-8-chloroimidazo[1,2-a]pyrazine and related nitrogen-containing heterocyclic compounds.
Foundational Principles: The Challenge of Nitrogen-Containing Heterocycles
The structure of this compound contains nitrogen atoms that can act as ligands, strongly coordinating to palladium species. This chelation effect can render the palladium soluble and difficult to remove by simple filtration, a common issue with nitrogen-containing heterocycles. Therefore, specialized strategies are often required to meet the stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound reaction?
Residual palladium in an Active Pharmaceutical Ingredient (API) is a significant concern for several reasons:
-
Regulatory Compliance: The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element, meaning it requires a risk assessment.[1][2] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams or less.[3][4][5]
-
Catalytic Activity: Trace amounts of palladium can retain catalytic activity, potentially causing degradation of the final product or interfering with downstream synthetic steps.
-
Patient Safety: Palladium and other heavy metals can be toxic, making their removal essential for patient safety.[6][7]
Q2: What are the primary methods for palladium removal?
The main strategies for palladium removal fall into three categories:
-
Adsorption: Using materials like activated carbon or functionalized silica to bind the palladium.[8][9]
-
Scavenging: Employing agents with high affinity for palladium, such as thiol-based or amine-based scavengers, to selectively bind and remove it.[10][11]
-
Chromatography: Purifying the compound using column chromatography, though this method's effectiveness can be unpredictable.[12]
Q3: How do I choose the best palladium removal method for my specific reaction?
The optimal method depends on several factors, including the state of the palladium (heterogeneous vs. homogeneous), the scale of the reaction, and the properties of your target compound. The following decision tree can guide your selection process:
Caption: Experimental workflow for palladium scavenging.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective first-line approach for removing various palladium species.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., THF, Ethyl Acetate) to a concentration of 50-100 mg/mL.
-
Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 5-10% by weight relative to the crude product. [13]3. Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined by periodic sampling and analysis.
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad, ensuring the carbon is completely removed.
-
Washing: Wash the Celite®/carbon cake with additional solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting solid for palladium content via ICP-MS or ICP-OES.
Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger
This protocol is highly effective for removing tightly bound or soluble palladium species. [14][15]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene, DCM).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger, such as SiliaMetS® Thiol (typically 3-10 equivalents relative to the initial palladium catalyst loading). [13]3. Stirring: Stir the mixture at a temperature between room temperature and 45°C for 2-24 hours. Monitor the progress by analyzing small aliquots. [16]4. Filtration: Filter off the silica scavenger. Wash the scavenger thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Concentrate the filtrate and analyze the purified product for residual palladium. In many cases, this method can reduce palladium levels to below 5 ppm. [15]
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Comparing efficiency of different palladium scavengers. Benchchem.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- A Pfizer Case Study: Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amin
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Scavenging of 1,1'-Bis( di-tert-butylphosphino )ferrocene palladium dichloride. SiliCycle.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients (Request PDF).
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis (Request PDF).
- ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services.
- ICH Q3D Elemental Impurities.
- Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Removal of palladium (Pd)
- Guideline for elemental impurities Q3D (R2). ICH.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Technical Support Center: Palladium Catalyst Removal
- Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! ECA Academy.
- Your trick to remove residual palladium. Reddit.
- ICH guideline Q3D (R2) on elemental impurities. European Medicines Agency.
- Metal Scavengers in Process Chemistry An Investig
- How can i remove palladium Pd catalyst easily?
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Pd on carbon (activated carbon impregn
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- How to Remove Palladium in three easy steps. Biotage.
- How to remove palladium catalyst
- Palladium on Barium Sulf
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents (Request PDF).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up (Request PDF).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Semantic Scholar.
Sources
- 1. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 2. database.ich.org [database.ich.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Characterization of Unexpected Products in Reactions of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-8-chloroimidazo[1,2-a]pyrazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the characterization and mitigation of unexpected products in common synthetic transformations. The inherent asymmetry and differential halogen reactivity of this scaffold present unique challenges and opportunities. This document is designed to explain the causality behind experimental outcomes and provide validated protocols to ensure the integrity of your research.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
The selective functionalization of this compound via palladium-catalyzed cross-coupling is a cornerstone of its utility in medicinal chemistry. However, the presence of two distinct halogen atoms can lead to challenges in regioselectivity and the formation of undesired byproducts.
FAQ 1: My Suzuki or Buchwald-Hartwig reaction is not selective. Why am I getting a mixture of products or reaction at the C8-chloro position?
Answer:
This is a common issue rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The expected and desired outcome is the selective reaction at the C6-bromo position due to the significant difference in bond dissociation energies between the C-Br and C-Cl bonds.
Mechanistic Insight: The rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is highly sensitive to the carbon-halogen bond strength. The C-Br bond is weaker and therefore more reactive than the C-Cl bond.[1] The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl.[2][3]
An unexpected reaction at the C8-chloro position or the formation of a mixture of isomers typically points to overly harsh reaction conditions or a highly active catalyst system that begins to overcome the inherent reactivity difference.
Troubleshooting Guide:
-
Reduce Reaction Temperature: High temperatures can provide enough energy to facilitate the slower oxidative addition at the C-Cl bond. Start by reducing the temperature by 10-20 °C and increasing the reaction time.
-
Re-evaluate Your Catalyst System:
-
Ligand Choice: Highly electron-rich and bulky phosphine ligands are designed to activate less reactive C-Cl bonds. If you are observing non-selective reactions, consider switching to a less activating ligand. For instance, if using a highly active Buchwald-type ligand, you might switch to a more traditional ligand like PPh₃ or a bidentate ligand like dppf, which can offer greater selectivity.
-
Palladium Precursor: While often interchangeable, the choice of Pd source can sometimes influence catalyst activity and stability. If issues persist, consider trying a different precursor (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
-
-
Use a Milder Base: Strong bases can sometimes influence the catalyst's activity and stability. Ensure you are using the appropriate base for your specific transformation and consider screening milder options if selectivity is poor.
| Parameter | Recommended for C6-Br Selectivity | Conditions to Avoid (Risk of Low Selectivity) |
| Temperature | 60-80 °C | > 100 °C |
| Ligand Type | Standard (e.g., PPh₃, dppf) | Highly Activating (some Buchwald ligands) |
| Reaction Time | Monitor carefully for completion | Extended heating after C6-Br reaction is complete |
Workflow for Optimizing Regioselectivity:
Caption: Competing catalytic cycles leading to cross-coupling vs. dehalogenation.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring in the imidazo[1,2-a]pyrazine scaffold makes it susceptible to nucleophilic aromatic substitution, particularly at the C8 position.
FAQ 3: I am trying to perform an SNAr reaction with an amine or alkoxide. At which position should I expect the reaction to occur, and why am I getting a low yield or no reaction?
Answer:
For this compound, nucleophilic aromatic substitution is expected to occur selectively at the C8-chloro position .
Mechanistic Insight: This high regioselectivity is dictated by the electronic properties of the imidazo[1,2-a]pyrazine ring system. The nitrogen atom at position 7 acts as an electron-withdrawing group, activating the adjacent C8 position for nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [4][5]The stability of this intermediate is key to the reaction's success. Attack at C8 allows the negative charge to be delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which is a stabilizing interaction.
Crucially, experimental evidence from the closely related 6,8-dibromoimidazo[1,2-a]pyrazine shows that reaction with sodium methoxide results in the exclusive substitution of the bromine atom at the C8 position. [6]Given that the C-Cl bond is even more polarized and activated towards nucleophilic attack than a C-Br bond in this context, we can confidently predict that the reaction on the 6-bromo-8-chloro scaffold will also occur at C8.
Troubleshooting Guide:
-
Insufficient Activation/Harsh Conditions: While the C8 position is activated, SNAr reactions on this system often require elevated temperatures.
-
Increase Temperature: If no reaction is observed, gradually increase the temperature, often to 100-120 °C or higher, in a suitable high-boiling solvent like DMSO, NMP, or dioxane.
-
Use a Stronger Nucleophile/Base: Ensure your nucleophile is sufficiently strong. If using a neutral amine, the addition of a non-nucleophilic base (e.g., DIPEA) or a stronger base like NaH or K₂CO₃ may be necessary to facilitate the reaction.
-
-
Solvent Choice: SNAr reactions are highly dependent on the solvent.
-
Polar Aprotic Solvents are Key: Solvents like DMSO, DMF, and NMP are excellent for SNAr as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more nucleophilic.
-
-
Unexpected Side Reactions: Under very harsh basic conditions or with certain nucleophiles, degradation of the imidazo[1,2-a]pyrazine core can occur. If you observe a complex mixture of unidentifiable products, consider reducing the temperature or using a milder base.
SNAr Mechanism and Regioselectivity:
Caption: Favored SNAr pathway at the C8 position.
By understanding the underlying electronic and mechanistic principles governing the reactivity of this compound, researchers can effectively troubleshoot unexpected outcomes and design robust, selective, and high-yielding synthetic protocols.
References
[2]Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(11), 1749-1758. Available at: [Link]
[3]Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
[7]Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions, 41(12), 3381-3384. Available at: [Link]
[8]Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
[5]Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
[9]Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
[6]Barlin, G. B., & Brown, W. V. (1967). Imidazo[1,2-a]pyrazines. Journal of the Chemical Society C: Organic, 2473-2475. (This is an older reference, but it is cited in the ResearchGate compilation and provides the key experimental evidence for SNAr regioselectivity).
[10]Thompson, A. E., et al. (2008). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 49(43), 6234-6236. Available at: [Link]
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Enhancing the Stability of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine for Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine during storage. Recognizing the critical importance of compound integrity for experimental reproducibility and drug development timelines, this document offers a blend of theoretical understanding and practical, field-proven solutions.
Introduction: The Stability Challenge with Halogenated Imidazo[1,2-a]pyrazines
This compound is a halogenated heterocyclic compound, a class of molecules pivotal in modern medicinal chemistry.[1][2] The introduction of bromine and chlorine atoms significantly influences the molecule's physicochemical properties, which can be advantageous for biological activity but may also introduce stability challenges.[1][3] The fused imidazole ring, while a common pharmacophore, can be susceptible to specific degradation pathways such as oxidation and photodegradation.[4]
This guide is structured to anticipate and address the common stability issues encountered with this compound, providing a framework for proactive stability management.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the structure, the primary factors of concern are:
-
Hydrolysis: Although generally less reactive than acyl halides, the carbon-halogen bonds on the aromatic system can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Oxidation: The electron-rich imidazo[1,2-a]pyrazine ring system, particularly the imidazole moiety, can be prone to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[4]
-
Photodegradation: Aromatic and heterocyclic compounds often absorb UV-Vis light, which can lead to photochemical degradation.[4][5]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways.[5]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: To mitigate degradation risks, the following conditions are recommended:
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-term (< 1 month) | 2-8°C | Inert Gas (Argon or Nitrogen) | Amber Vial/Dark |
| Long-term (> 1 month) | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Amber Vial/Dark |
These are general recommendations. It is crucial to perform your own stability studies to confirm the optimal conditions for your specific material and formulation.
Q3: I've observed a change in the color of my solid sample over time. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to the formation of oxidized impurities or other chromophoric degradation products. It is essential to re-analyze the sample's purity using a suitable analytical method like HPLC or LC-MS before use.
Q4: Can I store this compound in a solution?
A4: Storing in solution is generally not recommended for long-term stability due to the increased potential for hydrolysis and other solution-phase degradation reactions.[4] If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile), store at low temperatures (-20°C or -80°C), and blanket the headspace with an inert gas. Always prepare fresh solutions for critical experiments.
Troubleshooting Guide for Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Potential Cause: Degradation of the compound leading to a lower effective concentration of the active pharmaceutical ingredient (API).
-
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent assay results.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
-
Potential Cause: Formation of degradation products.
-
Troubleshooting and Characterization Protocol:
-
Confirm Identity of the Main Peak: Ensure the retention time and mass spectrum (if using LC-MS) of the main peak match that of a freshly prepared or certified reference standard.
-
Characterize Impurity Peaks: Use LC-MS to obtain the mass of the new peaks. This can provide initial clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation).
-
Perform Forced Degradation Studies: To understand the degradation pathways, subject a small amount of the compound to forced degradation conditions.[6][7] This can help to purposefully generate the observed impurities and confirm their origin.
Stress Condition Typical Protocol Potential Degradation Pathway Acidic 0.1 M HCl at 60°C for 24h Hydrolysis Basic 0.1 M NaOH at 60°C for 24h Hydrolysis Oxidative 3% H₂O₂ at RT for 24h Oxidation of the imidazo[1,2-a]pyrazine ring Thermal Dry heat at 80°C for 48h General thermal decomposition Photolytic Expose to UV light (e.g., 254 nm) for 24h Photodegradation -
Compare and Identify: Compare the degradation products from the forced degradation studies with the impurities observed in your stored sample. This can help to identify the specific cause of instability.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile and Water.
High-performance liquid chromatography is a cornerstone technique in stability testing due to its high sensitivity and accuracy in separating, identifying, and quantifying the API and its degradation products.[8]
Protocol 2: Long-Term Stability Study Setup
A proactive approach to ensuring the long-term viability of your compound.
Workflow for a long-term stability study.
Conclusion
The stability of this compound is paramount for the success of research and development activities. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of their samples, leading to more reliable and reproducible results. A proactive stability testing program, as outlined in this guide, is a critical investment in the quality of your scientific endeavors.
References
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Fatema, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing SL.
- Drug Stability Testing and Analysis. (n.d.). Hudson Lab Automation.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Li, Y., & Li, M. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029.
- Patel, H., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1937-1951.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38439.
- PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine.
- Niedzielska, J., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(19), 4432.
- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting, Scripps Research.
- PubChem. (n.d.). This compound.
- D'Aleo, D. N., et al. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 91(9), 834-840.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 卤化杂环化合物 [sigmaaldrich.com]
- 3. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Navigating the Halogenated Maze: A Comparative Guide to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine and 6,8-dibromoimidazo[1,2-a]pyrazine in Synthetic Chemistry
For the forward-thinking researcher in drug discovery and medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a familiar and promising starting point. Its inherent biological activity and synthetic versatility have cemented its status as a privileged structure. However, the strategic functionalization of this core is paramount to unlocking its full therapeutic potential. This guide provides an in-depth, objective comparison of two key halogenated intermediates: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine and 6,8-dibromoimidazo[1,2-a]pyrazine. By examining their synthesis, chemical properties, and, most critically, their differential reactivity in key cross-coupling reactions, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The strategic placement of halogen atoms on the imidazo[1,2-a]pyrazine core serves as a linchpin for introducing molecular diversity. These halogens act as versatile handles for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. The choice between a bromo-chloro and a dibromo-substituted scaffold is not merely a matter of atomic composition; it is a strategic decision that dictates the regioselectivity and sequence of subsequent synthetic transformations.
Physicochemical Properties: A Tale of Two Halogens
A foundational understanding of the physicochemical properties of these two reagents is essential for their effective use in the laboratory. Below is a comparative summary of their key characteristics.
| Property | This compound | 6,8-dibromoimidazo[1,2-a]pyrazine |
| CAS Number | 1208083-37-7[1][2] | 63744-22-9[3][4] |
| Molecular Formula | C₆H₃BrClN₃[1][2] | C₆H₃Br₂N₃[3][4] |
| Molecular Weight | 232.47 g/mol [1][2] | 276.92 g/mol [3][4] |
| Appearance | White to amber powder/crystal | Pale yellow to off-white crystalline solid[5] |
| Solubility | Sparingly soluble in common organic solvents | Slightly soluble in water[5] |
The presence of two bromine atoms in 6,8-dibromoimidazo[1,2-a]pyrazine results in a higher molecular weight compared to its bromo-chloro counterpart. Both compounds are solids at room temperature and require careful handling and storage under inert conditions to maintain their stability.
Synthesis of the Scaffolds: Crafting the Key Intermediates
The synthesis of these dihalogenated imidazo[1,2-a]pyrazines typically involves the cyclization of a substituted aminopyrazine with a halo-acetaldehyde derivative, followed by or preceded by halogenation.
A Representative Synthetic Workflow
Sources
- 1. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 2. 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine(1208082-91-0) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Halogen Reactivity in Imidazopyrazines: Chloro vs. Bromo Substituents
Introduction: The Strategic Role of Imidazopyrazines in Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in modern drug discovery. Its rigid, nitrogen-rich structure is a cornerstone in the development of therapeutics targeting a wide range of diseases. Compounds built on this core have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The functionalization of the imidazopyrazine core is paramount to modulating its pharmacological activity, and halogen substituents (chlorine and bromine) serve as exceptionally versatile synthetic handles for achieving this diversification.
These halogens act as key anchor points for introducing molecular complexity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice between a chloro or bromo substituent is a critical decision in a synthetic campaign, profoundly impacting reaction conditions, catalyst selection, yield, and overall cost-efficiency. This guide provides an in-depth comparison of the reactivity of chloro- and bromo-imidazopyrazines, supported by experimental insights, to empower researchers in making informed strategic decisions.
Pillar 1: Fundamental Principles of Halogen Reactivity
The disparate reactivity between chloro and bromo substituents on the imidazopyrazine ring is governed by fundamental physicochemical properties. Understanding these principles is essential for predicting reaction outcomes and troubleshooting synthetic challenges.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker (approx. 285 kJ/mol) than the carbon-chlorine (C-Cl) bond (approx. 340 kJ/mol).[4] In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The lower BDE of the C-Br bond translates to a lower activation energy for this critical step, rendering bromo-imidazopyrazines generally more reactive than their chloro counterparts.[4]
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect, making the attached carbon atom more electrophilic. This enhanced electrophilicity is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions, where it facilitates the initial attack by a nucleophile.[5][6]
-
Leaving Group Ability: In SNAr reactions on electron-deficient aromatic systems like imidazopyrazine, the typical leaving group trend seen in aliphatic chemistry (I > Br > Cl > F) is often inverted (F > Cl ≈ Br > I).[5][7] The rate-determining step is the formation of a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the C-X bond. The halogen's ability to stabilize this intermediate through its inductive effect becomes the dominant factor.[6][8]
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern synthetic chemistry for C-C, C-N, and C-O bond formation. The choice of halogen on the imidazopyrazine substrate dictates the required catalytic system and reaction conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a premier method for creating biaryl or hetero-biaryl structures. The general reactivity trend for aryl halides is I > Br > Cl.[9]
-
Bromo-Imidazopyrazines: These substrates are highly reactive and typically undergo Suzuki coupling under relatively mild conditions. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient to achieve high yields at moderate temperatures.
-
Chloro-Imidazopyrazines: The stronger C-Cl bond necessitates more sophisticated and reactive catalyst systems. Modern, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the challenging oxidative addition step.[10] Higher temperatures and catalyst loadings may also be necessary. However, the lower cost and greater availability of chloro-aromatics make optimizing these conditions a worthwhile endeavor.[9]
Data Presentation: Suzuki-Miyaura Coupling Comparison
| Halogen | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| Br | 2-Bromo-imidazopyrazine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 | High reactivity, standard conditions.[4] |
| Cl | 2-Chloro-imidazopyrazine | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 | 85-95 | Requires advanced catalyst systems.[10] |
| Br | 8-Bromo-imidazopyrazine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | >88 | Generally facile coupling.[11] |
| Cl | 8-Chloro-imidazopyrazine | SPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | >80 | Higher temps & stronger bases often needed.[9] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for installing amine functionalities, which are prevalent in bioactive molecules.[12][13] The reactivity trends mirror those of the Suzuki coupling.
-
Bromo-Imidazopyrazines: Readily undergo amination with a wide range of primary and secondary amines using various palladium/phosphine ligand systems.
-
Chloro-Imidazopyrazines: Coupling with chloro-imidazopyrazines is more challenging and heavily dependent on the choice of a highly active catalyst. Ligands like Josiphos or bulky biaryl phosphines are often employed to achieve efficient coupling. Stronger bases, such as sodium or lithium tert-butoxide, are typically required.[14]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl-alkynes, valuable intermediates for further transformations.[15][16] This reaction typically employs a dual-catalyst system of palladium and copper(I).[17]
-
Bromo-Imidazopyrazines: These are excellent substrates for Sonogashira coupling, reacting efficiently with terminal alkynes under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine).[18]
-
Chloro-Imidazopyrazines: Direct Sonogashira coupling of chloro-imidazopyrazines is significantly more difficult and often results in low yields. The oxidative addition of palladium to the C-Cl bond is sluggish under typical Sonogashira conditions. While specialized catalyst systems can effect this transformation, it remains a less common application compared to the bromo-analog.[17]
Pillar 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazopyrazine ring system makes it susceptible to SNAr, especially when activated by a halogen substituent.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically fast step, the halide leaving group is expelled to restore aromaticity.[8][19]
-
Reactivity Chloro vs. Bromo: In SNAr, the reactivity is often governed by the halogen's ability to stabilize the negative charge of the Meisenheimer intermediate through its inductive effect. Since chlorine is more electronegative than bromine, it provides greater stabilization.[5][6] Consequently, chloro-imidazopyrazines are often more reactive or at least as reactive as bromo-imidazopyrazines in SNAr reactions . This is a crucial reversal of the trend observed in palladium-catalyzed couplings.[7] This allows for milder reaction conditions (lower temperatures) when using a chloro-substituted starting material.
Logical Relationship: Choosing a Halogenated Starting Material
Caption: Decision matrix for selecting a halogenated starting material.
Trustworthiness: Self-Validating Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an 8-Bromo-Imidazopyrazine
-
Reagent Setup: To a flame-dried round-bottom flask, add 8-bromo-imidazopyrazine (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Bubble nitrogen through the solution for 10 minutes. Add Pd(PPh₃)₄ (0.05 eq) under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Self-Validation Note: If starting with the analogous chloro -imidazopyrazine, a successful reaction will likely require substituting Pd(PPh₃)₄ with a more active catalyst like XPhos Pd G2 (0.02 eq), using a stronger base like K₃PO₄, and increasing the temperature to 110 °C.
Protocol 2: General Procedure for SNAr with a 2-Chloro-Imidazopyrazine
-
Reagent Setup: To a vial, add 2-chloro-imidazopyrazine (1.0 eq) and the desired nucleophile (e.g., a secondary amine, 1.5 eq).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) if an acid is generated during the reaction.
-
Reaction: Heat the mixture to 80-120 °C. The reaction is often complete within 2-8 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by chromatography or recrystallization.
Self-Validation Note: The bromo-analog will also work but may require slightly higher temperatures or longer reaction times to achieve the same conversion, demonstrating the higher intrinsic reactivity of the chloro-substituent in this specific transformation.
Conclusion and Recommendations
The choice between a chloro- and bromo-imidazopyrazine is a strategic decision that depends heavily on the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), bromo-imidazopyrazines are the more reactive and reliable choice, often providing higher yields under milder conditions with a broader range of standard catalysts.
-
For nucleophilic aromatic substitution (SNAr) , chloro-imidazopyrazines are often the preferred substrate due to the stabilizing electron-withdrawing nature of chlorine, which facilitates the rate-determining nucleophilic attack.
-
Economic Considerations: Chloro-aromatic compounds are generally less expensive and more widely available than their bromo counterparts. For large-scale synthesis, developing a robust protocol for a chloro-imidazopyrazine using modern, highly active palladium catalysts can be significantly more cost-effective.
By understanding the fundamental principles of halogen reactivity and leveraging the appropriate experimental conditions, researchers can effectively utilize both chloro- and bromo-imidazopyrazines to accelerate the synthesis of novel and impactful molecules for drug discovery.
References
- Time in Pasuruan, ID. (n.d.). Google Search.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- RSC Advances. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- ResearchGate. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances.
- Chemistry of Heterocyclic Compounds. (2013, May 17). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES.
- Benchchem. (n.d.). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- NIH. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. PMC.
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.).
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Benchchem. (n.d.). A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years.
- YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.).
- ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Analogs
The 6-bromo-8-chloroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that serves as a versatile starting point for the development of novel therapeutic agents. Its inherent structural rigidity, coupled with the distinct electronic properties imparted by the halogen substituents, makes it an attractive core for exploring a wide range of biological targets. The bromine at the C6 position and chlorine at the C8 position offer orthogonal handles for selective chemical modifications, enabling a systematic investigation of the structure-activity relationships (SAR) that govern biological activity.
This guide provides a comprehensive comparison of hypothetical analogs derived from the this compound core, drawing upon established SAR principles from closely related imidazo[1,2-a]pyrazine series. We will explore the synthetic rationale for analog design, compare the anticipated biological outcomes of specific structural modifications, and provide detailed experimental protocols for their synthesis and evaluation.
The this compound Core: A Platform for Discovery
The imidazo[1,2-a]pyrazine nucleus is a bioisostere of purines and is found in numerous biologically active compounds, including kinase inhibitors, antimicrobials, and central nervous system modulators.[1][2] The 6,8-dihalo substitution pattern provides a unique opportunity for medicinal chemists to fine-tune the physicochemical properties and target engagement of novel drug candidates. The C8-chloro group is generally more susceptible to nucleophilic aromatic substitution, while the C6-bromo moiety is well-suited for transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled diversification of the core structure.
Caption: The core this compound scaffold.
Synthetic Strategy for Analog Library Generation
A focused library of analogs can be efficiently generated from the this compound starting material by leveraging the differential reactivity of the two halogen atoms. The general synthetic workflow would involve an initial selective displacement of the C8-chloride followed by a subsequent modification at the C6-bromide. Further diversity can be introduced at the C2 and C3 positions.
Sources
A Comparative Guide to the In Vitro ADME Profiling of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives
Introduction: The Imperative of Early ADME Assessment for Imidazo[1,2-a]pyrazine Scaffolds
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with diverse biological activities, including potential applications in oncology and anti-infective research.[1][2][3] The specific subclass of 6-Bromo-8-chloroimidazo[1,2-a]pyrazines offers a synthetically tractable starting point for the development of novel chemical entities.[4][5] However, promising biological activity alone does not make a successful drug. A candidate molecule's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its ultimate therapeutic success.
Poor pharmacokinetic properties are a leading cause of late-stage drug development failures. Therefore, a robust and early assessment of ADME parameters is not just a screening step but a foundational pillar of modern drug discovery. This guide provides a comparative framework for the in vitro ADME profiling of a hypothetical series of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine analogs. We will delve into the causality behind key experimental protocols, present comparative data to illustrate structure-ADME relationships (SAR), and provide the detailed methodologies required to generate these critical datasets.
I. Metabolic Stability: Predicting Hepatic Clearance
Expert Insight: Assessing metabolic stability is arguably the first critical step in ADME profiling. It predicts how quickly a compound will be broken down by liver enzymes, which directly impacts its half-life and bioavailability.[6][7] The primary enzymes responsible for this are the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes, making this subcellular fraction an excellent and cost-effective model for initial screening.[7][8]
Comparative Metabolic Stability of Imidazo[1,2-a]pyrazine Analogs
The following table presents hypothetical data for a series of analogs built upon the this compound core. This illustrates how substitutions at a variable position (R) can dramatically influence metabolic fate.
| Compound ID | R-Group | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| IMP-A | -H | 15 | 92.4 | High Clearance |
| IMP-B | -CF₃ | > 60 | < 11.6 | Low Clearance |
| IMP-C | -OCH₃ | 8 | 173.3 | Very High Clearance |
| IMP-D | -CN | 45 | 30.8 | Moderate Clearance |
Interpretation:
-
IMP-C , with its methoxy group, is rapidly metabolized. This position is likely a "metabolic hot-spot," susceptible to O-dealkylation by CYP enzymes.
-
IMP-B shows significantly enhanced stability. The electron-withdrawing trifluoromethyl group can shield the molecule from oxidative metabolism, a common strategy to improve a compound's half-life.
-
The parent compound, IMP-A , and the cyano-substituted IMP-D exhibit intermediate to high clearance, suggesting they would likely have a short duration of action in vivo.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol: Metabolic Stability Assessment
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. From this, create a 100 µM intermediate working solution in acetonitrile.[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound to the microsome mixture to achieve a final concentration of 1 µM. Include positive control (e.g., testosterone) and negative control (vehicle) wells. Pre-incubate this plate at 37°C for 10 minutes.[6]
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[6][7] The time of this addition is T=0.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[8][9]
-
Causality: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins and instantly quenches the enzymatic reaction, ensuring the time point is accurate.
-
-
Sample Processing: Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
II. Aqueous Solubility: A Prerequisite for Absorption
Expert Insight: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle that can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[10][11] Kinetic solubility is the preferred method in early discovery as it is high-throughput and mimics the conditions where a compound, dissolved in DMSO, is introduced into an aqueous biological medium.[12][13]
Comparative Kinetic Solubility of Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R-Group | Kinetic Solubility (µM) at pH 7.4 | Solubility Classification |
| IMP-A | -H | 15 | Low |
| IMP-B | -CF₃ | 5 | Very Low |
| IMP-C | -OCH₃ | 25 | Low |
| IMP-D | -CN | 75 | Moderate |
Interpretation:
-
The parent scaffold (IMP-A ) and its lipophilic analog (IMP-B ) exhibit low to very low solubility, a common challenge for flat, aromatic ring systems.
-
The introduction of a polar cyano group in IMP-D significantly improves solubility. This highlights a key SAR strategy: balancing potency with the physicochemical properties required for drug-likeness.
Experimental Workflow: Kinetic Solubility (Shake-Flask Method)
Caption: Workflow for the kinetic solubility assay.
Protocol: Kinetic Solubility Assessment
-
Stock Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.[14]
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 2%.[13]
-
Causality: Keeping the DMSO concentration low (typically ≤2%) is crucial as higher concentrations can artificially inflate solubility measurements.
-
-
Incubation: Seal the plate and place it on a plate shaker for 2 hours at room temperature to allow the system to reach equilibrium.[11][14]
-
Filtration: After incubation, separate the dissolved compound from any precipitate by filtering the samples through a 96-well solubility filter plate.[13]
-
Quantification: Analyze the concentration of the compound in the filtrate. This is typically done using UV-Vis spectrophotometry if the compound has a suitable chromophore, or by LC-MS for greater sensitivity and specificity.[13]
-
Data Analysis: Calculate the solubility by comparing the analytical response of the sample against a standard curve prepared from the DMSO stock solution.
III. Permeability: Predicting Intestinal Absorption
Expert Insight: For an orally administered drug to be effective, it must pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is the industry gold standard for predicting this process.[15][16] Caco-2 cells, when cultured for 21 days, form a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the human intestinal epithelium.[15][17] Measuring transport in both directions (apical to basolateral, A→B, and basolateral to apical, B→A) allows us to calculate an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[16]
Comparative Permeability of Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R-Group | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| IMP-A | -H | 8.5 | 25.5 | 3.0 | Moderate (Efflux) |
| IMP-B | -CF₃ | 12.1 | 14.5 | 1.2 | High (No Efflux) |
| IMP-C | -OCH₃ | 9.2 | 29.4 | 3.2 | Moderate (Efflux) |
| IMP-D | -CN | 1.5 | 1.8 | 1.2 | Low (No Efflux) |
Interpretation:
-
An efflux ratio >2 is a strong indicator of active efflux. Both IMP-A and IMP-C are likely substrates of an efflux transporter like P-gp. This can limit brain penetration and reduce oral absorption.
-
IMP-B demonstrates high permeability and no efflux, an ideal profile for an orally absorbed drug.
-
The polar cyano group in IMP-D , while improving solubility, has drastically reduced its permeability, a classic trade-off in drug design.
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Protocol: Caco-2 Permeability Assessment
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-24 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use wells that meet a pre-defined integrity threshold (e.g., >200 Ω·cm²).
-
Self-Validation: This step is critical to ensure that any observed transport is through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.
-
-
Dosing Solution Preparation: Prepare a 10 µM solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).[17]
-
A→B Permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B→A Permeability: In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.[17]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers of all wells.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the appropriate formula. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
IV. Plasma Protein Binding (PPB): Assessing Drug Availability
Expert Insight: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[18] It is widely accepted that only the unbound (free) fraction of a drug is available to interact with its target, exert a therapeutic effect, and be cleared from the body.[19][20] Therefore, measuring the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data. Rapid Equilibrium Dialysis (RED) is a robust and widely used method for this purpose.[18][20]
Comparative Plasma Protein Binding of Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R-Group | % Plasma Protein Bound | Fraction Unbound (fu) | Interpretation |
| IMP-A | -H | 98.5% | 0.015 | Highly Bound |
| IMP-B | -CF₃ | 99.8% | 0.002 | Very Highly Bound |
| IMP-C | -OCH₃ | 98.2% | 0.018 | Highly Bound |
| IMP-D | -CN | 92.0% | 0.080 | Moderately Bound |
Interpretation:
-
High protein binding (>99%) is common for lipophilic compounds like IMP-B . While not necessarily a deal-breaker, it means that only a very small fraction of the total drug concentration is active, which must be considered when determining dosage.
-
The more polar compound, IMP-D , shows significantly lower protein binding, meaning a larger fraction of the drug is free to act on its target.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Plasma Protein Binding (PPB) RED assay.
Protocol: Plasma Protein Binding Assessment
-
Compound Preparation: Prepare a working solution of the test compound and spike it into plasma from the desired species (e.g., human, rat) to a final concentration of 1 µM.
-
RED Device Setup: Use a commercial RED device, which consists of individual wells separated into two chambers by a semi-permeable dialysis membrane (typically 8-12 kDa MWCO).[21]
-
Loading: Add the drug-spiked plasma to the sample chamber (often colored red) and an equal volume of PBS (pH 7.4) to the buffer chamber.[19]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours.[19][20]
-
Causality: During incubation, the small, unbound drug molecules diffuse freely across the membrane from the plasma chamber into the buffer chamber until equilibrium is reached. The larger plasma proteins and any drug bound to them cannot pass through the membrane.
-
-
Sampling: After incubation, carefully remove aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To ensure accurate quantification and avoid matrix effects during analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
LC-MS/MS Analysis: Quantify the drug concentration in both the plasma and buffer samples. The concentration in the buffer chamber at equilibrium represents the free drug concentration.
-
Data Analysis: Calculate the percent bound using the formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100. The fraction unbound (fu) is simply Conc_buffer / Conc_plasma.
Conclusion: Synthesizing a Multi-Parameter ADME Profile
This guide outlines the foundational in vitro assays required to build a comprehensive ADME profile for a novel chemical series like the 6-Bromo-8-chloroimidazo[1,2-a]pyrazines. No single parameter tells the whole story. A successful drug candidate must possess a balanced profile of potency, metabolic stability, solubility, permeability, and an appropriate free fraction.
By employing these robust, validated protocols, researchers can:
-
Establish clear Structure-ADME Relationships (SAR) to guide medicinal chemistry efforts.
-
Identify potential liabilities (e.g., high clearance, efflux, low solubility) early in the discovery process.
-
Select the most promising candidates for more complex in vivo pharmacokinetic studies.
This data-driven approach, grounded in sound experimental design and expert interpretation, is indispensable for navigating the complexities of drug development and increasing the probability of translating a promising compound into a viable therapeutic.
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Caco-2 Permeability Assay Protocol.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- In vitro solubility assays in drug discovery. PubMed. [Link]
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
- Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
- Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]
- In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. [Link]
- Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-m
- Plasma Protein Binding - Technical Notes.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
- Metabolic Stability Assays. Merck Millipore. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
- This compound | C6H3BrClN3 | CID 45789829. PubChem. [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. PubMed. [Link]
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Imidazo[1,2-a]pyrazines.
Sources
- 1. In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. enamine.net [enamine.net]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of many therapeutic agents. The imidazo[1,2-a]pyrazine scaffold, in particular, has garnered significant attention for its diverse biological activities, including potential anticancer properties.[1][2][3] As researchers synthesize novel derivatives such as 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a critical step in the preclinical development pathway is the rigorous evaluation of their cytotoxic effects.[4][5] This guide provides a comparative analysis of key cytotoxicity assays, offering not just protocols, but the strategic rationale needed to build a robust data package for these promising molecules.
The First Pass: Screening with Metabolic Assays
The initial goal is often to determine the concentration-dependent effect of a compound on cell viability in a high-throughput manner. Assays that measure metabolic activity are the workhorses for this stage. They are typically fast, inexpensive, and easily adaptable to a 96- or 384-well plate format.
The MTT Assay: A Classic Colorimetric Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[6][7] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6][8] The resulting formazan crystals are then solubilized, and the color intensity, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[7]
Causality Behind the Choice: The MTT assay is an excellent primary screening tool because it provides a quantitative measure of a compound's effect on cell proliferation and metabolic health.[6][7] A reduction in the purple color formation upon treatment with a this compound derivative suggests a potential cytotoxic or cytostatic effect. Recent studies on other imidazopyrazine derivatives have successfully employed the MTT assay to determine their IC50 values against various cancer cell lines.[1][9]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Confirming Cytotoxicity: Membrane Integrity Assays
A limitation of metabolic assays is that they don't distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). A compound could reduce metabolic activity without killing the cells. Therefore, an orthogonal assay that directly measures cell death is essential for validation.
The LDH Assay: Measuring a Telltale Leak
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring plasma membrane damage.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the cell membrane's integrity is compromised.[11][12][13] The released LDH activity is quantified through a coupled enzymatic reaction where LDH converts lactate to pyruvate, reducing NAD+ to NADH.[10][11] This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[10][12]
Causality Behind the Choice: This assay directly measures cell lysis, a hallmark of necrosis or late apoptosis.[11] Using the LDH assay in parallel with the MTT assay provides a more complete picture. If a compound shows a low IC50 in the MTT assay and a corresponding high level of LDH release, it strongly indicates a cytotoxic mechanism. This method is also amenable to high-throughput screening and can be used to perform time-course experiments by sampling the supernatant without lysing the remaining cells.[14]
Principle of LDH Release Assay
Caption: LDH is retained by live cells but released upon membrane damage.
Delving Deeper: Uncovering the Mechanism of Cell Death
Once the cytotoxic potential of a this compound derivative is confirmed, the next crucial question is how it kills the cells. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[15] Distinguishing between these provides invaluable insight into the compound's mechanism of action.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[16]
-
Annexin V: This is a protein with a high affinity for phosphatidylserine (PS).[15] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16]
-
Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeant to live and early apoptotic cells with intact membranes.[16] It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, whereupon it binds to DNA and fluoresces red.[15][16]
By using these two stains simultaneously, we can differentiate four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.[17]
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[17]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[17]
-
Primary Necrotic Cells: Annexin V-negative and PI-positive (though this population can be small or transient).[17]
Causality Behind the Choice: This assay provides a detailed snapshot of the cell death mechanism. Identifying a compound as an inducer of apoptosis is often desirable for anticancer drugs, as apoptosis is a controlled process that avoids the inflammation associated with necrosis.[17]
Cell Population Differentiation with Annexin V/PI
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 15. biotium.com [biotium.com]
- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 17. logosbio.com [logosbio.com]
The Imidazo[1,2-a]pyrazine Scaffold: A Comparative Guide to Therapeutic Efficacy
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing potent and selective modulators of various biological targets. This guide offers a comparative analysis of the efficacy of different imidazo[1,2-a]pyrazine cores, focusing on their applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.
The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered significant attention in drug discovery.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and microbial enzymes.[1][2] The versatility of this scaffold lies in the ability to introduce diverse substituents at various positions (C2, C3, C6, and C8), thereby fine-tuning its pharmacological profile.
Comparative Efficacy in Oncology
Imidazo[1,2-a]pyrazine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle progression and signal transduction. Here, we compare the efficacy of derivatives targeting Aurora kinases, phosphoinositide 3-kinases (PI3K), and tubulin.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[3][4] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors.[3][5][6]
Structure-Activity Relationship (SAR):
-
C2 and C3 Positions: Substitution with aryl groups at the C2 and C3 positions is crucial for potent Aurora kinase inhibition. The specific nature of these aryl groups influences selectivity and potency.
-
C8 Position: Modification at the C8 position with various amine derivatives has been shown to enhance cellular activity and improve pharmacokinetic properties.[6]
Comparative Efficacy of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors:
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 1j | Aurora A | - | - | [3] |
| 10i | Aurora A/B | - | - | [3] |
| Compound 25 | Aurora A/B | - | A2780 (Ovarian) | [6] |
Note: Specific IC50 values for 1j and 10i were not publicly available in the cited abstract, but they were identified as potent inhibitors. Compound 25 demonstrated significant in vivo anti-tumor activity.
Signaling Pathway of Aurora Kinase Inhibition:
Caption: Inhibition of Aurora Kinases by Imidazo[1,2-a]pyrazines leads to mitotic arrest and apoptosis.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazines have been identified as novel PI3K inhibitors.[2]
Signaling Pathway of PI3K Inhibition:
Caption: Imidazo[1,2-a]pyrazines block the PI3K pathway, inhibiting cell growth and survival.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a key target for anticancer drugs.[7][8] Certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent tubulin polymerization inhibitory activity.[7][8]
Structure-Activity Relationship (SAR):
-
A notable example, compound TB-25 , exhibited an IC50 of 23 nM against the HCT-116 cancer cell line.[8] Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[8]
Comparative Efficacy of Imidazo[1,2-a]pyrazine-based Tubulin Inhibitors:
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| TB-25 | Tubulin Polymerization | 23 | HCT-116 (Colon) | [8] |
Mechanism of Tubulin Polymerization Inhibition:
Caption: Imidazo[1,2-a]pyrazines inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Comparative Efficacy in Antimicrobial Applications
Imidazo[1,2-a]pyrazine derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1]
Structure-Activity Relationship (SAR):
-
Substitutions at the C2, C3, and C8 positions have been shown to modulate antimicrobial activity.[1] For instance, certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.[1]
Comparative Efficacy of Imidazo[1,2-a]pyrazine-based Antimicrobial Agents:
| Compound ID | Organism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| 4a | S. aureus | 21-24 | 50 | [1] |
| 4f | S. aureus | 21-24 | - | [1] |
| 5c | E. coli | 21-24 | - | [1] |
| 5g | S. aureus | 21-24 | - | [1] |
| 6b | S. aureus | 21-24 | - | [1] |
| 6c | S. aureus | 21-24 | 50 | [1] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of Imidazo[1,2-a]pyrazine Derivatives (General Procedure)
A common and efficient method for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component condensation reaction.[9][10]
Experimental Workflow:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Step-by-Step Protocol:
-
To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iodine (10 mol%).
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the imidazo[1,2-a]pyrazine test compound at various concentrations.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radioactive labeling, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
Step-by-Step Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the imidazo[1,2-a]pyrazine test compound at various concentrations to a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The ability to readily modify its structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide highlights the diverse therapeutic potential of this core, with promising leads in both oncology and infectious diseases.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of imidazo[1,2-a]pyrazine derivatives with their target proteins to guide the design of more potent and selective inhibitors.
-
Exploration of New Biological Targets: Expanding the scope of biological targets for this scaffold beyond the well-explored kinases and tubulin.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyrazine-based agents with existing therapies to overcome drug resistance and enhance therapeutic outcomes.
The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link][5][9][10][13][14]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link][3]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link][15]
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link][2]
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link][5]
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link][10]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]
- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH. [Link]
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link][7][8]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][6]
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link][4]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
- Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. AACR Journals. [Link]
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link][7][8]
- Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 10. maxanim.com [maxanim.com]
Validating 6-Bromo-8-chloroimidazo[1,2-a]pyrazine as a Novel PROTAC Building Block: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, the discovery of novel building blocks for Proteolysis Targeting Chimeras (PROTACs) is paramount to expanding the scope of this therapeutic modality.[1][2] PROTACs, heterobifunctional molecules, are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall success.[5] While ligands for well-established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) have dominated the field, the exploration of new chemical scaffolds that can recruit these or other E3 ligases is a key area of research.[1][3][6]
This guide provides a comprehensive framework for the validation of a novel building block, 6-Bromo-8-chloroimidazo[1,2-a]pyrazine , for its potential application in PROTAC development. We will present a systematic approach to characterize its engagement with E3 ligases and its performance in a PROTAC construct, benchmarked against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
The Rationale for Exploring Novel Building Blocks
The existing repertoire of E3 ligase ligands, while effective, presents certain limitations. The tissue-specific expression of E3 ligases and the potential for acquired resistance to PROTACs necessitate a broader range of available ligands.[7] Developing novel building blocks like this compound could lead to PROTACs with improved degradation profiles, novel E3 ligase recruitment, and the ability to overcome resistance mechanisms.[2][7]
Initial Characterization of this compound
The initial step in validating a new building block is to synthesize it and assess its fundamental properties. This compound is a heterocyclic compound with bromine and chlorine substitutions that can serve as potential handles for linker attachment in a PROTAC molecule.[8][9]
Synthesis and Derivatization
The synthesis of this compound and its derivatives for PROTAC construction is a critical first step. The presence of two distinct halogen atoms offers opportunities for selective functionalization, allowing for controlled linker attachment.
A Comparative Framework for Validation
To objectively assess the potential of this compound, we propose a head-to-head comparison with a well-validated CRBN-recruiting ligand, pomalidomide, and a widely used VHL ligand. For this guide, we will use a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target for PROTAC-mediated degradation.[10]
Hypothetical PROTAC Constructs:
-
PROTAC-X: JQ1 (BRD4 ligand) - Linker - This compound
-
PROTAC-CRBN: JQ1 - Linker - Pomalidomide (CRBN ligand)
-
PROTAC-VHL: JQ1 - Linker - VHL Ligand
The linker chemistry will be kept consistent across all constructs to ensure a fair comparison of the E3 ligase-recruiting moieties.
Experimental Validation Workflow
The validation process for a novel PROTAC building block can be systematically approached through a series of biochemical, biophysical, and cell-based assays.[11][12]
Caption: A streamlined workflow for the validation of a novel PROTAC building block.
E3 Ligase Binding Assays
The initial and most critical step is to determine if this compound directly engages an E3 ligase.[11] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying binding affinity (Kd).[]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant E3 ligase (e.g., CRBN, VHL) onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the chip surface and monitor the change in the refractive index.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
Table 1: Comparative E3 Ligase Binding Affinities (Hypothetical Data)
| Compound | Target E3 Ligase | Binding Affinity (Kd) |
| This compound | CRBN | 5 µM |
| Pomalidomide | CRBN | 200 nM |
| VHL Ligand | VHL | 150 nM |
Ternary Complex Formation Assays
A successful PROTAC must facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[][14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are commonly used assays to assess ternary complex formation.[15][16]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Use a tagged target protein (e.g., His-BRD4) and a tagged E3 ligase (e.g., GST-CRBN). Utilize a lanthanide-labeled antibody against one tag (donor) and a fluorescently labeled antibody against the other (acceptor).
-
Assay Setup: In a microplate, combine the tagged proteins, antibodies, and a serial dilution of the PROTAC.
-
Measurement: After incubation, measure the FRET signal. An increase in the signal indicates the formation of the ternary complex.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Target Degradation Assays
The ultimate validation of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.[17][18] Western blotting is a standard method for quantifying protein levels.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat a relevant cell line (e.g., a human cancer cell line expressing BRD4) with increasing concentrations of the PROTACs for a defined period (e.g., 24 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein (BRD4) and a loading control (e.g., GAPDH).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the extent of degradation.
Table 2: Comparative BRD4 Degradation (Hypothetical Data)
| PROTAC | DC50 (Degradation) | Dmax (% Degradation) |
| PROTAC-X | 500 nM | 85% |
| PROTAC-CRBN | 50 nM | >95% |
| PROTAC-VHL | 75 nM | >90% |
Proteome-Wide Selectivity
To assess the specificity of the PROTAC and identify potential off-target degradation events, a proteome-wide analysis using mass spectrometry is highly recommended.[19] This provides a global view of the PROTAC's effects on the cellular proteome.
Interpreting the Results and Future Directions
The hypothetical data presented in this guide suggests that while this compound can function as a PROTAC building block, its performance may be less potent than established ligands like pomalidomide. However, this initial validation provides a crucial starting point for further optimization.
Future work could involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve E3 ligase binding affinity.
-
Linker Optimization: Vary the length and composition of the linker to enhance ternary complex formation and degradation efficiency.
-
Identification of the Recruited E3 Ligase: If the recruited E3 ligase is unknown, immunoprecipitation followed by mass spectrometry can be used to identify the binding partner.
Conclusion
The validation of novel PROTAC building blocks is a critical endeavor for advancing the field of targeted protein degradation. This guide has provided a comprehensive and comparative framework for evaluating the potential of this compound. By following a systematic workflow of biochemical, biophysical, and cell-based assays, researchers can rigorously assess the utility of new chemical matter and contribute to the expansion of the PROTAC toolbox.
References
- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 48-66. [Link]
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2022).
- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 48-66. [Link]
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2022). PubMed. [Link]
- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. [Link]
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2022). PMC. [Link]
- PROTAC Assays Service. (n.d.). Mtoz Biolabs. [Link]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. [Link]
- Target Protein Degradation Services. (n.d.). CD Bioparticles. [Link]
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). PubMed. [Link]
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (n.d.). LinkedIn. [Link]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Drug Discovery. [Link]
- Ternary complex form
- The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. (2025).
- Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024).
- Development of PROTAC based on VHL as E3 ubiquitin ligase. (A) Under... (n.d.).
- Workflow for E3 Ligase Ligand Validation for PROTAC Development. (2022).
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. (2018). PMC. [Link]
- Target Validation Using PROTACs: Applying the Four Pillars Framework. (2020). PubMed. [Link]
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews. [Link]
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). PMC. [Link]
- Prospective experimental model validation. Number (and percentage) of... (n.d.).
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2026).
- Application of PROTACs in Target Identification and Target Valid
- Application of PROTACs in target identification and valid
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- 6-bromo-8-ethyl-imidazo[1,2-a]pyrazine. (n.d.). AA Blocks. [Link]
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem. [Link]
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (n.d.). NIH. [Link]
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). NIH. [Link]
Sources
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of Halogenated Imidazo[1,2-a]pyrazines: A Comparative Guide to the ¹H and ¹³C NMR of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of novel pharmaceutical candidates. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this characterization, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a key intermediate in the synthesis of bioactive molecules. In the absence of directly published experimental spectra for this specific compound, this guide provides a robust, data-driven prediction and comparative analysis based on experimentally determined data for structurally related analogs.
The Imidazo[1,2-a]pyrazine Core: A Spectroscopic Overview
The imidazo[1,2-a]pyrazine ring system is a bicyclic aromatic heterocycle with a unique electronic distribution that gives rise to a characteristic NMR fingerprint. Understanding the spectral features of the parent compound is essential for interpreting the spectra of its substituted derivatives.
Comparative ¹H NMR Data of Substituted Imidazo[1,2-a]pyrazines
The chemical shifts of the protons in the imidazo[1,2-a]pyrazine system are sensitive to the electronic effects of substituents. Halogenation, in particular, induces notable downfield shifts due to the inductive electron-withdrawing nature of the halogen atoms. The following table compares the ¹H NMR data of several key imidazo[1,2-a]pyrazine derivatives.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Solvent |
| Imidazo[1,2-a]pyrazine | 7.82 (s) | 7.92 (s) | 9.03 (d) | 8.05 (dd) | 8.31 (d) | CDCl₃ |
| 3-Bromoimidazo[1,2-a]pyrazine | 7.85 (s) | - | 9.05 (d) | 8.10 (dd) | 8.35 (d) | CDCl₃ |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | 7.90 (s) | 8.01 (s) | 9.15 (s) | - | - | CDCl₃ |
| This compound (Predicted) | ~7.9 (s) | ~8.0 (s) | ~9.1 (s) | - | - | CDCl₃ |
Analysis and Prediction for this compound:
-
H-2 and H-3: The protons on the imidazole ring (H-2 and H-3) are expected to be singlets. Their chemical shifts will be influenced by the halogens on the pyrazine ring, likely appearing in the range of 7.9-8.0 ppm.
-
H-5: With substituents at positions 6 and 8, the remaining proton on the pyrazine ring, H-5, is anticipated to be a singlet and significantly downfield shifted due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing halogens. A chemical shift around 9.1 ppm is predicted.
Comparative ¹³C NMR Data: Unraveling Substituent Effects
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming substitution patterns. A crucial reference for our analysis is the work by Bonnet et al., who meticulously assigned the ¹³C signals for a series of bromo- and methoxy-substituted imidazo[1,2-a]pyrazines.
| Compound | C-2 | C-3 | C-5 | C-6 | C-8 | C-8a | Solvent | Reference |
| Imidazo[1,2-a]pyrazine | 117.8 | 112.5 | 135.5 | 123.8 | 128.5 | 141.2 | DMSO-d₆ | [1] |
| 3-Bromoimidazo[1,2-a]pyrazine | 120.4 | 99.1 | 135.9 | 124.3 | 128.6 | 141.5 | DMSO-d₆ | [1] |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | 119.4 | 114.8 | 138.6 | 111.9 | 116.2 | 142.1 | DMSO-d₆ | [1] |
| This compound (Predicted) | ~119 | ~114 | ~138 | ~111 | ~125 | ~142 | DMSO-d₆ | - |
Detailed Rationale for Predicted ¹³C Chemical Shifts:
The prediction for this compound is derived from the experimental data for the 6,8-dibromo analog[1]. The replacement of the bromine atom at C-8 with a chlorine atom is expected to induce a downfield shift at C-8 due to the higher electronegativity of chlorine, while having a minimal effect on the other carbon atoms.
-
C-2 and C-3: The chemical shifts of the imidazole ring carbons are not expected to change significantly from the 6,8-dibromo analog.
-
C-5: This carbon will remain in a similar electronic environment, hence a chemical shift around 138 ppm is anticipated.
-
C-6: The carbon bearing the bromine atom is predicted to have a chemical shift similar to that in the 6,8-dibromo derivative, around 111 ppm.
-
C-8: The carbon attached to the chlorine atom will be deshielded compared to the carbon attached to bromine in the 6,8-dibromo analog. Therefore, a downfield shift from 116.2 ppm to approximately 125 ppm is predicted for C-8.
-
C-8a: The bridgehead carbon is predicted to have a chemical shift close to that of the 6,8-dibromo analog.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for unambiguous structural elucidation. The following is a field-proven protocol for the analysis of halogenated imidazo[1,2-a]pyrazines.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and its higher boiling point, which is advantageous for variable temperature studies.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a standard single-pulse experiment.
- Acquire the spectrum at a field strength of at least 400 MHz to ensure adequate signal dispersion.
- Set the spectral width to cover the expected range of aromatic protons (typically 0-12 ppm).
- Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Use a proton-decoupled single-pulse experiment with a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the full relaxation of quaternary carbons.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
4. 2D NMR Experiments (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is particularly useful for assigning quaternary carbons.
Visualizing NMR Correlations
The following diagram illustrates the key through-bond correlations that would be expected in 2D NMR experiments for this compound, aiding in the definitive assignment of the ¹H and ¹³C signals.
Caption: Key HMBC correlations for structural assignment.
Conclusion
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals, 2014.
- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC, 1989.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central, 2008.
- Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 2022.
- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 2022.
- Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a ¹³C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 1984.
Sources
Mass spectrometry analysis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are of paramount importance. Compounds like this compound represent a critical class of building blocks and pharmaceutical intermediates, where the precise placement of halogen atoms can significantly modulate biological activity and pharmacokinetic properties.[1][2] Consequently, the unambiguous characterization and quantification of such molecules are non-negotiable for advancing research and ensuring the quality of final active pharmaceutical ingredients (APIs).
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the mass spectrometric behavior of this compound. We will explore optimal ionization strategies, predict fragmentation pathways, and compare the technique's performance against other analytical methodologies, providing researchers with the practical insights needed for robust method development.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for selecting the appropriate analytical approach.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [4][5] |
| Molecular Weight | 232.47 g/mol | [6] |
| Monoisotopic Mass | 230.9256 g/mol | [5] |
| Structure | Imidazo[1,2-a]pyrazine core with bromo and chloro substituents | [4] |
| Key Features | Contains basic nitrogen atoms (ionizable), two different halogen atoms (distinct isotopic signature), and a fused aromatic ring system. | [7][8] |
The presence of the imidazopyrazine core, with its accessible nitrogen lone pairs, suggests the molecule can be readily protonated, making it an ideal candidate for certain types of mass spectrometry ionization.
Ionization Techniques: A Comparative Analysis for Halogenated Heterocycles
The transition of the analyte from the liquid or solid phase to a charged, gas-phase ion is the most critical step in mass spectrometry. The choice of ionization source dictates sensitivity, adduct formation, and the degree of in-source fragmentation. For a molecule like this compound, three primary atmospheric pressure ionization (API) techniques are considered: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).[9]
| Ionization Technique | Principle of Ionization | Suitability for this compound | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Ionization occurs in the liquid phase from charged droplets, favoring polar and pre-charged analytes.[9] | High. The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring are readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion. | Excellent sensitivity for polar and ionizable compounds; soft ionization preserves the molecular ion.[10] | Can be susceptible to matrix effects and ion suppression; less effective for nonpolar compounds.[11] |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase via corona discharge and proton transfer from reagent gas ions (e.g., from the mobile phase).[11] | Moderate to High. Effective for moderately polar to nonpolar compounds that are thermally stable. The analyte should be stable enough to be volatilized. | Tolerates higher flow rates and less susceptible to matrix effects than ESI; efficient for a broad range of compounds.[11] | Requires analyte to be thermally stable; can sometimes induce more fragmentation than ESI. |
| Atmospheric Pressure Photoionization (APPI) | Ionization in the gas phase is induced by high-energy photons, often with a dopant molecule.[12] | Moderate. APPI is highly versatile and can ionize compounds with low to no polarity that are challenging for ESI and APCI.[9] | Can ionize a very broad range of compounds, including nonpolars; often shows greater tolerance to matrix components than ESI.[12][13] | May not be as sensitive as ESI for highly polar, easily ionizable compounds; requires a UV lamp source.[10] |
Expert Recommendation:
For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The inherent basicity of the molecule makes it an ideal candidate for protonation, which should yield a strong and stable protonated molecular ion, [M+H]⁺. APCI serves as a valuable alternative, particularly if matrix effects become problematic with ESI.[11]
The Isotopic Signature: A Definitive Fingerprint
A key feature in the mass spectrum of any halogenated compound is its unique isotopic pattern. The presence of both bromine and chlorine in this compound creates a highly characteristic cluster of peaks for the molecular ion and any fragments retaining these halogens.
-
Chlorine Isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[14]
-
Bromine Isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), a ratio of approximately 1:1.[14]
When combined in a single molecule, these isotopes produce a distinctive pattern for the molecular ion cluster (M, M+2, M+4). The theoretical relative intensities, arising from the probabilistic combination of these isotopes, are approximately 3:4:1 .[15] This pattern is a powerful diagnostic tool for confirming the presence of both a single chlorine and a single bromine atom in the detected ion.
Tandem Mass Spectrometry (MS/MS): Predicting the Fragmentation Pathway
To gain structural information and develop highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), the molecular ion is fragmented in the mass spectrometer. The fragmentation of this compound is predicted to proceed through the loss of its halogen substituents, governed by bond strengths.
The following diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion.
Caption: Predicted MS/MS fragmentation pathway for this compound.
This predicted fragmentation provides a basis for selecting precursor-product ion transitions for a quantitative MRM assay. For example, monitoring the transitions 232 -> 153 (using the most abundant isotopes) and 234 -> 199 would provide both quantification and confirmation.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification
This protocol provides a robust starting point for the sensitive quantification of this compound in a research setting.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
- Create a working standard curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in a 50:50 mixture of acetonitrile and water.
2. Liquid Chromatography (LC) Conditions:
- LC System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
- Column: A column suitable for separating halogenated pharmaceuticals, such as a Hypersil Gold PFP (2.1 x 50 mm, 1.9 µm), is recommended to leverage unique halogen interactions.[1][16] A standard C18 column (e.g., ZORBAX RRHD Eclipse Plus C18) is also a suitable alternative.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis).
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Key Parameters (to be optimized):
- Capillary Voltage: ~3.5 kV
- Source Temperature: ~350 °C
- Gas Flow (Nebulizer/Dry): Instrument-specific, optimize for best signal.
- MRM Transitions (starting points):
- Quantifier: 231.9 -> 153.0 (Precursor [M+H]⁺ with ³⁵Cl, ⁷⁹Br -> Fragment after loss of Br)
- Qualifier: 233.9 -> 197.0 (Precursor [M+H]⁺ with ³⁵Cl, ⁸¹Br -> Fragment after loss of Cl)
Workflow for Analytical Method Development
The following diagram outlines the logical flow for developing and validating an analytical method for this compound.
Caption: A typical workflow for LC-MS/MS method development and validation.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its place among other common analytical techniques used in pharmaceutical development.
| Technique | Information Provided | Sensitivity | Throughput | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information (MS/MS), quantification. | Very High (pg-fg) | High | Unmatched sensitivity and specificity for identification and quantification.[3] | Requires ionization; structural isomers can be challenging to differentiate without chromatography. |
| Nuclear Magnetic Resonance (NMR) | Definitive molecular structure and connectivity. | Low (mg-µg) | Low | The gold standard for unambiguous structure elucidation. | Low sensitivity; complex spectra for impure samples; expensive instrumentation. |
| HPLC with UV Detection | Purity assessment and quantification. | Moderate (ng) | High | Robust, reliable, and widely available for routine purity checks and quantification. | Provides no structural information beyond retention time; co-eluting impurities can be missed.[1] |
| Elemental Analysis (CHNX) | Percentage composition of C, H, N, and halogens. | Low (mg) | Low | Confirms the empirical formula of a pure substance. | Requires a pure sample; gives no information about molecular structure or isomerism. |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative endeavor. The molecule is well-suited for positive mode electrospray ionization, yielding a protonated molecular ion with a definitive isotopic signature that confirms its elemental composition of bromine and chlorine. Tandem mass spectrometry enables predictable fragmentation, primarily through the loss of halogen radicals, which can be leveraged to build highly selective and sensitive quantitative MRM assays. While techniques like NMR are indispensable for initial structure confirmation, LC-MS provides the optimal blend of sensitivity, specificity, and throughput required for the diverse challenges in drug development, from reaction monitoring and impurity profiling to pharmacokinetic studies. A thorough understanding of the principles outlined in this guide will empower researchers to develop and validate reliable analytical methods for this important class of molecules.
References
- Current time information in Scott County, US. Google Search. Accessed January 10, 2026.
- APPI vs ESI for Environmentally Relevant Compounds Quantifying PFAS in Drinking Water Using LC–MS/MS MS in. Google Search. Accessed January 10, 2026.
- The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. Doc Brown's Chemistry. Accessed January 10, 2026.
- Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastew
- Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene. Benchchem. Accessed January 10, 2026.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Accessed January 10, 2026.
- The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. Austin Publishing Group. Accessed January 10, 2026.
- Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. Google Search. Accessed January 10, 2026.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Google Search. Accessed January 10, 2026.
- Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. PubMed. Accessed January 10, 2026.
- Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides | Request PDF.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl].
- Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed. Accessed January 10, 2026.
- This compound 95% | CAS. Advanced ChemBlocks. Accessed January 10, 2026.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 10, 2026.
- This compound | C6H3BrClN3 | CID 45789829. PubChem. Accessed January 10, 2026.
- This compound. ChemScene. Accessed January 10, 2026.
- 2460756-45-8|this compound hydrobromide. BLDpharm. Accessed January 10, 2026.
- Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Google Search. Accessed January 10, 2026.
- 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424. PubChem. Accessed January 10, 2026.
- Mass spectrometry of halogen-containing organic compounds.
- LC/MS/MS Method Package for Primary Metabolites. Shimadzu Scientific Instruments. Accessed January 10, 2026.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Accessed January 10, 2026.
- Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Accessed January 10, 2026.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Accessed January 10, 2026.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Accessed January 10, 2026.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Accessed January 10, 2026.
- Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones | Office of Justice Programs. Office of Justice Programs. Accessed January 10, 2026.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Accessed January 10, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 5. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Structural Elucidation of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] The precise determination of their three-dimensional atomic arrangement is paramount to understanding structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comprehensive comparison of methodologies for the structural elucidation of a key derivative, 6-bromo-8-chloroimidazo[1,2-a]pyrazine, with a primary focus on single-crystal X-ray crystallography and its alternatives.
The Central Role of X-ray Crystallography
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute structure of small molecules.[5] Its ability to provide atomic-resolution data on bond lengths, bond angles, and stereochemistry is unparalleled. The fundamental principle lies in the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map of the molecule.
However, the success of this technique is critically dependent on the ability to grow high-quality single crystals, a process that can be both time-consuming and challenging.[5] For many novel compounds, obtaining crystals of sufficient size and quality for conventional X-ray diffraction remains a significant bottleneck.
A Hypothetical Case Study: Structural Analysis of this compound
To illustrate the practical considerations and comparative strengths of different structural elucidation techniques, we will consider a hypothetical workflow for the synthesis and analysis of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound would likely follow established routes for the construction of the imidazo[1,2-a]pyrazine core, followed by selective halogenation steps.[1][2][6]
Diagram: Synthetic and Analytical Workflow
Caption: A generalized workflow for the synthesis and structural analysis of this compound derivatives.
Initial characterization would rely on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical identity and purity of the synthesized compound.[1][4][7][8] While these techniques provide valuable information about the connectivity of atoms, they do not directly reveal the three-dimensional structure.
The Crystallization Challenge and X-ray Diffraction Protocol
The critical step for X-ray crystallography is obtaining suitable single crystals. This often involves screening a wide range of conditions.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) and their mixtures should be screened.
-
Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
-
Concentration: Several concentrations of the compound should be tested for each solvent and technique.
-
Additives: In some cases, small amounts of additives can promote crystal growth.
Once suitable crystals are obtained, the following X-ray diffraction workflow is employed:
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
When Single Crystals Remain Elusive: A Comparison of Alternatives
In many instances, obtaining single crystals suitable for conventional X-ray diffraction is not feasible. In such cases, researchers can turn to a growing arsenal of alternative techniques.
| Technique | Principle | Sample Requirements | Resolution | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single crystal (0.1-0.3 mm). | Atomic (<1 Å). | Unambiguous 3D structure determination. | Crystal growth can be a major bottleneck.[5] |
| Microcrystal Electron Diffraction (MicroED) | Diffraction of electrons by nanocrystals. | Nanocrystals (powder sample).[9] | Near-atomic (~1 Å).[9] | Requires much smaller crystals than X-ray crystallography; rapid data collection.[9] | Newer technique; requires specialized equipment and expertise. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Microcrystalline powder. | Lower than single-crystal. | Useful for phase identification and lattice parameter determination. | Structure solution from powder data can be challenging for complex molecules.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Soluble sample. | Provides connectivity and through-space correlations. | Does not require crystallization; provides information on dynamics in solution.[5] | Does not directly provide a 3D structure of the solid state. |
Diagram: Decision Tree for Structural Elucidation
Caption: A decision-making workflow for selecting the appropriate structural elucidation technique.
Conclusion: An Integrated Approach is Key
The structural elucidation of novel compounds like this compound derivatives requires a multi-faceted and strategic approach. While single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its reliance on high-quality single crystals necessitates the consideration of powerful alternatives.
The emergence of techniques like MicroED is revolutionizing the field by enabling the analysis of previously intractable samples.[9] For a comprehensive understanding, an integrated strategy that combines spectroscopic methods for initial characterization with the most suitable diffraction technique based on the crystallization outcome is essential for accelerating drug discovery and development efforts.
References
- Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
- Chevillard, C., et al. (1999). Antiproliferative, differentiating and apoptotic effects elicited by Imidazo [1,2-a] pyrazine derivatives. General Pharmacology: The Vascular System, 32(1), 135-141.
- Gudmundsson, K. S., & Johns, B. A. (2007). Synthesis and anti-HSV activity of imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-2739.
- Johns, B. A., et al. (2007). Pyrazolo[1,5-a]pyridines as a novel class of potent and selective inhibitors of herpes simplex virus type 1. Bioorganic & Medicinal Chemistry Letters, 17(10), 2740-2744.
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Reutzel-Edens, S. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877-1889.
- Shailaja, M., et al. (2012). Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyrazine based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(1), 349-353.
- TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.
- Veron, J. B., et al. (2002). Synthesis and antiviral activity of 7,8-disubstituted 3-arylmethylthioimidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 12(14), 1879-1882.
- Youssif, B. G., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances, 14(30), 21639-21651.
- Zhang, D., & Stout, C. D. (2013). X-ray crystallography without the crystals. Physics Today.
- Zimmermann, J., et al. (2001). A series of novel 6-substituted imidazo[1,2-a]pyrazines as potent inhibitors of gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1253-1256.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biological Target Identification for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including kinase inhibition and antimicrobial effects.[1][2] Analogs of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a specific embodiment of this scaffold, represent a promising frontier in drug discovery.[3][4][5] However, a critical challenge in advancing these potent molecules through the development pipeline is the precise identification of their biological targets. This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and optimizing lead compounds.[6]
This guide provides a comparative overview of modern strategies for identifying the molecular targets of this compound analogs. We will explore the causality behind experimental choices, compare the strengths and limitations of prominent methodologies, and provide actionable protocols to empower your research.
Pillars of Target Identification: A Strategic Overview
The journey to pinpoint a small molecule's target is not linear and often requires a multi-pronged, orthogonal approach for robust validation. The primary strategies can be broadly categorized into three families: affinity-based biochemical methods, label-free biophysical methods, and genetics-based cellular methods.[7] The choice of strategy is dictated by factors such as the availability of a modifiable analog, the nature of the anticipated target, and the experimental resources at hand.
Caption: High-level strategic workflow for target identification.
Methodology Comparison: Affinity, Label-Free, and Genetic Approaches
Objectively comparing methodologies is crucial for designing an effective target identification campaign. Each approach offers distinct advantages and comes with its own set of challenges.
| Methodology | Core Principle | Key Advantages | Key Limitations | Best Suited For |
| Affinity Chromatography Mass Spectrometry (AC-MS) | A chemically modified analog (bait) is immobilized on a solid support to "pull down" interacting proteins (prey) from a cell lysate for identification by MS.[8][9] | Directly identifies physical binding partners. High sensitivity for strong interactions. Well-established methodology.[7] | Requires synthesis of an analog with a linker, which may alter activity.[8] Prone to identifying non-specific binders.[9] May miss transient or weak interactions. | Projects where a suitable analog can be synthesized without losing biological activity. Identifying direct, high-affinity protein targets. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters a protein's thermal stability. TPP measures proteome-wide changes in protein melting temperatures in response to drug treatment using quantitative mass spectrometry.[10][11][12] | Label-free; uses the unmodified parent compound.[13] Can be performed in live cells, providing physiological context.[11] Identifies direct targets and can reveal downstream effects.[[“]] | Less sensitive for membrane proteins or very large protein complexes. Data analysis can be complex.[15] | Initial target discovery when derivatization is undesirable. Assessing on-target and off-target engagement in a cellular context. |
| CRISPR-Cas9 Genetic Screens | Genome-wide knockout or activation screens identify genes whose perturbation confers resistance or sensitivity to the compound, thus implicating those gene products in the compound's mechanism of action.[16][][18] | Unbiased, genome-wide approach.[16] Directly links gene function to the compound's phenotype. Does not require any modification of the compound.[19] | Identifies functional pathways, not necessarily direct physical binders. Can be resource-intensive and time-consuming. Prone to off-target genetic effects.[16] | Unbiased discovery of pathways and resistance mechanisms. Validating hits from biochemical or biophysical screens.[20] |
Deep Dive: Experimental Protocols & Workflows
Affinity Chromatography-Mass Spectrometry (AC-MS)
This method remains a cornerstone of target identification due to its direct nature.[21] The causality behind this choice is simple: if the compound can be modified to act as bait without losing its function, it provides the most direct path to identifying physical interactors.
Workflow Diagram:
Caption: Step-by-step workflow for an AC-MS experiment.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize an analog of the this compound core containing a linker (e.g., polyethylene glycol) terminating in an affinity tag like biotin. Critically, this probe must be tested to ensure it retains the biological activity of the parent compound.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.[8]
-
Lysate Preparation: Grow relevant cells to 80-90% confluency and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C. For a crucial self-validating control, run a parallel incubation where the lysate is pre-incubated with a 100-fold excess of the original, non-biotinylated compound. This will compete for specific binding sites on the target protein.[21]
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing false positives.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or using a competitive eluent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the main experiment but absent or significantly reduced in the competition control. Identify the proteins via in-gel trypsin digestion followed by LC-MS/MS analysis.[9]
Thermal Proteome Profiling (TPP)
TPP is a powerful label-free method that measures changes in protein thermal stability across the proteome upon ligand binding.[10][11] Its primary advantage is that it uses the unmodified compound, eliminating the risk of altered pharmacology due to chemical modification.[13]
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the this compound analog or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cells and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C). Heating causes proteins to denature and aggregate.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins via ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions from each temperature point. Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative mass spectrometry.[10]
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A ligand-bound target protein will typically exhibit a shift in its melting curve compared to the vehicle control, indicating stabilization.[15] Software packages are used to fit these curves and calculate the change in melting temperature (ΔTm) to identify high-confidence targets.[13][[“]]
Presenting Comparative Data: A Case Study
After initial hits are identified, quantitative data must be generated to compare the performance of different analogs and validate the target. Below is a hypothetical example of how to structure such data.
Table 2: Comparative Performance of Analogs Against Hypothetical Target Kinase X
| Analog ID | Structure Modification | Target Kinase X IC50 (nM) | Cellular Potency (EC50, nM) | Target Engagement (ΔTm in TPP, °C) |
| Parent-001 | 6-Br, 8-Cl | 75 | 150 | +4.2 |
| Analog-002 | 6-Br, 8-Morpholino | 15 | 35 | +6.8 |
| Analog-003 | 6-Iodo, 8-Cl | 120 | 250 | +3.1 |
| Analog-004 | 6-Br, 8-Cl (Control Linker) | 85 | 165 | N/A |
This structured data allows for a clear, objective comparison. Here, Analog-002 shows superior biochemical and cellular potency, which correlates with stronger target engagement (a larger thermal shift), making it a more promising lead. The control with a linker (Analog-004) confirms that the modification for a potential affinity probe did not significantly alter its activity.
Conclusion and Future Outlook
Identifying the biological targets of novel compounds like the this compound analogs is a multi-faceted challenge that demands a rigorous, evidence-based approach. No single method is foolproof; therefore, a combination of orthogonal techniques is paramount for success. An ideal strategy might involve using a label-free method like TPP for initial unbiased screening, followed by AC-MS to confirm a direct physical interaction, and finally, using CRISPR-Cas9 screens to validate the functional relevance of the identified target in a cellular disease model. By carefully selecting from and combining these powerful techniques, researchers can confidently deconvolute the mechanisms of these promising molecules and accelerate their path toward clinical impact.
References
- Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]
- Thermal Proteome Profiling for Drug Target Identification and Probing of Protein St
- Target identification and mechanism of action in chemical biology and drug discovery.
- CRISPR-Cas9 screening for target identific
- What is the impact of thermal proteome profiling on drug target identific
- Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Request PDF.
- Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- The impact of CRISPR-Cas9 on target identification and valid
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Target Identification and Valid
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. [Link]
- Small molecule target identification using photo-affinity chrom
- Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]
- High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
- This compound. PubChem. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3BrClN3 | CID 45789829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 1208083-37-7 | AChemBlock [achemblock.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 14. consensus.app [consensus.app]
- 15. pubs.acs.org [pubs.acs.org]
- 16. horizondiscovery.com [horizondiscovery.com]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 20. researchgate.net [researchgate.net]
- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Novel 6-Bromo-8-chloroimidazo[1,2-a]pyrazine Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel kinase inhibitors built on the 6-Bromo-8-chloroimidazo[1,2-a]pyrazine scaffold. We will objectively compare the performance of a hypothetical investigational compound, IMP-2026 , against the clinically approved BRAF V600E inhibitor, Dabrafenib, and another alternative, Vemurafenib. This guide is grounded in supporting experimental data and established methodologies to ensure scientific integrity.
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of several clinical candidates targeting a range of protein kinases.[1] Its rigid, bicyclic structure provides a versatile platform for substituent placement, enabling the fine-tuning of potency and selectivity. The 6-bromo and 8-chloro substitutions on this scaffold offer synthetic handles for further chemical modifications, making it an attractive starting point for developing novel kinase inhibitors.[2][3][4]
This guide will focus on a hypothetical BRAF V600E inhibitor, IMP-2026 , derived from the this compound scaffold. The V600E mutation in the BRAF kinase is a key driver in over 50% of melanomas and is also found in various other cancers.[3][5] Selective inhibition of this mutant kinase is a validated therapeutic strategy. Dabrafenib, a potent BRAF V600E inhibitor, serves as a primary comparator due to its well-characterized selectivity profile.[6][7][8]
The Imperative of Selectivity Profiling
While achieving high potency against the primary target is a crucial first step, the clinical success of a kinase inhibitor is often dictated by its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's cross-reactivity across the human kinome is paramount.[9] This guide will detail the methodologies for kinome-wide screening and in-cell target engagement verification.
Comparative Kinase Inhibition Profiling: Data Summary
The inhibitory activity of IMP-2026, Dabrafenib, and Vemurafenib was assessed against a panel of representative kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | IMP-2026 (IC50, nM) | Dabrafenib (IC50, nM) | Vemurafenib (IC50, nM) |
| Primary Target | |||
| BRAF V600E | 1.2 | 0.7[6] | 31 |
| Key Off-Targets | |||
| BRAF (wild-type) | 8.5 | 5.2[6] | 100 |
| CRAF | 9.8 | 6.3[6] | 48 |
| EGFR | >10,000 | >10,000 | >10,000 |
| HER2 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 850 | >1,000 | 150 |
| p38α | 2,500 | >5,000 | >5,000 |
Data Interpretation: The data indicates that IMP-2026 is a highly potent inhibitor of the target BRAF V600E kinase, with comparable potency to Dabrafenib. Importantly, it demonstrates a favorable selectivity profile with significantly less activity against key off-target kinases like VEGFR2 compared to Vemurafenib. The minimal activity against EGFR and HER2 is a desirable characteristic, potentially reducing the likelihood of skin and gastrointestinal toxicities associated with inhibitors of these receptors.[10][11][12][13]
Visualizing the BRAF Signaling Pathway and Inhibitor Action
The BRAF kinase is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. The following diagram illustrates the pathway and the point of intervention for BRAF inhibitors.
Experimental Protocols
To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments in cross-reactivity profiling.
Radiometric Kinase Assay for IC50 Determination
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4][14]
Materials:
-
Recombinant human BRAF V600E kinase
-
MEK1 (inactive) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (IMP-2026, Dabrafenib, Vemurafenib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Prepare a master mix containing the kinase reaction buffer, recombinant BRAF V600E, and MEK1 substrate.
-
Add 18 µL of the master mix to each well containing the compound.
-
Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot the entire reaction volume onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan® Competition Binding Assay for Broad Kinome Profiling
For a comprehensive assessment of selectivity, a competition binding assay such as KINOMEscan® is employed.[15][16][17] This method measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases.
Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the phage DNA. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[18][19][20][21][22] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
Materials:
-
A375 melanoma cells (BRAF V600E positive)
-
PBS, protease and phosphatase inhibitors
-
Test compound (IMP-2026)
-
Thermal cycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-BRAF antibody
Procedure:
-
Culture A375 cells to ~80% confluency.
-
Treat the cells with either IMP-2026 (at a concentration 10-100 fold above its IC50) or vehicle (DMSO) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-BRAF antibody.
-
A shift in the melting curve to a higher temperature in the presence of IMP-2026 confirms target engagement.
Conclusion and Future Directions
The hypothetical this compound based inhibitor, IMP-2026, demonstrates a promising profile as a potent and selective inhibitor of BRAF V600E. The experimental framework presented in this guide provides a robust strategy for the comprehensive evaluation of novel kinase inhibitors. The combination of in vitro enzymatic assays, broad kinome screening, and cellular target engagement assays is essential for building a complete picture of a compound's selectivity and potential for clinical success. Future studies should focus on in vivo efficacy and safety profiling to further validate the therapeutic potential of promising candidates like IMP-2026.
References
- Luke, J. J., et al. (2019). Management of V600E and V600K BRAF-Mutant Melanoma. Current Oncology Reports, 21(11), 97. [Link]
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247-263. [Link]
- Breton, L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1735-1741. [Link]
- LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]
- Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Journal of Biological Chemistry, 279(44), 46127-46134. [Link]
- CETSA. CETSA. [Link]
- PharmaCompass.
- Eurofins Discovery. KINOMEscan Technology. [Link]
- DiscoveRx.
- Lee, J. H., et al. (2022).
- PubChem. Dabrafenib. [Link]
- ResearchGate.
- Mork, B., et al. (2005). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 4(12), 1848-1855. [Link]
- Lemmon, M. A., & Schlessinger, J. (2010). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 661, 1-13. [Link]
- HMS LINCS Project. Assays. [Link]
- Atci, M. B., et al. (2018). BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. Case Reports in Oncological Medicine, 2018, 5493827. [Link]
- BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]
- Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
- Reaction Biology. Radiometric Filter Binding Assay. [Link]
- Tiacci, E., et al. (2015). BRAF inhibitors reverse the unique molecular signature and phenotype of hairy cell leukemia and exert potent antileukemic activity. Blood, 125(10), 1592-1601. [Link]
- Ohashi, K., et al. (2012). Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Proceedings of the National Academy of Sciences of the United States of America, 109(22), E1462-E1469. [Link]
- El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6685. [Link]
- Stinchcombe, T. E., et al. (2007). Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles. Molecular Cancer Therapeutics, 6(5), 1636-1644. [Link]
- Ramalingam, S. S., & Belani, C. P. (2011). Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients. The Oncologist, 16(1), 63-71. [Link]
- Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 12(9), 2494-2508. [Link]
- Tang, N., et al. (2018). Successful dabrafenib transition after vemurafenib-induced toxic epidermal necrolysis in a patient with metastatic melanoma. JAAD Case Reports, 4(9), 932-934. [Link]
- Al-Jubair, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307221. [Link]
- King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(6), e67583. [Link]
- Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(9), 2494-2508. [Link]
- Di Guardo, L., et al. (2022). Potential immune-related adverse events during dabrafenib and trametinib treatment: A case series of patients with BRAF V600E melanoma. Oncology Letters, 24(6), 446. [Link]
- Cancers. (2022). Successful Dabrafenib Desensitization Protocols in a Patient with Metastatic Melanoma. Cancers, 14(7), 1827. [Link]
- Li, Y., et al. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. American Journal of Cancer Research, 11(11), 5239-5264. [Link]
- Spector, N. L., et al. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity.
- Cancers. (2022). Successful Dabrafenib Desensitization Protocols in a Patient with Metastatic Melanoma. Cancers, 14(7), 1827. [Link]
- Google P
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
A Head-to-Head Showdown: Unraveling the Biological Impact of Imidazo[1,2-a]pyrazine Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated in the study of heterocyclic compounds like imidazo[1,2-a]pyrazines, a class of molecules that has garnered significant attention for its therapeutic potential across various diseases. This guide delves into a head-to-head comparison of imidazo[1,2-a]pyrazine isomers, providing a detailed analysis of how subtle changes in substituent positioning on this privileged scaffold can lead to profound differences in biological outcomes. We will explore the underlying structure-activity relationships (SAR) and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that serves as a versatile scaffold in drug discovery. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The positioning of substituents on this core dictates the molecule's interaction with its biological target, making the study of its isomers a critical aspect of rational drug design.
The Decisive Role of Isomerism: A Case Study in Bacterial Type IV Secretion System Inhibition
A compelling example of isomeric differentiation is found in the development of inhibitors for the bacterial type IV secretion system (T4SS), a key virulence factor in many pathogenic Gram-negative bacteria.[4][5] The T4SS is responsible for injecting effector proteins into host cells, a process crucial for bacterial survival and pathogenesis. A critical component of this machinery is the VirB11 ATPase, HP0525, making it an attractive target for novel antibacterial agents.[4]
A study by Sayer et al. provides a direct head-to-head comparison of 2- and 3-substituted imidazo[1,2-a]pyrazine regioisomers as inhibitors of HP0525.[4][6] This research highlights the profound impact of substituent placement on inhibitory activity.
Comparative Analysis of 2- vs. 3-Aryl Substituted Imidazo[1,2-a]pyrazines
The study systematically synthesized and evaluated a series of 2- and 3-aryl substituted 8-amino-imidazo[1,2-a]pyrazines. The inhibitory activity against the HP0525 ATPase was determined, and the results revealed a clear preference for one isomeric form over the other.
| Compound ID | Substitution Pattern | Target | IC50 (µM) |
| Isomer Series 1 | |||
| Compound 11 | 3-(4-fluorophenyl)-8-(phenylamino) | HP0525 | 7 |
| Compound 32 | 2-(4-fluorophenyl)-8-(phenylamino) | HP0525 | >100 |
| Isomer Series 2 | |||
| Compound 12 | 3-(4-chlorophenyl)-8-(phenylamino) | HP0525 | 10 |
| Compound 33 | 2-(4-chlorophenyl)-8-(phenylamino) | HP0525 | >100 |
| Isomer Series 3 | |||
| Compound 13 | 3-(4-methoxyphenyl)-8-(phenylamino) | HP0525 | 12 |
| Compound 34 | 2-(4-methoxyphenyl)-8-(phenylamino) | HP0525 | >100 |
Data synthesized from Sayer et al. (2014).[4][6]
The data unequivocally demonstrates that the 3-aryl substituted imidazo[1,2-a]pyrazines are significantly more potent inhibitors of HP0525 than their 2-aryl counterparts. In all tested pairs, the 3-substituted isomer displayed inhibitory activity in the low micromolar range, while the corresponding 2-substituted isomer was largely inactive.[4][6]
This stark difference in activity underscores the critical importance of substituent positioning for effective target engagement. Molecular docking studies suggest that the 3-aryl substituent is able to form favorable interactions within the ATP-binding pocket of HP0525, while the 2-aryl group may introduce steric hindrance or fail to orient the molecule for optimal binding.[5]
Signaling Pathways and Experimental Workflows
The inhibition of VirB11 ATPase disrupts the function of the Type IV Secretion System, a complex nanomachine that bacteria use to inject virulence factors into host cells.
Figure 1: Inhibition of the Bacterial Type IV Secretion System.
The experimental workflow to identify and characterize these isomeric inhibitors involves several key stages, from chemical synthesis to biological evaluation.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus | MDPI [mdpi.com]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
As researchers and scientists at the forefront of drug discovery and development, our work with novel chemical entities like 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is pivotal. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and chemical hygiene principles. The procedures outlined here are designed to protect laboratory personnel, the wider community, and our environment.
Hazard Assessment and Identification
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictograms:
These classifications necessitate careful handling to avoid exposure.[1][2] All laboratory personnel must be trained on these potential hazards before working with this compound.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure, a stringent PPE and engineering control regimen is mandatory.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment :
-
Eye Protection : Chemical splash goggles are required at all times.
-
Hand Protection : Wear nitrile rubber gloves. For prolonged contact or when handling larger quantities, consider double gloving.[7] Always consult your institution's glove compatibility chart.
-
Body Protection : A fully buttoned lab coat must be worn.[7]
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator may be necessary.[3]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment : For small spills within a chemical fume hood, you may proceed with cleanup if you are trained to do so.[7]
-
Cleanup :
-
Wear the appropriate PPE as outlined in Section 2.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.[8][9]
-
Waste Disposal Procedures
The disposal of this compound and its associated waste must be handled with meticulous care, adhering to all local, state, and federal regulations.[1] As a halogenated organic compound, it requires specific waste stream management.
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management.[9] Halogenated organic waste must be collected separately from non-halogenated waste.[7][8][10] This is due to the different treatment and disposal methods required for halogenated compounds, which can be more costly and complex.
Step 2: Waste Collection and Labeling
-
Containers : Use only compatible, leak-proof containers for waste collection.[7][9] Polyethylene containers are generally suitable for halogenated solvent waste.[7]
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations or chemical formulas).[8]
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Disposal Pathway
-
Pure Compound/Unused Material : Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.[7]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.[9]
-
Solutions : Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[8]
Step 4: Arranging for Pickup
Once your hazardous waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a scheduled waste pickup. Follow their specific procedures for storage and collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- US Bio-Clean.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- Engineering. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. [Link]
- Lab Manager.
- Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
- Braun Research Group, University of Illinois Urbana-Champaign.
- Washington State University.
- Plasma Science and Fusion Center, Massachusetts Institute of Technology.
- Temple University.
- University of Wisconsin-Milwaukee.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. uakron.edu [uakron.edu]
Mastering the Unseen Threat: A Comprehensive Guide to Handling 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and chemical synthesis, the focus is often on the potential therapeutic benefits of novel compounds. However, the unseen hazards associated with handling new chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound with potential applications in medicinal chemistry. As the toxicological properties of this specific compound are not yet fully characterized, a cautious and well-informed approach is paramount.[1]
The Rationale for Rigor: Understanding the Risks
Given the presence of bromine and chlorine atoms on the imidazo[1,2-a]pyrazine scaffold, this compound should be treated as potentially hazardous. Structurally similar compounds have been shown to cause skin, eye, and respiratory irritation.[2][3] Therefore, all handling procedures must be designed to minimize exposure through inhalation, ingestion, and dermal contact. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory personnel from chemical hazards.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A comprehensive PPE strategy is essential to prevent accidental exposure.[8][9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides good resistance to a variety of chemicals.[9][11] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles.[8][10][12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12] |
| Body Protection | Flame-resistant lab coat | Protects the skin and personal clothing from contamination.[8][12] Flame-resistant material is recommended as a general precaution in a laboratory setting. |
| Respiratory Protection | Use in a certified chemical fume hood | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research.
1. Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar compounds to understand potential hazards.[1][3]
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble all Necessary Equipment: Have all required PPE, spill cleanup materials, and waste containers readily accessible before starting work.
2. Handling the Compound:
-
Weighing: If weighing the solid, do so in the chemical fume hood to prevent inhalation of fine particles. Use a disposable weighing boat.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or within the chemical fume hood.
3. Post-Handling and Decontamination:
-
Clean the Work Area: Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment. The principles of chemical safety, as outlined by organizations like OSHA and the European Chemicals Agency (ECHA), provide a robust framework for the responsible conduct of research.[13][14][15][16][17][18]
References
- ECHA publishes guidance on chemical safety assessment - Fieldfisher. (2014-09-19).
- ECHA publishes concise guidance on chemical safety assessment - chemeurope.com. (2009-11-04).
- Chemical Safety in Research and Teaching | New Mexico State University.
- ECHA publishes guidance document on best practices for qualitative human health risk assessment - Chemycal. (2012-11-23).
- Introduction to ECHA's guidance on new CLP hazard classes - YouTube. (2024-11-21).
- Chemical Safety Guidelines.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
- Laboratory Safety Guidance - OSHA.
- ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe. (2026-01-06).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA.
- MSDS of 6-bromoimidazo[1,2-b]pyridazine - Capot Chemical.
- Personal protective equipment in your pharmacy. (2019-10-30).
- 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | CID 10059849 - PubChem.
- Personal Protective Equipment Selection Guide. (2015-07-22).
- Lab Safety Equipment & PPE - ChemTalk.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
Sources
- 1. capotchem.com [capotchem.com]
- 2. 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | C6H3BrClN3 | CID 10059849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. pharmastate.academy [pharmastate.academy]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. fieldfisher.com [fieldfisher.com]
- 14. ECHA publishes concise guidance on chemical safety assessment [chemeurope.com]
- 15. ECHA publishes guidance document on best practices for qualitative human health risk assessment [chemycal.com]
- 16. youtube.com [youtube.com]
- 17. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 18. ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe | ChemAnalyst [chemanalyst.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
